condurangin
描述
属性
CAS 编号 |
1401-98-5 |
|---|---|
分子式 |
C16H12O2 |
同义词 |
condurangin |
产品来源 |
United States |
Foundational & Exploratory
The Chemical Architecture of Condurangin: A Technical Guide for Researchers
An in-depth exploration of the chemical structure, isolation, and biological activity of condurangin, a complex mixture of pregnane (B1235032) glycosides from the bark of Marsdenia condurango. This document is intended for researchers, scientists, and drug development professionals.
The term "this compound" refers to a complex mixture of steroidal glycosides, specifically pregnane glycosides, extracted from the bark of the South American vine, Marsdenia condurango.[1][2] Historically used in traditional medicine, this compound has garnered scientific interest for its potential therapeutic applications, particularly in oncology.[3] This guide provides a detailed overview of the chemical structure of the constituent glycosides, protocols for their isolation and characterization, and insights into their mechanism of action.
The Core Structure: Pregnane Glycosides
The primary bioactive components of this compound are a series of pregnane glycosides. These molecules share a common structural framework consisting of a C21 steroid aglycone (the non-sugar portion) linked to a chain of sugar moieties. The complexity of this compound arises from the variations in the structure of the aglycone and the composition and linkage of the sugar chains.
A representative example of a condurango glycoside is Condurango glycoside A. Its intricate structure highlights the key features of this class of compounds.
IUPAC Name of Condurango glycoside A: [(3S,10S,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate[1]
Another significant constituent that has been isolated and characterized is Condurango glycoside E0.[4]
Physicochemical Properties
While this compound itself is a mixture, the physicochemical properties of its isolated components have been characterized. The following tables summarize the available quantitative data for representative condurango glycosides.
Table 1: Physicochemical Properties of Condurango Glycoside E0
| Property | Value |
| Molecular Formula | C₅₉H₈₆O₂₃[5] |
| Molecular Weight | 1163.30 g/mol [5] |
| Appearance | White, non-crystalline solid (for a related compound)[5] |
| Solubility | Soluble in DMSO (10 mM)[5] |
Table 2: Comparative Physicochemical Data of Related Condurango Glycosides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Condurango glycoside A | C₅₃H₇₈O₁₇[1] | 987.18[6] |
| Condurango glycoside E | C₅₃H₇₆O₁₈ | 1001.16 |
| Condurango glycoside E2 | C₆₀H₈₈O₂₁ | 1145.33 |
| Condurango glycoside E3 | C₆₆H₉₈O₂₆[7] | 1307.47[7] |
Experimental Protocols
The isolation and structural elucidation of condurango glycosides require a multi-step approach involving extraction, purification, and spectroscopic analysis.
Isolation and Purification of Condurango Glycosides
The following is a generalized protocol for the isolation and purification of condurango glycosides from the bark of Marsdenia cundurango.[3][5]
-
Extraction: The dried and powdered bark of Marsdenia cundurango is exhaustively extracted with methanol. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude residue.[8]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607) and n-butanol. The pregnane glycosides are typically enriched in the chloroform and n-butanol fractions.[9]
-
Chromatographic Separation:
-
Column Chromatography: The enriched glycoside fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution with a solvent system like chloroform-methanol is used to achieve initial separation.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative HPLC, often with a reversed-phase C18 column and a methanol-water or acetonitrile-water gradient as the mobile phase.[8]
-
Structural Elucidation Methodologies
The determination of the complex chemical structures of condurango glycosides relies on a combination of modern spectroscopic techniques.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the isolated glycosides. Tandem MS (MS/MS) experiments are used to analyze fragmentation patterns, which aids in sequencing the sugar units and identifying the aglycone structure.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for the complete structural elucidation. These techniques provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of both the steroidal aglycone and the sugar moieties.[4][9]
Visualizing the Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation and characterization of condurango glycosides and their proposed biological signaling pathway.
Biological Activity and Mechanism of Action
Research into the biological effects of condurango glycosides has revealed potent anti-cancer properties.[10] While studies on specific individual glycosides are ongoing, the collective evidence suggests a common mechanism of action centered on the induction of apoptosis (programmed cell death) in cancer cells.[5] This process is believed to be mediated by the generation of Reactive Oxygen Species (ROS).[5]
The proposed signaling cascade initiated by condurango glycosides involves several key steps:
-
Induction of ROS: Treatment with condurango glycosides leads to an increase in intracellular ROS levels.[5]
-
DNA Damage: The elevated ROS can cause damage to cellular components, including DNA.[5]
-
p53 Activation: DNA damage triggers the activation and upregulation of the tumor suppressor protein p53.[5]
-
Mitochondrial Pathway Activation: Activated p53 can modulate the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5]
-
Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c, which in turn activates a cascade of caspases, with caspase-3 being a key executioner caspase.[5]
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cancer cell death.[5]
References
- 1. Condurango glycoside A | C53H78O17 | CID 6450222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Condurango glycoside A phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
The Core Mechanism of Condurangin in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Condurangin, a class of pregnane (B1235032) glycosides derived from the bark of Marsdenia condurango, has demonstrated significant anti-cancer potential in preclinical studies. This technical guide provides an in-depth analysis of the core mechanism of action of this compound and its derivatives in cancer cells. The primary mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the p53 signaling pathway, leading to cell cycle arrest and programmed cell death. This document summarizes key quantitative data, details experimental protocols for assessing this compound's effects, and provides visual representations of the underlying molecular pathways and experimental workflows. While much of the research has been conducted on condurango glycoside-rich components (CGS) and the aglycone condurangogenin A (ConA), these findings provide a strong foundation for understanding the therapeutic potential of this class of compounds.
Introduction
Natural products remain a vital source of novel therapeutic agents in oncology. This compound and its related glycosides, extracted from Marsdenia condurango, have a history in traditional medicine and are now gaining scientific interest for their cytotoxic and pro-apoptotic effects against various cancer cell lines[1][2]. This guide synthesizes the current understanding of their mechanism of action to inform further research and drug development efforts.
Core Mechanism of Action
The anti-cancer activity of this compound and its derivatives is multifactorial, primarily centered on the induction of oxidative stress and the activation of intrinsic apoptotic pathways.
Induction of Reactive Oxygen Species (ROS)
A key initiating event in the mechanism of this compound is the significant elevation of intracellular ROS[1][2][3]. This increase in oxidative stress is a primary trigger for a cascade of downstream events leading to apoptosis.
DNA Damage and p53 Signaling Pathway
The elevated ROS levels induced by this compound glycosides lead to DNA damage[1][4]. This damage subsequently activates the p53 tumor suppressor protein. The activation of the p53 signaling pathway is a critical juncture, leading to two major anti-cancer outcomes: cell cycle arrest and apoptosis[3][4].
Cell Cycle Arrest
Condurangogenin A (ConA), a key condurango glycoside, has been shown to induce cell cycle arrest at the G0/G1 phase in non-small-cell lung cancer cells[4][5][6]. This arrest is mediated by the p53-dependent upregulation of p21, which in turn inhibits cyclin D1-CDK complexes, thereby preventing the cell from progressing through the cell cycle[5][6].
Induction of Apoptosis
The pro-apoptotic effects of this compound are executed through the mitochondrial (intrinsic) pathway. Key events include:
-
Modulation of Bcl-2 Family Proteins: An increase in the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax, which leads to mitochondrial outer membrane permeabilization[7].
-
Mitochondrial Membrane Depolarization: A decrease in the mitochondrial membrane potential[8].
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol[5][7].
-
Caspase Activation: The released cytochrome c activates a caspase cascade, including the activation of caspase-9 and the executioner caspase-3[5][7][8].
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[5].
Anti-Metastatic Potential
Preliminary evidence suggests that extracts from Marsdenia condurango possess anti-metastatic properties[8]. While the precise mechanisms are still under investigation, the ability of these compounds to induce apoptosis and inhibit cell proliferation likely contributes to a reduction in the metastatic potential of cancer cells. Further studies employing cell migration and invasion assays are warranted to fully elucidate this aspect of their activity.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of condurangogenin A and condurango glycoside-rich components across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Condurangogenin A (ConA)
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) |
| H460 | Non-Small-Cell Lung Cancer | 32 | 24 |
| A549 | Non-Small-Cell Lung Cancer | 38 | 24 |
| H522 | Non-Small-Cell Lung Cancer | 39 | 24 |
Data compiled from studies on the anti-lung cancer potential of Condurangogenin A.[4][5]
Table 2: In Vitro Cytotoxicity of Condurango Glycoside-Rich Components (CGS)
| Cell Line | Cancer Type | IC50 Value (µg/µL) | Exposure Time (hours) |
| H460 | Non-Small-Cell Lung Cancer | 0.22 | 24 |
Note: The significant difference in the unit of measurement (µg/µL vs. µg/mL) and the nature of the substance (a single compound vs. a rich fraction) should be considered when comparing the potency.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) in culture medium. Add the desired concentrations to the respective wells and incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against compound concentration.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Objective: To measure the intracellular generation of ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or 96-well black plate and treat with the this compound compound for the desired time.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope. For flow cytometry, cells are harvested, stained, and then analyzed.
-
Data Analysis: Quantify the relative fluorescence units (RFU) to determine the level of intracellular ROS generation compared to untreated control cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound compound for various time points. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content is quantified, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as required and harvest both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry immediately.
-
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available preclinical data strongly indicate that this compound and its derivatives are promising anti-cancer agents. Their primary mechanism of action, involving the induction of ROS-mediated apoptosis via the p53 signaling pathway, presents a clear rationale for their therapeutic potential[1][2]. While their in vitro potency may vary, their distinct mechanism offers opportunities for further investigation, particularly in the context of combination therapies or for cancers resistant to conventional treatments. Future research should focus on elucidating the specific activities of individual this compound glycosides to fully understand their structure-activity relationships and to advance their development as novel oncology therapeutics. Further exploration of their anti-metastatic properties is also a critical area for future studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Chemical Profile of Marsdenia cundurango Bark Extract: A Technical Guide for Researchers
An in-depth examination of the phytochemical landscape of Marsdenia cundurango bark extract, detailing its primary chemical constituents, methodologies for their isolation and analysis, and the molecular pathways through which they exert their biological effects.
Introduction
Marsdenia cundurango, a woody vine native to the Andean regions of South America, has a long history of use in traditional medicine, primarily for digestive ailments and certain types of cancer. The bark of this plant is the principal part utilized for its therapeutic properties. Modern phytochemical investigations have revealed a complex mixture of bioactive compounds within the bark extract, with pregnane (B1235032) glycosides being the most prominent and pharmacologically significant. This technical guide provides a comprehensive overview of the chemical composition of Marsdenia cundurango bark extract, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Composition of Marsdenia cundurango Bark Extract
The primary bioactive constituents of Marsdenia cundurango bark are a class of C21 steroidal glycosides known as condurango glycosides or condurangins. These compounds are believed to be responsible for the majority of the extract's therapeutic effects. In addition to these, the extract contains a variety of other phytochemicals that may contribute to its overall biological activity.
Pregnane Glycosides (Condurangins)
The most significant group of compounds in Marsdenia cundurango bark extract are the pregnane glycosides, collectively referred to as "condurangin." These complex molecules consist of a steroidal aglycone (the condurangogenin) linked to one or more sugar moieties. The bark contains a mixture of these glycosides, estimated to be between 1% and 3% of its total weight.[1] Numerous individual condurango glycosides have been isolated and characterized.
The aglycones, or condurangogenins, are the non-sugar portion of the glycosides and are also present in the extract. These are polyhydroxylated pregnane derivatives and are considered to be key contributors to the extract's cytotoxic and anti-cancer properties.
Other Constituents
Beyond the prominent pregnane glycosides, Marsdenia cundurango bark extract contains a diverse array of other phytochemicals. While quantitative data for these compounds is scarce in the available literature, their presence is noteworthy and they may play a synergistic role in the extract's overall bioactivity. These include:
-
Phenolic Compounds:
-
Phenolic Acids: Chlorogenic acid and caffeic acid have been identified.
-
Flavonoids: A class of polyphenolic compounds known for their antioxidant properties.
-
-
Coumarins and their derivatives.
-
Cyclitols: Including conduritol, a cyclic polyol.
-
Other Compounds: Vanillin, volatile oils, fatty oils, resinous substances, pectic substances, and Vitamin B1 have also been reported to be present in the bark.[1]
Quantitative Data on the Composition of Marsdenia cundurango Bark Extract
Detailed quantitative analysis of the individual chemical components of Marsdenia cundurango bark extract is limited in publicly available scientific literature. However, the total content of the most significant class of compounds has been established.
| Compound Class | Component | Concentration (% w/w in dried bark) |
| Pregnane Glycosides | Total Condurangins | 1 - 3% |
Note: This table summarizes the currently available quantitative data. Further research is required to determine the specific concentrations of individual pregnane glycosides and other phytochemicals present in the extract.
Experimental Protocols
The isolation and analysis of the chemical constituents of Marsdenia cundurango bark extract involve a series of standard phytochemistry laboratory techniques. The following is a generalized protocol based on methodologies described in the scientific literature.
General Extraction Procedure
-
Preparation of Plant Material: The dried bark of Marsdenia cundurango is ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered bark is subjected to exhaustive extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature or with gentle heating.
-
Concentration: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation of the Crude Extract
To separate compounds based on their polarity, the crude extract is subjected to solvent-solvent partitioning. A common method involves partitioning the extract between water and a non-polar solvent such as chloroform (B151607) or ethyl acetate. The glycoside-rich components tend to partition into the organic layer.
Isolation and Purification of Condurango Glycosides
The fraction enriched with glycosides is further purified using chromatographic techniques:
-
Column Chromatography: The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A gradient of solvents with increasing polarity is used to elute the compounds, separating them based on their affinity for the stationary and mobile phases.
-
High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual glycosides, reversed-phase HPLC is commonly employed. This technique provides high resolution and is capable of separating structurally similar compounds.
Analytical Methods for Characterization
The identification and structural elucidation of the isolated compounds are typically achieved through a combination of spectroscopic and spectrometric techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HMBC, HSQC), are essential for determining the detailed chemical structure of the complex pregnane glycosides.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification.
Bioactivity and Signaling Pathways
The bioactive compounds in Marsdenia cundurango bark extract, particularly the condurango glycosides and condurangogenins, have been shown to exert cytotoxic effects on cancer cells through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
The apoptotic pathway initiated by the extract's components is multifaceted and involves several key molecular events:
-
Generation of Reactive Oxygen Species (ROS): The compounds can induce oxidative stress within cancer cells, leading to an increase in ROS levels.
-
Activation of p53 Signaling: The tumor suppressor protein p53 is activated in response to cellular stress, including DNA damage.
-
Fas Receptor Activation: The extract can activate the Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, which triggers the extrinsic apoptotic pathway.
-
Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised, leading to the release of pro-apoptotic factors.
-
Caspase-3 Activation: The executioner caspase, caspase-3, is activated, leading to the cleavage of cellular proteins and the dismantling of the cell.
Induction of Cell Cycle Arrest
In addition to apoptosis, the components of Marsdenia cundurango bark extract can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases. This process is often mediated by the p53/p21 pathway.
-
p53 Activation: As in apoptosis, cellular stress can lead to the activation of p53.
-
p21 Upregulation: Activated p53 induces the expression of the cyclin-dependent kinase inhibitor p21.
-
Inhibition of Cyclin-Dependent Kinases (CDKs): p21 binds to and inhibits the activity of CDK complexes that are necessary for cell cycle progression, leading to cell cycle arrest.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and isolation of bioactive compounds from Marsdenia cundurango bark.
Conclusion
Marsdenia cundurango bark extract is a rich source of bioactive pregnane glycosides and other phytochemicals. The established protocols for extraction and isolation, coupled with modern analytical techniques, have enabled the characterization of its key components. The demonstrated ability of these compounds to induce apoptosis and cell cycle arrest in cancer cells through well-defined signaling pathways underscores the potential of this traditional medicine as a source for novel therapeutic agents. Further quantitative studies are warranted to fully elucidate the synergistic effects of its complex chemical composition. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of Marsdenia cundurango.
References
Phytochemical Analysis of Marsdenia cundurango: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsdenia cundurango, a vine native to the Andean regions of South America, has a long-standing history in traditional medicine, particularly for the treatment of digestive ailments and certain cancers. The bark of this plant, known as condurango cortex, is rich in a variety of bioactive phytochemicals. This technical guide provides a comprehensive overview of the phytochemical analysis of Marsdenia cundurango, detailing the key constituents, experimental protocols for their extraction, isolation, and quantification, and insights into their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
The primary bioactive compounds in Marsdenia cundurango are a class of pregnane (B1235032) glycosides known as condurangins, which are present in the bark at a concentration of 1-3%.[1] These compounds, along with other constituents such as flavonoids, coumarins, and phenolic acids, are believed to be responsible for the plant's therapeutic properties. Notably, extracts of Marsdenia cundurango and its isolated glycosides have demonstrated significant anti-cancer activity in preclinical studies, primarily through the induction of apoptosis (programmed cell death) in cancer cells.[2][3]
Phytochemical Constituents
The bark of Marsdenia cundurango contains a complex mixture of phytochemicals. The most significant of these are the pregnane glycosides, but other classes of compounds also contribute to its overall chemical profile.
Pregnane Glycosides (Condurangins)
The most studied and biologically active constituents of Marsdenia cundurango are the condurangins, which are glycosides of C21 steroids. At least 24 different glycosides have been identified.[3] These compounds consist of a steroidal aglycone, known as a condurangogenin, linked to a chain of sugar molecules.
Key Aglycones:
-
Condurangogenin A
-
Condurangogenin C
Key Glycosides:
-
Condurangoglycoside A
-
Condurangoglycoside C
-
Condurango Glycoside E0
Other Phytochemicals
In addition to pregnane glycosides, the bark also contains:
-
Flavonoids: Including quercetin (B1663063) and its derivatives.[4]
-
Phenolic Acids: Such as caffeic acid and chlorogenic acid.[1][3]
-
Coumarins [4]
-
Cinnamic Acid Derivatives [4]
-
Inositol Derivatives [1]
-
Volatile Oils [1]
-
Resinous and Pectic Substances [1]
-
Vitamin B1 [1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the phytochemical content and cytotoxic activity of Marsdenia cundurango extracts and their isolated constituents.
| Phytochemical Class | Component | Concentration in Bark | Reference |
| Pregnane Glycosides | Condurangin (mixture) | 1-3% (w/w) | [1] |
| Extract/Compound | Cancer Cell Line | IC50 Value | Reference |
| Ethanolic Extract | HeLa (Cervical Cancer) | 459 µg/mL | [5] |
| Ethanolic Extract | HepG2 (Liver Cancer) | 477 µg/mL | [5] |
| Ethanolic Extract | A549 (Non-small-cell lung) | 0.35 µg/µL | |
| Ethanolic Extract | NCI-H522 (Non-small-cell lung) | 0.25 µg/µL | |
| Condurangogenin A | H460 (Lung Cancer) | 32 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and analysis of phytochemicals from Marsdenia cundurango bark, as well as protocols for assessing their biological activity.
Protocol 1: Extraction and Fractionation of Condurango Glycosides
This protocol outlines a general procedure for the extraction and solvent partitioning of pregnane glycosides from the dried bark of Marsdenia cundurango.
Materials:
-
Dried and powdered Marsdenia cundurango bark
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Chloroform (B151607) (CHCl₃)
-
n-Butanol (n-BuOH)
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Extraction:
-
Macerate the powdered bark in methanol at room temperature for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.[6]
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-Hexane to remove nonpolar compounds.
-
Chloroform to extract pregnane glycosides and other medium-polarity compounds.
-
n-Butanol to extract more polar glycosides.[6]
-
-
Collect and concentrate each fraction using a rotary evaporator. The pregnane glycosides are typically enriched in the chloroform and n-butanol fractions.[6]
-
Protocol 2: Isolation of Condurangogenin A by Column Chromatography
This protocol describes the isolation of the aglycone, condurangogenin A, from the enriched fractions obtained in Protocol 1.
Materials:
-
Enriched chloroform or n-butanol fraction from Protocol 1
-
Silica (B1680970) gel (for column chromatography)
-
n-Hexane
-
Chloroform
-
Methanol
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the glass column and allow it to pack under gravity, ensuring a uniform bed.
-
-
Sample Loading:
-
Dissolve the dried fraction in a minimal amount of chloroform.
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.[7]
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. A common gradient is a mixture of n-hexane, chloroform, and methanol. A reported effective ratio for separating condurangogenins is 6:3:1 (n-hexane:chloroform:methanol).[2]
-
Collect fractions of a defined volume using a fraction collector.
-
-
Monitoring and Pooling:
-
Monitor the separation by performing TLC on the collected fractions using the same solvent system.
-
Visualize the spots on the TLC plates under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions that contain the pure compound of interest based on the TLC analysis.
-
-
Purification and Characterization:
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of condurango glycosides in an extract. Method development and validation are crucial for accurate quantification.
Instrumentation and Conditions (Representative):
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[7]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid) and acetonitrile (B52724) or methanol. A representative gradient could be:
-
0-1 min: 18% Acetonitrile
-
1-15 min: 18-25% Acetonitrile
-
15-20 min: 25-35% Acetonitrile
-
20-25 min: 35-60% Acetonitrile
-
25-26 min: 60-18% Acetonitrile
-
26-35 min: 18% Acetonitrile (re-equilibration)[9]
-
-
Column Temperature: 30°C[7]
-
Detection Wavelength: 210 nm (or a more specific wavelength based on the UV spectrum of the target glycoside).[7]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the purified condurango glycoside standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Prepare the extract as described in Protocol 1.
-
Reconstitute the dried extract in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards and the sample extract into the HPLC system.
-
Identify the peak corresponding to the target condurango glycoside in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of the condurango glycoside in the sample by using the calibration curve.[7]
-
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of Marsdenia cundurango extracts or isolated compounds on cancer cell lines.[1]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Marsdenia cundurango extract or compound stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1]
-
-
Treatment:
-
Prepare serial dilutions of the test substance in the culture medium.
-
Replace the old medium with the medium containing different concentrations of the test substance. Include untreated and vehicle (DMSO) controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the concentration of the test substance.[1]
-
Protocol 5: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with Marsdenia cundurango extracts or compounds.
Materials:
-
Treated and untreated cells
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT (1M)
-
DEVD-pNA substrate (4 mM)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with the Marsdenia cundurango substance.
-
Pellet 1-5 x 10⁶ cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).[11]
-
-
Assay Reaction:
-
Prepare a 2x Reaction Buffer containing 10 mM DTT.
-
In a 96-well plate, add 50 µL of the cell lysate to a well. For a background control, add 50 µL of 2x Reaction Buffer.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each sample well.
-
Add 5 µL of the DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours.[11]
-
-
Measurement:
-
Measure the absorbance at 400-405 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the background reading from the sample readings.
-
Calculate the fold-increase in caspase-3 activity by comparing the results of the treated samples to the untreated control.[11]
-
Signaling Pathways
The anti-cancer effects of Marsdenia cundurango are primarily attributed to the induction of apoptosis. Two key signaling pathways have been implicated: the ROS-dependent intrinsic pathway and the p53 signaling pathway.
ROS-Mediated Caspase-3 Dependent Apoptosis
Condurango glycosides have been shown to induce the generation of Reactive Oxygen Species (ROS) within cancer cells.[4] This increase in oxidative stress leads to mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the key executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and apoptotic cell death.[12]
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in cell cycle regulation and apoptosis. Studies have indicated that condurango glycoside-A (CGA) can induce apoptosis through a ROS-dependent p53 signaling pathway.[13] The accumulation of ROS can lead to DNA damage, which activates p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins, such as Bax, which further promotes the release of cytochrome c from the mitochondria, thereby amplifying the apoptotic signal.
Conclusion
Marsdenia cundurango is a rich source of bioactive pregnane glycosides with demonstrated anti-cancer potential. This technical guide provides a comprehensive overview of the phytochemical analysis of this plant, including detailed experimental protocols for the extraction, isolation, and quantification of its key constituents, as well as methods for evaluating their biological activity. The elucidation of the ROS-mediated and p53-dependent apoptotic pathways provides a foundation for understanding the mechanisms of action of these natural products. Further research into the specific activities of individual condurango glycosides and the optimization of analytical methodologies will be crucial for the development of novel therapeutic agents from this promising medicinal plant.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. ffhdj.com [ffhdj.com]
- 5. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 9. longdom.org [longdom.org]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
- 13. mpbio.com [mpbio.com]
Unveiling Novel Glycosides in Condurango: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the identification of novel glycosides from Marsdenia condurango, a plant with a history of use in traditional medicine. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of the phytochemistry, experimental protocols for isolation and characterization, and the biological activities of these compounds. The bark of Marsdenia condurango is a rich source of pregnane (B1235032) glycosides, a class of compounds that have garnered significant interest for their potential therapeutic applications, particularly in oncology.[1][2]
Physicochemical Properties of Novel Condurango Glycosides
Recent phytochemical investigations of Marsdenia condurango bark have led to the isolation and characterization of several new pregnane glycosides.[3][4] The structural elucidation of these complex molecules has been achieved through a combination of advanced spectroscopic techniques.[3][5] A summary of the key physicochemical properties of some of these novel glycosides is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Method of Determination | Reference |
| Condurango glycoside E0 | C₅₉H₈₆O₂₃ | 1163.30 | Mass Spectrometry | [6] |
| Novel Pregnane Glycoside 1 | C₄₁H₅₈O₁₄ | 797.37 | HRESIMS | |
| Novel Pregnane Glycoside 2 | C₅₃H₇₈O₁₇ | 987.18 | Mass Spectrometry | [7] |
| Novel Pregnane Glycoside 3 | C₅₃H₇₆O₁₈ | 1001.16 | Mass Spectrometry | [7] |
| Novel Pregnane Glycoside 4 | C₆₀H₈₈O₂₁ | 1145.33 | Mass Spectrometry | [7] |
| Novel Pregnane Glycoside 5 | C₆₆H₉₈O₂₆ | 1307.47 | Mass Spectrometry | [7] |
| Novel Pregnane Glycoside 6 | C₆₀H₉₀O₂₃ | Not Specified | NMR, MS | [7] |
Experimental Protocols
The isolation and identification of novel glycosides from Marsdenia condurango involves a multi-step process that begins with the extraction of crude compounds from the plant material, followed by fractionation and purification using various chromatographic techniques. The final step involves the structural elucidation of the isolated compounds using spectroscopic methods.
Extraction of Crude Glycosides
This protocol describes the initial extraction of a glycoside-rich fraction from the raw plant material.[2]
-
Plant Material: Finely divided bark of Marsdenia condurango.
-
Procedure:
-
To 500 g of the finely divided bark, add 1 liter of methanol (B129727).
-
Allow the mixture to stand at room temperature overnight.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction of the plant residue three more times with 750 mL of methanol each time.
-
Combine all the filtrates and concentrate under reduced pressure to obtain a crude methanolic extract.
-
Suspend the crude extract in distilled water and partition successively with chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH).
-
The pregnane glycosides are typically enriched in the CHCl₃ and n-BuOH fractions.[6]
-
Purification by Column Chromatography
This protocol outlines the separation of the crude glycoside extract using column chromatography.[2]
-
Stationary Phase: Silica (B1680970) gel for column chromatography.
-
Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH).
-
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.
-
Dissolve the semi-solid glycoside-rich extract in a minimal amount of chloroform.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
High-Performance Liquid Chromatography (HPLC) Purification
Final purification of the isolated fractions is achieved using High-Performance Liquid Chromatography (HPLC).[5]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water.
-
Procedure:
-
Dissolve the partially purified fractions from column chromatography in the initial mobile phase.
-
Inject the sample into the HPLC system.
-
Elute with a programmed gradient of increasing organic solvent concentration.
-
Monitor the effluent using a UV detector.
-
Collect the peaks corresponding to individual glycosides.
-
Concentrate the collected fractions to obtain the pure compounds.
-
Structure Elucidation
The chemical structures of the purified glycosides are determined using a combination of spectroscopic techniques.[2][3]
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compounds. Tandem MS (MS/MS) experiments provide information on the fragmentation patterns, which helps in identifying the aglycone and sequencing the sugar moieties.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete structure and stereochemistry of the glycosides.
Biological Activity and Signaling Pathways
Condurango glycosides have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[1] While specific data for each novel glycoside is still under investigation, studies on condurango glycoside-rich extracts have provided insights into their potential mechanisms of action.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The following table summarizes the IC50 values for condurango preparations against different cancer cell lines.
| Substance Tested | Cell Line(s) | IC50 Value | Exposure Time | Citation |
| Condurango Glycoside-Rich Components (CGS) | H460 (Non-small cell lung cancer) | 0.22 µg/µL | 24 hours | [2] |
| Condurangogenin A (ConA) | H460 (Non-small cell lung cancer) | 32 µg/mL | Not Specified | [2] |
| Marsdenia condurango Ethanolic Extract | HeLa (Cervical Cancer) | 459 µg/mL | Not Specified | |
| Marsdenia condurango Ethanolic Extract | HepG2 (Liver Cancer) | 477 µg/mL | Not Specified |
Proposed Signaling Pathway for Apoptosis Induction
The primary anti-cancer effect of condurango glycosides is believed to be the induction of apoptosis (programmed cell death) in cancer cells, often mediated by the generation of Reactive Oxygen Species (ROS).[8]
References
- 1. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity | springermedizin.de [springermedizin.de]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The Anticancer Potential of Condurangin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Condurangin and its derivatives, pregnane (B1235032) glycosides isolated from the bark of Marsdenia condurango, have emerged as promising candidates in oncology research. This technical guide provides an in-depth analysis of their anticancer properties, focusing on their mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols. Preclinical studies have demonstrated that these compounds exhibit significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines, primarily through the induction of oxidative stress. This document serves as a comprehensive resource for researchers and professionals in drug development, aiming to facilitate further investigation into the therapeutic potential of this compound-based compounds.
Introduction
Marsdenia condurango, a vine native to South America, has a history of use in traditional medicine for treating various ailments, including cancer.[1][2] The primary bioactive constituents of its bark are a class of pregnane glycosides known as condurango glycosides, with this compound being a principal component.[3] These natural products have garnered significant scientific interest for their potential as anticancer agents.[1][4] In vitro and in vivo studies have begun to elucidate the molecular mechanisms underlying their therapeutic effects, highlighting their ability to induce programmed cell death in malignant cells.[5][6] This guide synthesizes the current body of research on this compound and its derivatives, with a focus on their structure-activity relationships, anticancer efficacy, and the signaling pathways they modulate.
Mechanism of Action: Induction of Oxidative Stress and Apoptosis
The predominant mechanism of action for this compound and its derivatives is the induction of apoptosis in cancer cells, largely mediated by the generation of reactive oxygen species (ROS).[4][7] This increase in intracellular ROS creates a state of oxidative stress, which in turn triggers a cascade of events leading to programmed cell death.
The key signaling pathways involved include:
-
p53-Mediated Apoptosis: Condurango glycosides have been shown to activate the p53 signaling pathway.[7][8] This tumor suppressor protein plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage caused by ROS.
-
Mitochondrial (Intrinsic) Pathway: The accumulation of ROS can lead to the depolarization of the mitochondrial membrane potential.[9] This triggers the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[5]
-
Regulation of Apoptotic Proteins: The expression of pro-apoptotic proteins such as Bax is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated, further promoting cell death.[5]
-
Cell Cycle Arrest: this compound and its derivatives can induce cell cycle arrest, particularly at the G0/G1 phase, preventing cancer cell proliferation.[1][6] This is often mediated by the upregulation of p21, a cyclin-dependent kinase inhibitor.[6]
-
DNA Damage: The oxidative stress induced by these compounds leads to significant DNA damage in cancer cells, contributing to the activation of apoptotic pathways.[1][2]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of various condurango preparations on different cancer cell lines, providing a comparative overview of their potency.
Table 1: In Vitro Cytotoxicity of Condurango Preparations
| Preparation | Cancer Cell Line | IC50 Value | Exposure Time (hours) |
| Condurango Ethanolic Extract | A549 (Non-small cell lung cancer) | ~0.35 µg/µL | 48 |
| Condurango Glycoside-Rich Components (CGS) | H460 (Non-small cell lung cancer) | 0.22 µg/mL | 24 |
| Condurangogenin A (ConA) | H460 (Non-small cell lung cancer) | 32 µg/mL | 24 |
| Condurangogenin A (ConA) | A549 (Non-small cell lung cancer) | 38 µg/mL | 24 |
| Condurangogenin A (ConA) | H522 (Non-small cell lung cancer) | 39 µg/mL | 24 |
Table 2: Comparative Cytotoxicity in H460 Cells (24 hours)
| Compound/Drug | IC50 |
| Condurango Glycoside-rich components (CGS) | 0.22 µg/mL |
| Condurangogenin A | 32 µg/mL |
| Paclitaxel | 4.496 µM |
| Cisplatin | Not Reported for 24h |
Table 3: Comparative Cytotoxicity in HeLa (Cervical Cancer) Cells
| Compound/Drug | Activity/IC50 (Exposure Time) |
| Condurango Glycoside A (CGA) | Activity Confirmed (Not Reported) |
| Paclitaxel | 5-10 nM (Not Reported) |
| Cisplatin | 25.5 µM (24h), 7.7 µM (48h) |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anticancer properties of this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the condurango preparation or derivative for specific time intervals (e.g., 24, 48 hours).
-
MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium (B1200493) Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
Intracellular ROS Detection (DCFH-DA Assay)
This assay measures the intracellular generation of reactive oxygen species.
-
Cell Treatment: Cells are treated with the condurango preparation for various time points.
-
Probe Incubation: The cells are then incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with propidium iodide (PI), which stoichiometrically binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, caspase-3, Bax, Bcl-2) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The intensity of the bands corresponds to the level of protein expression.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating the anticancer properties of this compound and its derivatives.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: A generalized workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
The existing body of preclinical research strongly supports the anticancer potential of this compound and its derivatives.[1][2] Their ability to induce apoptosis in cancer cells through ROS-mediated mechanisms presents a compelling case for their further development as therapeutic agents.[4][7] Future research should focus on several key areas:
-
In Vivo Efficacy and Toxicology: While some in vivo studies have been conducted, more extensive research is needed to establish the efficacy, safety, and pharmacokinetic profiles of these compounds in animal models.[5]
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of different this compound derivatives and their anticancer activity will be crucial for the rational design and synthesis of more potent and selective analogs.
-
Clinical Trials: To date, there is a lack of clinical trial data for this compound and its derivatives in cancer patients.[5] Well-designed clinical studies are necessary to translate the promising preclinical findings into tangible clinical benefits.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
References
- 1. homoeojournal.com [homoeojournal.com]
- 2. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ethnobotanical Uses of Marsdenia cundurango
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marsdenia cundurango, a vine native to the Andean regions of South America, has a rich history of use in traditional medicine, primarily for the treatment of digestive ailments and various forms of cancer. This technical guide provides a comprehensive overview of the ethnobotanical applications of M. cundurango, with a focus on its anti-cancer properties. It synthesizes quantitative data on traditional preparations and dosages, details modern experimental protocols for investigating its pharmacological activity, and elucidates the known molecular signaling pathways through which its active constituents exert their effects. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a foundation for further scientific exploration of this promising medicinal plant.
Ethnobotanical Uses and Traditional Preparations
Marsdenia cundurango, commonly known as Condurango or "eagle vine," has been traditionally used for centuries by indigenous communities in Ecuador and Peru.[1] The primary part of the plant utilized is the dried bark.[2] Its traditional applications are largely centered around gastrointestinal disorders and as a supportive treatment for cancer.
Traditional Uses
The ethnobotanical record indicates the use of M. cundurango for a range of conditions, including:
-
Digestive Disorders: It is widely employed as a bitter tonic to stimulate appetite, improve digestion, and alleviate symptoms of dyspepsia, gastritis, and stomach ulcers.[1]
-
Cancer: Traditional medicine practitioners have used M. cundurango bark extracts, often referred to as "mother tincture," for the treatment of stomach cancer.[2][3]
-
Other Ailments: Historical accounts also mention its use as an alterative in chronic syphilis and for its anti-inflammatory properties.[4][5]
Quantitative Data on Traditional Preparations
While traditional preparations often lack the standardization of modern pharmaceuticals, ethnobotanical sources provide valuable quantitative insights into dosages.
| Preparation Method | Part Used | Dosage | Frequency | Traditional Use |
| Infusion | Powdered Bark | 1-2 teaspoonfuls per cup of boiling water, infused for 10-15 minutes | 3 times per day | Digestive aid, appetite stimulant |
| Tincture | Dried Bark | 1-2 ml | 3 times per day | General wellness, digestive support |
| Fluid Extract | Dried Bark | 3 ml | 2 times per day | Concentrated preparation for various ailments |
| Capsules | Powdered Bark | 2 grams | 2 times per day | Convenient form for regular intake |
It is important to note that these dosages are based on traditional use and have not been universally validated by modern clinical trials. Further research is needed to establish optimal and safe dosages.
Phytochemistry: The Active Constituents
The therapeutic effects of Marsdenia cundurango are attributed to a complex mixture of phytochemicals. The most significant of these are the condurango glycosides and their aglycones, the condurangogenins .[6][7] These are primarily C21 steroidal glycosides.[6] Other identified compounds include quercetin, caffeic acid, cinnamic acid, coumarins, rutosides, and saponarin.[2]
Experimental Protocols for Pharmacological Investigation
Modern scientific investigation into the anti-cancer properties of Marsdenia cundurango has employed a range of in vitro and in vivo experimental protocols. The following sections detail the methodologies for key experiments.
Preparation of Ethanolic Extract
A common method for preparing an extract for in vitro studies involves cold maceration.
Protocol:
-
Obtain dried bark of Marsdenia cundurango.
-
Grind the bark into a coarse powder.
-
Macerate the powdered bark in 65% ethanol (B145695) at a ratio of 1:3 (plant material to solvent) for a specified period (e.g., several days) with occasional agitation.[8]
-
Filter the mixture to separate the liquid extract from the solid plant material.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Dissolve the final dried extract in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution for use in cell culture experiments.[9]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10][11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, H522) in a 96-well plate at a density of approximately 8,000 cells per well and incubate overnight to allow for cell attachment.[10]
-
Treatment: Treat the cells with various concentrations of the Marsdenia cundurango extract for a defined period (e.g., 24 or 48 hours).[10][12] Include untreated and solvent-only controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 3-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can be determined from a dose-response curve.
| Extract/Compound | Cell Line | IC50 Value | Incubation Time |
| Ethanolic Extract (Combined) | HeLa | 49.9 µg/mL | Not specified |
| Ethanolic Extract (Combined) | HepG2 | 53 µg/mL | Not specified |
| Ethanolic Extract (M. cundurango only) | HeLa | 459 µg/mL | Not specified |
| Ethanolic Extract (M. cundurango only) | HepG2 | 477 µg/mL | Not specified |
| Condurango glycoside-rich components (CGS) | H460 | 0.22 µg/µL | 24 hours |
| Condurangogenin A (ConA) | H460 | 32 µg/mL | 24 hours |
Assessment of Apoptosis
Apoptosis is often characterized by the fragmentation of nuclear DNA.
Protocol:
-
Treat cells with the M. cundurango extract as described for the MTT assay.
-
Harvest the cells and lyse them using a lysis buffer (e.g., containing Triton X-100).
-
Extract the DNA using phenol-chloroform extraction.
-
Precipitate the DNA with ethanol.
-
Resuspend the DNA and run it on an agarose (B213101) gel.
-
Visualize the DNA fragments under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide). A characteristic "ladder" pattern indicates apoptosis.[12]
Caspase-3 is a key executioner caspase in the apoptotic pathway.
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Incubate the lysates with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[5][14]
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
The increase in signal in treated cells compared to untreated cells indicates the level of caspase-3 activation.
Measurement of Reactive Oxygen Species (ROS) Generation
The generation of ROS is a key mechanism of action for many anti-cancer agents.
Protocol:
-
Load cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[3]
-
Treat the cells with the M. cundurango extract.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[3]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
Protocol:
-
Stain treated and untreated cells with a fluorescent dye such as JC-1.[15]
-
In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
The ratio of red to green fluorescence can be measured using a fluorescence microscope or flow cytometer to determine the change in ΔΨm.[16]
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Prepare protein lysates from treated and untreated cells.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the proteins of interest (e.g., p53, Bax, Bcl-2, caspases).[17]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine changes in protein expression levels.
Signaling Pathways and Mechanisms of Action
Research has begun to elucidate the molecular mechanisms by which Marsdenia cundurango constituents induce anti-cancer effects. The primary pathway appears to be the induction of apoptosis through a Reactive Oxygen Species (ROS)-dependent intrinsic pathway.
ROS-Dependent Apoptosis
The ethanolic extract of M. cundurango and its active components, such as condurango glycosides, have been shown to increase the production of intracellular ROS in cancer cells.[2][9] This oxidative stress leads to DNA damage and depolarization of the mitochondrial membrane.[12]
Caption: ROS-dependent intrinsic apoptotic pathway induced by M. cundurango.
Modulation of p53 and Bcl-2 Family Proteins
Studies have also indicated the involvement of the tumor suppressor protein p53 and the Bcl-2 family of proteins in the apoptotic process induced by M. cundurango. The extract has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial-mediated apoptosis. Additionally, activation of p53 can lead to cell cycle arrest and apoptosis.[9]
Caption: Modulation of p53 and Bcl-2 family proteins by M. cundurango.
Proposed Experimental Workflow
For a comprehensive investigation of the anti-cancer properties of Marsdenia cundurango, the following experimental workflow is proposed.
Caption: Proposed experimental workflow for M. cundurango research.
Conclusion and Future Directions
Marsdenia cundurango holds significant promise as a source of novel anti-cancer compounds. Its traditional use, supported by modern scientific evidence, points towards a mechanism of action centered on the induction of ROS-mediated apoptosis in cancer cells. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid framework for future research.
Further studies should focus on:
-
The isolation and characterization of novel condurango glycosides and other active constituents.
-
In-depth investigation of the synergistic effects of different compounds within the plant extract.
-
Comprehensive in vivo studies to validate the efficacy and safety of standardized extracts.
-
Exploration of its potential in combination with conventional chemotherapy to enhance therapeutic outcomes and reduce side effects.
By bridging the gap between traditional knowledge and modern scientific rigor, the full therapeutic potential of Marsdenia cundurango can be unlocked, potentially leading to the development of new and effective cancer treatments.
References
- 1. biocompare.com [biocompare.com]
- 2. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. benchchem.com [benchchem.com]
- 7. homoeojournal.com [homoeojournal.com]
- 8. Condurango (Marsdenia cundurango) Tincture, Dry Herb Liquid Extract [herbalterra.com]
- 9. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 16. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 17. Expression of P53, BAX, and BCL-2 in human malignant melanoma and squamous cell carcinoma cells after tea tree oil treatment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Mechanisms of Condurangin: A Technical Guide
Introduction
Condurangin, a term encompassing a group of pregnane (B1235032) glycosides derived from the bark of the Marsdenia condurango vine, has a history rooted in traditional medicine, particularly for digestive ailments. Modern scientific inquiry has pivoted towards its potential as an anticancer agent, revealing its capacity to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular pathways through which this compound and its derivatives exert their pro-apoptotic effects, tailored for researchers, scientists, and professionals in drug development. The focus is on the intricate signaling cascades, supported by quantitative data and detailed experimental methodologies.
Core Apoptotic Mechanisms Activated by this compound
This compound initiates apoptosis through a multi-pronged approach, primarily by inducing oxidative stress and engaging both the intrinsic and extrinsic apoptosis pathways. These pathways converge on the activation of caspases, the executioners of cell death.
1. Induction of Reactive Oxygen Species (ROS)
A primary mechanism of action for this compound is the generation of intracellular Reactive Oxygen Species (ROS)[1][2][3]. This elevation in ROS acts as a critical upstream signal, triggering a cascade of events that lead to mitochondrial dysfunction and DNA damage, thereby pushing the cell towards apoptosis[1][3]. The cytotoxic effects of this compound extracts have been shown to be significantly nullified in the presence of ROS scavengers like N-acetyl cysteine (NAC), confirming the ROS-dependent nature of its action[2][4].
2. Engagement of the Intrinsic (Mitochondrial) Pathway
The accumulation of ROS directly impacts the mitochondria, the cell's powerhouse and a central regulator of apoptosis. This compound and its glycoside components have been shown to:
-
Alter the Bax/Bcl-2 Ratio: They upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2[1][5]. This increased Bax/Bcl-2 ratio is a key determinant in initiating the mitochondrial pathway[1].
-
Induce Mitochondrial Membrane Potential (MMP) Depolarization: The shift in the Bax/Bcl-2 balance leads to the loss of mitochondrial membrane integrity and depolarization of the MMP[1][3][6].
-
Promote Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol[5].
-
Activate the Caspase Cascade: In the cytosol, cytochrome c binds to Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP (Poly (ADP-ribose) polymerase) and ultimately, cell death[1][6].
3. Activation of the Extrinsic (Death Receptor) Pathway
In addition to the intrinsic pathway, this compound extract (CE) has been observed to activate the extrinsic pathway. This involves:
-
Upregulation of Death Receptors: CE increases the expression of Fas receptor (FasR) at both the mRNA and protein levels[2][4].
-
Increased TNF-α Levels: The treatment also elevates the levels of Tumor Necrosis Factor-alpha (TNF-α)[2][4]. The engagement of these death receptors typically leads to the recruitment of adaptor proteins (like FADD) and the activation of the initiator caspase-8, which can then directly activate caspase-3 or cleave the BH3-only protein Bid into tBid, further amplifying the apoptotic signal through the mitochondrial pathway.
Modulation of Key Regulatory Signaling Pathways
This compound's influence extends to crucial signaling pathways that govern cell survival and proliferation, notably the NF-κB and p53 pathways.
1. Inhibition of the NF-κB Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor that plays a significant role in promoting cell survival by upregulating anti-apoptotic genes, including Bcl-2[2][7]. Condurango extract has been shown to cause a sharp decrease in the expression of NF-κB[2][4]. This inhibition is a potential mechanism for the observed downregulation of Bcl-2, thereby sensitizing cancer cells to apoptosis[2].
2. Activation of the p53 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often activated in response to cellular stress, including DNA damage and high ROS levels. Research on Condurango-glycoside-A (CGA) indicates that it induces apoptosis through a ROS-dependent p53 signaling pathway[8]. This suggests that this compound-induced DNA damage triggers p53 activation, leading to cell cycle arrest and the transcription of pro-apoptotic target genes.
Quantitative Data Summary
The efficacy of this compound and its derivatives has been quantified in various studies. The following tables summarize the key findings.
Table 1: IC50 Values of this compound Preparations in Cancer Cell Lines
| Compound/Preparation | Cell Line | IC50 Value | Treatment Duration | Reference |
| Condurango Glycoside-rich Components (CGS) | H460 (NSCLC) | 0.22 µg/µL | 24 hours | [3][9] |
| Condurangogenin A (ConA) | H460 (NSCLC) | 32 µg/mL | 24 hours | [10] |
| Homeopathic Condurango 6C | H460 (NSCLC) | 3.57 µL/100µL | 48 hours | [1] |
| Homeopathic Condurango 30C | H460 (NSCLC) | 2.43 µL/100µL | 48 hours | [1] |
NSCLC: Non-Small-Cell Lung Cancer
Table 2: Summary of Molecular and Cellular Effects of this compound Treatment
| Parameter | Effect Observed | Cell Line(s) | Reference |
| Cell Cycle | Arrest at SubG0/G1 phase | H460, HeLa | [1][2][3] |
| Apoptotic Markers | Increased Annexin V-positive cells | H460 | [3][9] |
| Increased TUNEL-positive nuclei | H460 | [1] | |
| DNA ladder formation | H460 | [1][3] | |
| ROS Generation | Significant elevation | H460, HeLa | [1][2] |
| Mitochondrial Changes | MMP depolarization | H460, HeLa | [1][3][6] |
| Cytochrome c release | HeLa | [5] | |
| Protein Expression | Increased Bax, Cleaved Caspase-3, Cleaved PARP | H460, HeLa | [1][5] |
| Decreased Bcl-2 | H460, HeLa | [1][5] | |
| Increased TNF-α, FasR | HeLa | [2][4] | |
| Decreased NF-κB | HeLa | [2][4] | |
| Decreased EGFR | H460 | [3][9] |
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz DOT language provide a clear visual representation of the complex signaling networks and experimental processes involved in studying this compound's effects.
Caption: High-level overview of this compound's multi-pathway approach to inducing apoptosis.
Caption: The intrinsic (mitochondrial) apoptosis pathway activated by this compound.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Condurangin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of condurangin and its related glycosides. The information presented is synthesized from multiple studies on condurango extracts, its glycoside-rich components, and isolated compounds such as Condurangogenin A and Condurango-glycoside A. This document outlines the cytotoxic potential, underlying mechanisms of action, and detailed experimental protocols relevant to the evaluation of these natural compounds in an oncological research setting.
Data Presentation: Summary of In Vitro Cytotoxicity
The cytotoxic effects of various condurango-derived substances have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting cell growth, are summarized below.
| Compound/Extract | Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ Value | Reference |
| Condurangogenin A | H460 | Non-Small-Cell Lung Cancer | MTT | 24 | 32 µg/mL | [1][2] |
| Condurangogenin A | A549 | Non-Small-Cell Lung Cancer | MTT | 24 | 38 µg/mL | [1] |
| Condurangogenin A | H522 | Non-Small-Cell Lung Cancer | MTT | 24 | 39 µg/mL | [1] |
| Condurango glycoside-rich components (CGS) | H460 | Non-Small-Cell Lung Cancer | MTT | 24 | 0.22 µg/µL | |
| Ethanolic Extract of Condurango | A549 | Non-Small-Cell Lung Cancer | MTT | 48 | 0.35 µg/µL | [3] |
| Ethanolic Extract of Condurango | H522 | Non-Small-Cell Lung Cancer | MTT | 48 | 0.25 µg/µL | [3] |
Experimental Protocols
Detailed methodologies for key experiments in the cytotoxicity screening of this compound are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[4]
-
Materials:
-
Cancer cell lines (e.g., H460, A549, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Centrifuge the cells at a low speed and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[12][13]
-
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the DNA content of the stained cells using a flow cytometer.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[15][16]
-
Materials:
-
Treated and untreated cells
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free cell culture medium
-
Fluorimeter or fluorescence microscope
-
-
Protocol:
-
Seed cells in a suitable plate or dish and treat with this compound for the desired time.
-
Wash the cells with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[17]
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorimeter with excitation at approximately 485 nm and emission at approximately 530 nm.[18]
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[19][20]
-
Materials:
-
Treated and untreated cells
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
Microplate reader
-
-
Protocol:
-
Lyse the treated and untreated cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the reaction buffer containing the caspase-3 substrate to each well.[21]
-
Incubate the plate at 37°C for 1-2 hours.[22]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Mandatory Visualizations
Experimental Workflow```dot
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro | Semantic Scholar [semanticscholar.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchtweet.com [researchtweet.com]
- 6. atcc.org [atcc.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. static.igem.org [static.igem.org]
- 11. kumc.edu [kumc.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. benchchem.com [benchchem.com]
- 16. doc.abcam.com [doc.abcam.com]
- 17. arigobio.com [arigobio.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. caspase3 assay [assay-protocol.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. promega.com [promega.com]
Unveiling Condurangin: A Technical Guide to its Source, Abundance, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurangin, a complex mixture of pregnane (B1235032) glycosides, has garnered significant scientific interest for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides an in-depth exploration of this compound, focusing on its natural source, abundance, and the methodologies for its extraction and purification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.
Source and Natural Abundance of this compound
The primary and exclusive natural source of this compound is the bark of Marsdenia condurango , a climbing vine belonging to the Apocynaceae family.[1][2] This plant is indigenous to the mountainous regions of South America, particularly in Peru, Ecuador, and Colombia. The bark, often referred to as condurango cortex, is the specific part of the plant utilized for the extraction of these valuable glycosides.[1]
Quantitative Data on Natural Abundance
The concentration of the this compound glycoside mixture within the dried bark of Marsdenia condurango is reported to be in the range of 1% to 3% .[1] This natural abundance can fluctuate based on several factors, including the geographical origin of the plant, the time of harvest, and the specific environmental conditions during its growth.
| Parameter | Value | Source |
| Natural Abundance of this compound (mixture of pregnane glycosides) in Marsdenia condurango bark | 1% - 3% (w/w) | [1] |
Experimental Protocols: Extraction and Purification of this compound
The isolation of this compound from Marsdenia condurango bark is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a detailed, synthesized protocol based on established methodologies for the extraction of pregnane glycosides from plant materials.
Materials and Equipment
-
Dried and finely powdered bark of Marsdenia condurango
-
Methanol (B129727) (HPLC grade)
-
Ethanol (95%)
-
n-Hexane
-
Ethyl acetate
-
Deionized water
-
Silica (B1680970) gel (for column chromatography)
-
Analytical balance
-
Grinder or mill
-
Soxhlet apparatus or large glass percolation vessel
-
Rotary evaporator
-
Separatory funnels
-
Glass columns for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV or DAD detector
Step-by-Step Methodology
Step 1: Preparation of Plant Material
-
Obtain dried bark of Marsdenia condurango.
-
Grind the bark into a fine powder using a mechanical grinder or mill to increase the surface area for efficient extraction.
Step 2: Extraction
-
Weigh 500 g of the powdered condurango bark.
-
Perform exhaustive extraction using one of the following methods:
-
Maceration: Suspend the powdered bark in 2.5 L of methanol in a large, stoppered container. Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.
-
Soxhlet Extraction: Place the powdered bark in a large thimble and extract with methanol for 24-48 hours.
-
-
Filter the methanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
Step 3: Solvent-Solvent Partitioning (Fractionation)
-
Dissolve the crude methanolic extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility:
-
Extract the aqueous solution three times with 500 mL of n-hexane to remove nonpolar compounds like fats and waxes. Discard the n-hexane fractions.
-
Subsequently, extract the aqueous layer three times with 500 mL of chloroform. The condurango glycosides will preferentially partition into the chloroform layer.
-
Combine the chloroform fractions.
-
-
Dry the combined chloroform extract over anhydrous sodium sulfate.
-
Filter and concentrate the chloroform extract to dryness using a rotary evaporator to yield a glycoside-rich fraction.
Step 4: Chromatographic Purification
a) Silica Gel Column Chromatography (Initial Purification)
-
Prepare a silica gel slurry in chloroform and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).
-
Dissolve the glycoside-rich fraction in a minimal amount of chloroform.
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions of a fixed volume (e.g., 25 mL) using a fraction collector.
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1) solvent system. Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions containing the target condurango glycosides.
-
Evaporate the solvent from the combined fractions to obtain a partially purified this compound mixture.
b) High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Dissolve the partially purified this compound mixture in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Perform preparative or semi-preparative HPLC using a C18 reverse-phase column.
-
Use a gradient elution system with a mobile phase consisting of water (A) and acetonitrile (B52724) or methanol (B). A typical gradient might be:
-
0-10 min: 30% B
-
10-40 min: 30% to 70% B
-
40-50 min: 70% to 100% B
-
50-60 min: 100% B
-
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peaks corresponding to the individual condurango glycosides.
-
Concentrate the collected fractions to obtain the purified this compound compounds.
Visualizations
Relationship between Source and Active Compound
Caption: Logical relationship between the source plant and its active glycoside mixture.
Experimental Workflow for this compound Extraction and Purification
Caption: A step-by-step workflow for the extraction and purification of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Condurangin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurangin is not a single molecular entity but a complex mixture of pregnane (B1235032) glycosides extracted from the bark of the vine Marsdenia cundurango (also known as Gonolobus condurango).[1] These glycosides are the primary bioactive constituents responsible for the plant's traditional use in medicine and its contemporary interest in oncological research. The core structure of these compounds is a C21 steroidal aglycone, to which a chain of sugar moieties is attached. Notable among these are Condurango glycosides A, E, and E0, which have been subjects of investigation for their cytotoxic and pro-apoptotic effects on cancer cells.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound glycosides, detailed experimental protocols for their study, and a review of their mechanism of action.
Physical and Chemical Properties
The isolation and full characterization of individual this compound glycosides are challenging due to their structural complexity and the presence of numerous closely related analogs in the natural extract. Consequently, specific physical data such as melting and boiling points for each glycoside are not widely reported in the literature. However, data on their molecular formula, molecular weight, and solubility have been established for several key compounds.
Data Presentation: Physicochemical Properties of Key Condurango Glycosides
The following tables summarize the available quantitative data for prominent condurango glycosides. It is important to note that much of the publicly available data is for related compounds, and specific experimental values for each glycoside are limited.
| Property | Value | Source(s) |
| Appearance | Light yellow to brown solid powder (for Condurango glycoside A) | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (B129727). | [2][4] |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Condurango glycoside A | C₅₃H₇₈O₁₇ | 987.18 | 11051-90-4 |
| Condurango glycoside E | C₅₃H₇₆O₁₈ | 1001.16 | 115784-07-1 |
| Condurango glycoside E0 | C₅₉H₈₆O₂₃ | 1163.30 | 115784-08-2 |
| Condurango glycoside E2 | C₆₀H₈₈O₂₁ | 1145.33 | Not specified |
| Condurango glycoside E3 | C₆₆H₉₈O₂₆ | 1307.47 | 115784-10-6 |
| 20-O-methyl-condurango glycoside Do | C₆₀H₉₀O₂₃ | Not specified | Not specified |
Note: The melting point for 20-O-methyl-condurango glycoside Do has been reported to be in the range of 180-190°C.[5]
Spectral Data
The structural elucidation of this compound glycosides has been primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
-
Mass Spectrometry (MS): Fast Desorption Mass Spectrometry (FD-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the molecular weight and elemental composition. Tandem MS (MS/MS) is employed to analyze fragmentation patterns, which helps in sequencing the sugar moieties and identifying the aglycone structure.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete structure, including the stereochemistry of the steroidal aglycone and the linkage of the sugar units.[3][5]
Despite their use in structural elucidation, specific and complete NMR and MS spectral data for individual this compound glycosides are not widely available in the public domain.
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound glycosides, based on established protocols in the literature.
Isolation and Purification of this compound Glycosides
The general workflow for isolating this compound glycosides from Marsdenia cundurango bark involves extraction, solvent partitioning, and multi-step chromatography.
1. Extraction:
-
Plant Material: Dried and finely powdered bark of Marsdenia cundurango.
-
Procedure:
-
Macerate 500 g of the powdered bark in 1 liter of methanol at room temperature overnight.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction of the plant residue three more times with 750 mL of methanol each time.
-
Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.[6]
-
2. Solvent Partitioning:
-
Procedure:
-
Suspend the crude methanolic extract in distilled water.
-
Transfer the suspension to a separatory funnel and partition successively with solvents of increasing polarity, such as chloroform (B151607) and n-butanol.
-
The pregnane glycosides typically concentrate in the chloroform and n-butanol fractions.[5][6]
-
Collect and concentrate these fractions to obtain a semi-solid mass enriched with glycosides.
-
3. Chromatographic Purification:
-
Column Chromatography (Initial Separation):
-
Prepare a silica (B1680970) gel slurry in an appropriate non-polar solvent (e.g., n-hexane) and pack it into a glass chromatography column.
-
Adsorb the glycoside-enriched extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of chloroform-methanol.[5]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing the desired glycosides.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Further purify the combined fractions using a reversed-phase HPLC system equipped with a C18 column.
-
Employ a gradient elution system, such as aqueous acetonitrile (B52724) or aqueous methanol.[1][6]
-
Monitor the elution profile with a UV detector (a wavelength of ~280 nm has been used for related glycosides).[1]
-
Collect the fractions corresponding to the individual glycoside peaks.
-
Concentrate the purified fractions to obtain the isolated this compound glycosides.
-
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isolation and Characterization of Condurango Glycosides
This guide provides a comprehensive overview of the isolation, purification, and structural characterization of condurango glycosides, a class of pregnane (B1235032) glycosides derived from the bark of Marsdenia cundurango.[1][2][3] These compounds have attracted significant scientific interest due to their potential therapeutic applications, particularly their cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][4][5][6] While specific quantitative data for every individual glycoside, such as Condurango glycoside E0, is not always publicly available, this document consolidates established methodologies and comparative data from related compounds to provide a robust framework for research and development.[3][7]
The primary anticancer effect of condurango glycosides is the induction of apoptosis (programmed cell death), often mediated by the generation of Reactive Oxygen Species (ROS).[7][8][9][10] This guide details the experimental protocols necessary to isolate these complex natural products, elucidate their structures, and provides context on their mechanism of action.
Data Presentation: Physicochemical and Quantitative Analysis
Quantitative data for condurango glycosides can vary based on the plant's origin, harvest time, and the specific extraction and purification methods employed.[8] The following tables summarize the available physicochemical properties of Condurango glycoside E0 and related compounds, as well as quantitative data on their occurrence.
Table 1: Physicochemical Properties of Condurango Glycoside E0 and Related Glycosides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source(s) |
|---|---|---|---|---|
| Condurango glycoside E0 | C₅₉H₈₆O₂₃ | 1163.30 | 115784-08-2 | [1][2][7] |
| Condurango glycoside A | C₅₃H₇₈O₁₇ | 987.18 | Not Specified | [7] |
| Condurango glycoside E | C₅₃H₇₆O₁₈ | 1001.16 | Not Specified | [7][11] |
| Condurango glycoside E2 | C₆₀H₈₈O₂₁ | 1145.33 | Not Specified | [7] |
| Condurango glycoside E3 | C₆₆H₉₈O₂₆ | 1307.47 | Not Specified |[7][12] |
Note: The data in this table is provided for comparative purposes to indicate the general properties of this class of compounds.[7]
Table 2: Quantitative Data for Condurango Glycosides
| Compound/Fraction | Plant Source | Plant Part | Concentration (% w/w) | Analytical Method | Reference(s) |
|---|---|---|---|---|---|
| Marsdenia Cundurango Glycoside E-01* | Marsdenia cundurango | Bark | 0.00197% | Not Specified | [8] |
| Condurango Glycoside-Rich Components (CGS) | Marsdenia cundurango | Bark | IC50: 0.22 µg/µL (in H460 cells) | MTT Assay | [3][10] |
| Condurangogenin A (ConA) | Marsdenia cundurango | Bark | IC50: 32 µg/mL (in H460 cells) | MTT Assay |[10] |
*It is presumed that "Marsdenia Cundurango Glycoside E-01" is analogous to Condurango glycoside E0, though researchers should confirm identity with analytical standards.[8]
Experimental Protocols
The following protocols are generalized from established methodologies for the isolation, purification, and characterization of pregnane glycosides from Marsdenia cundurango.[1][2][7]
Isolation and Purification of Condurango Glycosides
This process involves a multi-step workflow beginning with extraction from the raw plant material, followed by fractionation and chromatographic purification.[1][3]
A. Preparation and Extraction
-
Objective: To extract a crude mixture of glycosides from the dried plant material.[8]
-
Materials:
-
Protocol:
-
(Optional Defatting): Macerate the powdered bark with n-hexane (1:5 w/v) for 24 hours at room temperature to remove nonpolar compounds. Filter and discard the hexane (B92381) extract, then air-dry the plant material.[13]
-
Maceration: To 500 g of the powdered bark, add 1 liter of methanol or ethanol.[1] Allow the mixture to stand at room temperature overnight or perform the extraction with gentle heating (35-55°C) under a reflux condenser for 4-6 hours.[7][14]
-
Filtration: Filter the mixture through filter paper and collect the filtrate.[1]
-
Re-extraction: Repeat the extraction process on the plant residue at least three more times with 750 mL of the solvent each time to ensure exhaustive extraction.[1]
-
Concentration: Combine all filtrates and concentrate to dryness using a rotary evaporator at a temperature not exceeding 45-50°C under reduced pressure. This yields the crude glycoside extract.[1][8]
-
B. Solvent-Solvent Partitioning (Fractionation)
-
Objective: To separate the crude extract into fractions based on polarity, enriching the glycosides.[2][3][7]
-
Materials:
-
Crude extract from Step A.
-
Chloroform (B151607) (CHCl₃), n-butanol (n-BuOH), and distilled water.[2]
-
Separatory funnel.[1]
-
-
Protocol:
-
Suspend the crude extract in water and transfer it to a separatory funnel.[2]
-
Partition the aqueous suspension successively with solvents of increasing polarity, such as chloroform and then n-butanol.[2][7]
-
Vigorously shake the funnel for each partitioning step, allow the layers to separate, and collect each solvent layer.[1]
-
The pregnane glycosides typically concentrate in the chloroform and n-butanol fractions.[1][2]
-
Concentrate the glycoside-rich fractions using a rotary evaporator to yield a semi-solid mass for chromatography.[1]
-
C. Chromatographic Purification
-
Objective: To isolate individual glycosides from the enriched fractions.[7]
-
Materials:
-
Glycoside-enriched fraction from Step B.
-
Silica (B1680970) gel (for column chromatography).[1]
-
Appropriate solvents (e.g., chloroform-methanol, acetonitrile-water).[7]
-
-
Protocol:
-
Column Chromatography (Initial Separation):
-
Prepare a silica gel column.[1]
-
Dissolve the enriched fraction in a minimal amount of a suitable solvent (e.g., chloroform).[1]
-
Adsorb the dissolved extract onto a small amount of silica gel, allow the solvent to evaporate, and load the dried sample onto the column.[1]
-
Elute the column with a gradient of solvents, such as chloroform-methanol or ethyl acetate-hexane.[7]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).[1][2]
-
Combine the fractions containing the desired glycosides and concentrate them.[1]
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the partially purified fraction from the previous step in a suitable solvent.[1]
-
Perform final purification using a reversed-phase HPLC system (e.g., C18 column).[2][7]
-
Use a mobile phase such as a methanol-water or acetonitrile-water gradient.[2][7]
-
Collect the fractions corresponding to the desired peaks for individual condurango glycosides.[1]
-
Concentrate the purified fractions to obtain the pure compounds, often as a white powder.[1]
-
-
Structural Characterization
The structure of a purified condurango glycoside is confirmed using a combination of spectroscopic methods and chemical degradation.[1][15]
A. Spectroscopic Analysis
-
Objective: To determine the molecular weight, elemental composition, and detailed connectivity of the aglycone and sugar moieties.[1]
-
Techniques:
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition. Fast Desorption Mass Spectrometry (FD-MS) or other soft ionization techniques are often employed. Tandem MS (MS/MS) helps in analyzing fragmentation patterns to sequence the sugar units.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for full structural elucidation.[2]
-
B. Chemical Degradation (Acid Hydrolysis)
-
Objective: To identify the constituent monosaccharide units of the glycoside.[2]
-
Protocol:
-
Subject the purified glycoside to acid hydrolysis using a reagent like trifluoroacetic acid or hydrochloric acid to cleave the glycosidic bonds.[2]
-
This process releases the individual sugar units and the non-sugar aglycone.[15]
-
Identify the resulting monosaccharides by comparing them with authentic standards using techniques such as Gas Chromatography (GC) or HPLC.[2][15]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. EP0054570A1 - Novel condurango glycosides, process for their preparation, antineoplastic agent, and composition containing same - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
The Discovery and Historical Research of Condurangin: A Technical Guide for Researchers
A Comprehensive Overview of a Promising Class of Phytochemicals
For Immediate Release
This technical guide provides an in-depth analysis of the discovery, historical research, and experimental evaluation of condurangin, a complex of pregnane (B1235032) glycosides derived from the bark of Marsdenia cundurango. This document is intended for researchers, scientists, and drug development professionals interested in the rich history and therapeutic potential of these natural compounds.
Initially, "this compound" referred to a complex mixture of substances obtained from the bark of Marsdenia cundurango, a vine native to South America with a long history in traditional medicine for treating digestive issues and certain cancers.[1] It was not until the late 20th century that significant advancements were made in isolating and characterizing the individual active constituents within this mixture. A pivotal 1988 study by Berger, Junior, and Kopanski was instrumental in the discovery of new pregnane glycosides and the revision of previously proposed structures, leading to the isolation and characterization of compounds such as Condurango glycoside E0.[1]
Quantitative Data on Cytotoxic Activity
While specific quantitative data for Condurango glycoside E0 is limited in publicly available literature, research on condurango glycoside-rich components and other isolated compounds like Condurangogenin A (ConA) provides valuable insights into their cytotoxic potential against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes.
| Compound/Extract | Cell Line | IC50 Value | Incubation Time (hours) |
| Condurango glycoside-rich components (CGS) | H460 (Non-small cell lung cancer) | 0.22 µg/µL | 24 |
| Condurangogenin A (ConA) | H460 (Non-small cell lung cancer) | 32 µg/mL | 24 |
| Condurangogenin A (ConA) | A549 (Non-small cell lung cancer) | 38 µg/mL | 24 |
| Condurangogenin A (ConA) | H522 (Non-small cell lung cancer) | 39 µg/mL | 24 |
Note: The data presented is for condurango glycoside-rich components and Condurangogenin A, and serves as a reference for the potential activity of related compounds like Condurango glycoside E0.[2][3]
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound and its constituent glycosides. These methodologies are based on established phytochemical and cell biology techniques.
Isolation and Purification of Condurango Glycosides
The general workflow for isolating purified condurango glycosides from Marsdenia cundurango bark involves extraction, solvent partitioning, and multi-step chromatography.[4]
1. Extraction:
-
Finely powdered bark of Marsdenia cundurango is subjected to exhaustive extraction with methanol (B129727) at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure.
2. Solvent Partitioning:
-
The crude extract is partitioned between chloroform (B151607) and water to separate compounds based on their polarity. The glycoside-rich components are typically found in the chloroform layer.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The chloroform fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the desired glycosides is achieved using preparative HPLC.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of condurango glycosides on cancer cells.[5]
1. Cell Seeding:
-
Cancer cells (e.g., H460, HeLa) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
2. Compound Treatment:
-
Cells are treated with various concentrations of the condurango glycoside for desired time points (e.g., 24, 48, 72 hours).
3. MTT Addition and Incubation:
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value is determined from the dose-response curve.
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This method is used to detect and quantify apoptosis in cells treated with condurango glycosides.[6][7]
1. Cell Treatment and Harvesting:
-
Cells are treated with the condurango glycoside for a specified time.
-
Both adherent and floating cells are harvested and washed with cold PBS.
2. Staining:
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Intracellular Reactive Oxygen Species (ROS) Detection
This assay measures the generation of intracellular ROS, a key mechanism of condurango glycoside-induced apoptosis.[5]
1. Cell Treatment:
-
Cells are treated with the condurango glycoside for a specific time.
2. Probe Incubation:
-
Cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
3. Fluorescence Measurement:
-
After washing to remove excess probe, the fluorescence intensity is measured using a fluorimeter with excitation at 485 nm and emission at 530 nm.
Signaling Pathways of this compound-Induced Apoptosis
Research indicates that condurango glycosides induce apoptosis in cancer cells primarily through a Reactive Oxygen Species (ROS)-dependent mechanism that activates the p53 signaling pathway.[6][8][9]
Upon entering cancer cells, condurango glycosides lead to an increase in intracellular ROS levels. This oxidative stress causes DNA damage, which in turn activates the tumor suppressor protein p53. Activated p53 can trigger cell cycle arrest, typically at the G0/G1 phase, and initiate the intrinsic pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the depolarization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, apoptotic cell death.[9][10] Some studies also suggest the involvement of the extrinsic apoptotic pathway through the activation of the Fas receptor.[11][12]
Conclusion
The historical journey of this compound research, from a traditional remedy to the subject of modern scientific investigation, highlights a rich area for drug discovery. While significant progress has been made in understanding the cytotoxic and pro-apoptotic effects of condurango glycosides, further research is necessary to elucidate the specific mechanisms of action of individual compounds like Condurango glycoside E0 and to validate these preclinical findings in in vivo models. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for future investigations into this promising class of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro -CE-treatment on HeLa: a ROS-dependent mechanism- -Journal of Pharmacopuncture [koreascience.kr]
An In-Depth Technical Guide to the In Vitro Anticancer Effects of Condurangin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro anticancer activities of condurangin and its related glycosides derived from Marsdenia condurango. It synthesizes preclinical data, details the molecular mechanisms of action, presents cytotoxic data in a structured format, outlines key experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism of Anticancer Action
Condurango glycosides, including the aglycone condurangogenin A (ConA) and condurango glycoside-rich components (CGS), exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) in cancer cells.[1] This process is initiated and driven by several interconnected molecular events:
-
Induction of Oxidative Stress : The primary mechanism involves the generation of intracellular Reactive Oxygen Species (ROS).[1][2][3] This oxidative stress creates a toxic cellular environment that damages key biomolecules.
-
DNA Damage : The elevated ROS levels lead to significant DNA damage, including the formation of DNA nicks and fragmentation.[1][4][5][6]
-
Cell Cycle Arrest : In response to DNA damage, cancer cells arrest their cell cycle, predominantly at the G0/G1 phase.[7][8][9] This arrest is a critical checkpoint, preventing the proliferation of damaged cells.
-
Activation of Apoptotic Pathways : Sustained DNA damage and cellular stress trigger both intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) apoptotic pathways, culminating in cell death.[7][8][10]
Quantitative Data Summary: In Vitro Cytotoxicity
The cytotoxic potential of various condurango preparations has been quantified against several cancer cell lines, particularly non-small-cell lung cancer (NSCLC). The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric.
| Preparation | Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| Condurangogenin A (ConA) | H460 | Non-Small-Cell Lung Cancer | 32 µg/mL | 24 hours | [5][7] |
| A549 | Non-Small-Cell Lung Cancer | 38 µg/mL | 24 hours | [5][7] | |
| H522 | Non-Small-Cell Lung Cancer | 39 µg/mL | 24 hours | [5][7] | |
| Condurango Glycoside-Rich Components (CGS) | H460 | Non-Small-Cell Lung Cancer | 0.22 µg/µL | 24 hours | [11][12] |
| Condurango Ethanolic Extract | A549 | Non-Small-Cell Lung Cancer | ~0.35 µg/µL | 48 hours | [2] |
Note: Direct comparison of potency should be made with caution due to differences in the nature of the preparations (pure compound vs. extract/rich fraction) and units of measurement.
Signaling Pathways in this compound-Induced Apoptosis
The anticancer activity of condurango glycosides is mediated by complex signaling cascades. The primary pathway involves ROS-dependent DNA damage leading to p53 activation, which orchestrates cell cycle arrest and initiates mitochondria-mediated apoptosis.[3][7] Evidence also suggests the involvement of the extrinsic pathway through the activation of Fas receptors.[8][10]
Detailed Experimental Protocols
The following protocols are standard methodologies used to evaluate the in vitro anticancer effects of this compound derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[12][13]
-
Objective : To determine the dose-dependent cytotoxic effect of a compound.
-
Protocol :
-
Cell Seeding : Seed cancer cells (e.g., H460, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1][12]
-
Treatment : Prepare serial dilutions of the condurango compound in complete medium. Replace the existing medium with 100 µL of the compound-containing medium at various concentrations. Include untreated and solvent-only controls.
-
Incubation : Incubate the plate for a specified duration (e.g., 24, 48 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Objective : To determine if the compound induces cell cycle arrest.
-
Protocol :
-
Cell Treatment : Culture and treat cells with the IC50 concentration of the condurango compound for various time points (e.g., 6, 12, 18, 24 hours).
-
Harvesting and Fixation : Harvest the cells by trypsinization and wash with PBS. Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing gently. Store at -20°C overnight.[12]
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[8][12]
-
Data Acquisition : Incubate for 15-30 minutes in the dark. Analyze the DNA content using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G0/G1 population (indicative of apoptosis), is calculated.
-
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective : To quantify the induction of apoptosis.
-
Protocol :
-
Cell Treatment and Harvesting : Treat cells as described for cell cycle analysis and harvest.
-
Staining : Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition : Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Intracellular ROS Measurement
This assay uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[12]
-
Objective : To quantify the generation of reactive oxygen species.
-
Protocol :
-
Cell Treatment : Treat cells with the condurango compound for the desired time.
-
Probe Loading : After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[12]
-
Washing : Wash the cells twice with PBS to remove excess probe.
-
Data Acquisition : Measure the fluorescence intensity using a fluorimeter or fluorescence microscope with an excitation at ~485 nm and emission at ~530 nm.[12]
-
Experimental and logical Workflows
A typical in vitro screening process for an anticancer compound like this compound follows a logical progression from general cytotoxicity assessment to detailed mechanistic studies.
Conclusion
The available in vitro data strongly suggest that this compound and its derivatives, particularly condurangogenin A and glycoside-rich components, are potent inducers of apoptosis in cancer cells, with notable activity against non-small-cell lung cancer lines.[4][7] The primary mechanism is driven by the generation of ROS, leading to DNA damage, p53-mediated cell cycle arrest, and activation of the intrinsic apoptotic pathway.[1][3][7] These compounds represent promising candidates for further investigation and development as novel anticancer therapeutic agents. Future studies should focus on validating these findings in animal models and exploring potential for combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]
Methodological & Application
Application Notes and Protocols for the Extraction of Condurangin from Marsdenia cundurango
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsdenia cundurango, commonly known as condurango, is a medicinal plant native to South America.[1] The bark of this plant is a rich source of condurangin, a complex mixture of pregnane (B1235032) glycosides, which have garnered significant scientific interest for their potential therapeutic applications, particularly in the field of oncology.[2][3] Pre-clinical research suggests that condurango glycosides can induce apoptosis, DNA damage, and cell cycle arrest in various cancer cell lines.[3]
These application notes provide detailed protocols for the extraction of this compound from the bark of Marsdenia cundurango. The methods described include conventional solvent extraction, supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE). This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, facilitating the efficient and standardized extraction of these promising bioactive compounds for further investigation.
Data Presentation: Quantitative Analysis of Extraction Methods
The following tables summarize the quantitative data available for different extraction methods of this compound and related glycosides from Marsdenia cundurango. It is important to note that yields can vary depending on the specific plant material, harvesting time, and precise experimental conditions.
Table 1: Solvent Extraction of this compound Glycosides
| Extraction Method | Solvent System | Plant Part | Yield of Crude Extract (% w/w) | Yield of Purified this compound/Glycosides | Reference |
| Maceration | Methanol (B129727) | Bark | 13.8% | Not Specified | Patent EP0054570A1 |
| Maceration with Sonication | 80% Methanol | Bark | Not Specified | Not Specified | Benchchem |
Table 2: Supercritical Fluid Extraction (SFE) of this compound Glycosides (Theoretical)
| Co-solvent | Temperature (°C) | Pressure (MPa) | Extraction Time (min) | Theoretical Yield | Reference (Adapted from) |
| Methanol | 40 | 15 | 60-120 | Moderate to High | Patent FR3062568A1 |
| Ethanol (B145695) | 50 | 20 | 90 | Moderate to High | General SFE of glycosides |
Table 3: Microwave-Assisted Extraction (MAE) of this compound Glycosides (Theoretical)
| Solvent | Microwave Power (W) | Extraction Time (min) | Solid-to-Liquid Ratio (g/mL) | Theoretical Yield | Reference (Adapted from) |
| 70% Ethanol | 400 | 5 | 1:20 | High | General MAE of glycosides |
| 80% Methanol | 500 | 3 | 1:25 | High | General MAE of glycosides |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound Glycosides
This protocol is based on established methods for the extraction and purification of pregnane glycosides from Marsdenia cundurango bark.
1.1. Materials:
-
Dried and finely powdered bark of Marsdenia cundurango
-
Methanol (ACS grade or higher)
-
Chloroform (B151607) (ACS grade or higher)
-
n-Hexane (ACS grade or higher)
-
n-Butanol (ACS grade or higher)
-
Distilled or deionized water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass chromatography column
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
1.2. Extraction Procedure:
-
Weigh 500 g of finely powdered Marsdenia cundurango bark and place it in a large glass container.
-
Add 1.5 L of methanol to the powdered bark.
-
Allow the mixture to macerate at room temperature for 24 hours with occasional stirring.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction of the plant residue three more times with 1 L of methanol each time.
-
Combine all the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract. A patent reported obtaining 69 g of crude extract from 500 g of bark.
1.3. Solvent Partitioning (Fractionation):
-
Suspend the crude methanolic extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform successive liquid-liquid extractions with solvents of increasing polarity:
-
Extract three times with 500 mL of n-hexane to remove nonpolar compounds.
-
Extract three times with 500 mL of chloroform. The this compound glycosides are typically enriched in this fraction.
-
Extract three times with 500 mL of n-butanol.
-
-
Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator.
1.4. Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Dissolve the dried chloroform fraction in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions of a defined volume (e.g., 20 mL).
-
Monitor the separation by performing TLC on the collected fractions.
-
Combine the fractions containing the desired this compound glycosides based on the TLC analysis.
-
Concentrate the combined fractions to yield a purified mixture of this compound glycosides.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound (Theoretical Protocol)
This proposed protocol is based on general principles of SFE for the extraction of glycosides from plant materials and specific conditions mentioned in a patent for Marsdenia cundurango. Optimization of these parameters is recommended.
2.1. Materials and Equipment:
-
Dried and finely powdered bark of Marsdenia cundurango
-
Supercritical fluid extraction system
-
CO2 (SFE/SFC grade)
-
Methanol (HPLC grade) as a co-solvent
2.2. Proposed SFE Procedure:
-
Load the extraction vessel of the SFE system with a known amount of powdered Marsdenia cundurango bark.
-
Set the extraction parameters:
-
Pressurize the system with CO2 to the set pressure.
-
Introduce the co-solvent at the desired percentage.
-
Perform the extraction for a predetermined time (e.g., 60-120 minutes).
-
Depressurize the system in the collection vessel to precipitate the extracted compounds.
-
Collect the extract and store it appropriately for further analysis and purification.
Protocol 3: Microwave-Assisted Extraction (MAE) of this compound (Theoretical Protocol)
This is a proposed protocol for the MAE of this compound based on general methods for the extraction of glycosides from medicinal plants. Experimental optimization is necessary to achieve the best results.
3.1. Materials and Equipment:
-
Dried and finely powdered bark of Marsdenia cundurango
-
Microwave extraction system
-
Ethanol (70%, analytical grade)
-
Extraction vessels (microwave transparent)
-
Filtration apparatus
3.2. Proposed MAE Procedure:
-
Place a known amount of powdered Marsdenia cundurango bark (e.g., 1 g) into a microwave extraction vessel.
-
Add a specific volume of 70% ethanol to achieve a desired solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Securely cap the vessel and place it in the microwave extractor.
-
Set the MAE parameters:
-
Microwave Power: 400 W (to be optimized)
-
Extraction Time: 5 minutes (to be optimized)
-
Temperature: Monitor and control to avoid overheating and degradation of the compounds (e.g., below 80°C).
-
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the plant residue.
-
The resulting extract can be used for analysis or further purification.
Visualization of Workflows and Pathways
Experimental Workflow Diagrams
Caption: Solvent extraction and purification workflow for this compound.
Caption: Proposed workflow for SFE of this compound.
Caption: Proposed workflow for MAE of this compound.
Signaling Pathway Diagram
Caption: Proposed pathway for this compound-induced apoptosis.
References
- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Modern Analytical Techniques for Flavonoid Determination [ouci.dntb.gov.ua]
- 4. FR3062568A1 - LIQUID EXTRACTS MARSDENIA CUNDURANGO, COSMETIC COMPOSITIONS COMPRISING THEM AND THEIR COSMETIC USES. - Google Patents [patents.google.com]
Application Notes and Protocols for the HPLC Analysis of Condurango Glycosides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction, separation, and quantification of condurango glycosides from Marsdenia cundurango bark using High-Performance Liquid Chromatography (HPLC).
Introduction
Condurango glycosides are a class of pregnane (B1235032) glycosides isolated from the bark of Marsdenia cundurango. These compounds have garnered significant scientific interest due to their potential therapeutic properties, including anti-cancer activities. Accurate and reproducible analytical methods are essential for the qualitative and quantitative analysis of these glycosides in research and quality control settings. HPLC is a powerful and widely used technique for the analysis of complex plant extracts, offering high resolution and sensitivity for the separation and quantification of individual glycosides.
Quantitative Data Summary
The concentration of condurango glycosides can vary depending on the plant source, harvesting time, and extraction methodology. While comprehensive quantitative data for all individual condurango glycosides are not widely available in the literature, the following tables provide representative data and expected performance characteristics for HPLC methods.
Table 1: Representative Concentration of a Condurango Glycoside Analogue
| Compound | Plant Source | Plant Part | Concentration (% w/w) | Analytical Method |
| Marsdenia Cundurango Glycoside E-01 | Marsdenia cundurango | Bark | 0.00197% | Not Specified |
Table 2: Expected HPLC Method Performance Characteristics
| Parameter | Expected Value/Range | Notes |
| Retention Time (t R ) | Variable | Highly dependent on specific HPLC conditions (column, mobile phase, flow rate, temperature). |
| Linearity (r²) | > 0.99 | Expected for a well-developed quantitative method. |
| Limit of Detection (LOD) | ng - µg/mL range | Dependent on the detector sensitivity and the compound's molar absorptivity. |
| Limit of Quantification (LOQ) | ng - µg/mL range | Typically 3-10 times the LOD. |
Experimental Protocols
Protocol 1: Extraction of Condurango Glycosides from Marsdenia cundurango Bark
This protocol describes a general procedure for the extraction of a glycoside-rich fraction from the raw plant material.
Materials:
-
Finely powdered bark of Marsdenia cundurango
-
Methanol (HPLC grade)
-
Deionized water
-
n-hexane (Optional, for defatting)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Defatting (Optional but Recommended):
-
Macerate the powdered bark with n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the hexane (B92381) extract.
-
Air-dry the plant material to remove residual hexane.
-
-
Maceration:
-
Weigh 1 gram of the defatted, powdered plant material and place it in a suitable flask.
-
Add 20 mL of 80% methanol.
-
-
Extraction:
-
Tightly cap the flask and vortex for 1 minute.
-
Place the flask in an ultrasonic bath for 30 minutes at room temperature.
-
Alternatively, allow the mixture to macerate for 48 hours at room temperature with periodic agitation.
-
-
Centrifugation and Collection:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
-
Re-extraction:
-
Repeat the extraction process (steps 2.2 to 4.2) on the plant residue two more times to ensure complete extraction.
-
-
Pooling and Concentration:
-
Combine the supernatants from all three extractions.
-
Evaporate the solvent from the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid crude extract.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial HPLC mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.
-
Protocol 2: HPLC Analysis of Condurango Glycosides
This protocol provides a representative reversed-phase HPLC method for the separation and quantification of condurango glycosides.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10-90% B (linear gradient)
-
35-40 min: 90% B (isocratic)
-
40-45 min: 90-10% B (linear gradient)
-
45-50 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
System Equilibration:
-
Purge the HPLC system with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) at the set flow rate until a stable baseline is achieved.
-
-
Standard Preparation and Calibration Curve:
-
Prepare a stock solution of a condurango glycoside reference standard in the initial mobile phase.
-
Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.
-
Inject each standard solution and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard.
-
-
Sample Analysis:
-
Inject the prepared plant extract (from Protocol 1) onto the HPLC system.
-
Identify the peaks corresponding to the condurango glycosides by comparing their retention times with those of the available standards.
-
Determine the peak area of the condurango glycosides in the sample chromatogram.
-
-
Quantification:
-
Use the calibration curve to calculate the concentration of each identified condurango glycoside in the injected sample.
-
Calculate the final concentration in the original plant material based on the initial weight and reconstitution volume.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of condurango glycosides, from sample preparation to data analysis.
Caption: Workflow for HPLC analysis of condurango glycosides.
Application Note: Quantification of Condurangin Glycosides in Marsdenia cundurango Extracts by High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Condurango, the dried bark of Marsdenia cundurango, has been traditionally used for various medicinal purposes, with recent scientific interest focusing on its anticancer properties. The primary active constituents are a group of pregnane (B1235032) glycosides, collectively referred to as condurangins. Notably, specific compounds like Condurango-glycoside-A (CGA) have been shown to induce apoptosis in cancer cells through a ROS-dependent p53 signaling pathway.[1][2] Accurate quantification of these glycosides in plant extracts is essential for quality control, standardization of herbal preparations, and advancing pharmacological research. This document provides detailed protocols for the quantification of condurangin glycosides using HPLC-UV and HPTLC, along with representative method validation data.
Experimental Protocols
This protocol outlines the extraction of this compound glycosides from the dried bark of Marsdenia cundurango.
-
Grinding: Mill the dried bark of Marsdenia cundurango to a fine powder (approximately 40-60 mesh).
-
Maceration/Soxhlet Extraction:
-
Maceration: Accurately weigh 10 g of the powdered bark and place it in a flask with 100 mL of 80% ethanol (B145695). Macerate for 48 hours at room temperature with occasional shaking.
-
Soxhlet Extraction: Place 10 g of the powdered bark into a thimble and extract with 200 mL of 80% ethanol for 6-8 hours.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a semi-solid extract.
-
Reconstitution: Reconstitute a known weight of the dried extract in methanol (B129727) or the initial mobile phase for chromatographic analysis to a final concentration of 1 mg/mL.
-
Purification (Optional): For cleaner samples, the reconstituted extract can be passed through a C18 Solid Phase Extraction (SPE) cartridge.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash with water to remove polar impurities.
-
Elute the this compound glycosides with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
This method provides a framework for the separation and quantification of this compound glycosides using HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-25 min: 30-80% A
-
25-30 min: 80% A
-
30-35 min: 80-30% A
-
35-40 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of a reference standard (e.g., Condurango glycoside A) in methanol (100 µg/mL). Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
This HPTLC method offers a high-throughput alternative for the quantification of this compound glycosides.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, TLC scanner, and integration software.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 cm x 10 cm).
-
Sample Application: Apply 5 µL of standard and sample solutions as 8 mm bands, 10 mm from the bottom of the plate.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (6:4:0.5, v/v/v).
-
Development: Develop the plate to a distance of 80 mm in a pre-saturated twin-trough chamber.
-
Densitometric Scanning: Scan the dried plate at 254 nm using a TLC scanner in absorbance-reflectance mode.
-
-
Standard Preparation: Prepare a stock solution of a reference standard (e.g., Condurango glycoside A) in methanol (100 ng/µL). Prepare a series of calibration standards by serial dilution (e.g., 10, 20, 40, 60, 80, 100 ng/band).
Data Presentation: Method Validation Summary
The following tables summarize representative validation parameters for the HPLC-UV and HPTLC methods, demonstrating their suitability for the quantification of this compound glycosides.[3][4][5]
Table 1: HPLC-UV Method Validation Data for Condurango Glycoside A
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1056 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
Table 2: HPTLC Method Validation Data for Condurango Glycoside A
| Parameter | Result |
| Linearity Range | 10 - 100 ng/band |
| Regression Equation | y = 15.8x + 120.3 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 3 ng/band |
| Limit of Quantification (LOQ) | 10 ng/band |
| Accuracy (% Recovery) | 97.9% - 102.5% |
| Precision (% RSD) | |
| - Intra-day | < 1.8% |
| - Inter-day | < 2.5% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for In Vivo Studies of Condurangin in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Condurangin, a pregnane (B1235032) glycoside isolated from the bark of Marsdenia condurango, has demonstrated notable anticancer properties in preclinical studies. The primary mechanism of action is attributed to the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of downstream events, including DNA damage, cell cycle arrest, and the activation of key apoptotic signaling pathways. These application notes provide detailed protocols for in vivo studies of this compound in mouse models, guidance on data presentation, and visualizations of the proposed signaling pathway and experimental workflow.
Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and presented to allow for clear interpretation and comparison between treatment groups.
Table 1: Quantitative Analysis of this compound Efficacy in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Oral Gavage | [Insert Data] | - | [Insert Data] |
| This compound (Low Dose) | [Specify] | Oral Gavage | [Insert Data] | [Calculate] | [Insert Data] |
| This compound (High Dose) | [Specify] | Oral Gavage | [Insert Data] | [Calculate] | [Insert Data] |
| Positive Control (e.g., Doxorubicin) | [Specify] | Intraperitoneal | [Insert Data] | [Calculate] | [Insert Data] |
Note: This table presents a template for data organization. Specific values should be populated from experimental results.
Table 2: Summary of Tumor Weight and Survival Analysis
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | [Insert Data] | [Insert Data] | - |
| This compound (Low Dose) | [Specify] | [Insert Data] | [Insert Data] | [Calculate] |
| This compound (High Dose) | [Specify] | [Insert Data] | [Insert Data] | [Calculate] |
| Positive Control (e.g., Doxorubicin) | [Specify] | [Insert Data] | [Insert Data] | [Calculate] |
Note: This table provides a structure for presenting endpoint data. Specific values should be populated from experimental results.
Experimental Protocols
Protocol 1: Xenograft Mouse Model of Lung Cancer
This protocol outlines the procedure for establishing a subcutaneous xenograft model using human non-small cell lung cancer (NSCLC) cells to evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
Human NSCLC cell line (e.g., A549 or H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel
-
Sterile PBS
-
This compound formulation
-
Vehicle control
-
Positive control drug (e.g., Doxorubicin)
-
Calipers
-
Syringes and needles for injection and gavage
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen NSCLC cell line in complete medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors become palpable, measure the length and width using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Randomization and Treatment:
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer this compound (e.g., daily by oral gavage) and the vehicle control for a predetermined period (e.g., 21 days). The positive control can be administered as per established protocols (e.g., intraperitoneal injection).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice daily for any signs of toxicity (e.g., changes in behavior, appetite, weight loss).
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a fixed time point.
-
At the endpoint, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and record their final weight.
-
Collect major organs (e.g., liver, kidneys, spleen) for histological analysis to assess any potential toxicity.
-
Protocol 2: Benzo[a]pyrene-Induced Lung Cancer Model
This protocol describes the induction of lung tumors in mice using a chemical carcinogen, providing a model to study the chemopreventive or therapeutic effects of this compound.
Materials:
-
6-8 week old male Swiss albino mice
-
Benzo[a]pyrene (B[a]P)
-
Corn oil (or another suitable vehicle)
-
This compound formulation
-
Gavage needles
Procedure:
-
Acclimatization:
-
Acclimatize the mice to the laboratory conditions for at least one week before the start of the experiment.
-
-
Animal Grouping:
-
Divide the mice into the following groups (n=8-10 mice per group):
-
Group I: Vehicle Control (receives corn oil)
-
Group II: B[a]P Control (receives B[a]P)
-
Group III: this compound Treatment (receives B[a]P and this compound)
-
Group IV: this compound Prophylactic (receives this compound prior to and during B[a]P administration)
-
-
-
Carcinogen and Drug Administration:
-
Dissolve B[a]P in corn oil.
-
Administer B[a]P (e.g., 50 mg/kg body weight) to Groups II and III by oral gavage, twice a week for a specified period (e.g., 4 weeks).
-
For Group III, start this compound treatment after the B[a]P induction period.
-
For Group IV, start this compound treatment before and continue during the B[a]P induction period.
-
Administer the vehicle (corn oil) to Group I according to the same schedule.
-
-
Monitoring:
-
Monitor the body weight of the mice weekly.
-
Observe the animals for any signs of distress or tumor development.
-
-
Endpoint and Analysis:
-
At the end of the study period (e.g., 18-20 weeks), euthanize the mice.
-
Dissect the lungs and count the number of visible tumor nodules on the surface.
-
Fix the lung tissues in 10% neutral buffered formalin for histopathological analysis to confirm the presence and grade of tumors.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of the p53 signaling pathway, ultimately resulting in apoptosis.
Caption: Proposed ROS-dependent p53 signaling pathway of this compound-induced apoptosis.
Experimental Workflow for In Vivo Efficacy Studies
A systematic workflow is crucial for conducting reproducible and reliable in vivo studies to evaluate the anticancer potential of this compound.
Caption: General experimental workflow for in vivo anticancer efficacy studies.
Elucidating the Bioactivity of Condurangin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurangin, a complex mixture of steroidal glycosides derived from the bark of the Marsdenia condurango vine, has a history in traditional medicine for various ailments. Modern scientific investigation has focused on its potential as a cytotoxic agent against cancer cells and as an anti-inflammatory agent. This document provides detailed application notes and protocols for a suite of cell-based assays to investigate and quantify the anti-cancer and anti-inflammatory activities of this compound and its derivatives.
The primary mechanism of this compound's anti-cancer effect involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest.[1][2][3] Key signaling pathways implicated include the p53 and Fas receptor-mediated apoptotic cascades.[1] While less characterized, the anti-inflammatory properties of condurango extracts are thought to be mediated, in part, through the modulation of inflammatory pathways such as the NF-κB signaling cascade.
These protocols are designed to be a comprehensive resource for researchers seeking to evaluate the therapeutic potential of this compound and its analogues.
Part 1: Anti-Cancer Activity of this compound
The anti-proliferative and pro-apoptotic effects of this compound can be systematically evaluated using a panel of cell-based assays. The following protocols are foundational for characterizing its anti-cancer properties.
Data Presentation: Summary of Reported Anti-Cancer Activity
The following table summarizes quantitative data from preclinical studies on the cytotoxic and pro-apoptotic effects of condurango glycosides.
| Cell Line | Compound/Extract | Assay | Endpoint | Result | Reference(s) |
| HeLa (Cervical Cancer) | Condurango Extract (CE) | Cytotoxicity | IC50 | Not specified, but cytotoxic effects observed | [1] |
| HeLa (Cervical Cancer) | Condurango-glycoside-A (CGA) | Cell Viability | - | Dose-dependent decrease in cell growth | |
| A549 (NSCLC) | Condurango Extract (Con) | MTT Assay | IC50 | ~0.35 µg/µl (48h) | [4] |
| NCI-H522 (NSCLC) | Condurango Extract (Con) | MTT Assay | IC50 | ~0.25 µg/µl (48h) | [4] |
| H460 (NSCLC) | Condurango Glycoside-rich components (CGS) | Cell Viability | IC50 | 0.22 µg/µl (24h) | [2][3] |
| H460 (NSCLC) | Condurangogenin A (ConA) | Cell Viability | IC50 | 32 µg/ml (24h) | [3][5] |
NSCLC: Non-Small Cell Lung Cancer
Signaling Pathway: this compound-Induced Apoptosis
This compound and its glycosides trigger apoptosis in cancer cells primarily through the intrinsic, mitochondria-mediated pathway, initiated by an increase in intracellular ROS. This leads to the activation of the p53 tumor suppressor pathway and the Fas death receptor pathway.
Experimental Protocols: Anti-Cancer Assays
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, H460)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as a measure of cytotoxicity.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After treatment, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release wells.
-
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
DCFDA (or H2DCFDA)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol:
-
Seed cells in a 96-well black plate.
-
Treat cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFDA solution (typically 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
-
The JC-1 dye is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
JC-1 staining solution
-
Fluorescence microscope, microplate reader, or flow cytometer
-
-
Protocol:
-
Seed and treat cells with this compound.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the red and green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
-
Part 2: Anti-Inflammatory Activity of this compound
The potential anti-inflammatory effects of this compound can be investigated by examining its ability to suppress the production of inflammatory mediators in immune cells, such as macrophages.
Signaling Pathway: Inhibition of NF-κB Activation
A key mechanism for the anti-inflammatory action of many natural products is the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Experimental Workflow: Anti-Inflammatory Assays
The following diagram illustrates a general workflow for assessing the anti-inflammatory activity of this compound.
Experimental Protocols: Anti-Inflammatory Assays
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (B1171923) (e.g., PGE2) in the cell culture supernatant.
-
Materials:
-
Cell culture supernatant from LPS-stimulated macrophages (as prepared for the Griess assay)
-
Commercial ELISA kits for TNF-α, IL-6, and PGE2
-
Microplate reader
-
-
Protocol:
-
Follow the instructions provided with the commercial ELISA kits.
-
Typically, this involves adding the cell culture supernatants and standards to antibody-coated microplates.
-
After a series of incubation and washing steps, a substrate is added to produce a colorimetric signal.
-
The absorbance is measured at the appropriate wavelength.
-
The concentration of the cytokine or prostaglandin (B15479496) is determined from the standard curve.
-
Western blotting can be used to assess the activation of the NF-κB pathway by measuring the levels of phosphorylated NF-κB p65 and the degradation of IκBα.
-
Materials:
-
Cell lysates from LPS-stimulated macrophages treated with this compound
-
Protein extraction buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalized to a loading control like β-actin. An inhibition of IκBα degradation and p65 phosphorylation would indicate an anti-inflammatory effect.
-
Conclusion
The cell-based assays outlined in this document provide a robust framework for the preclinical evaluation of this compound's anti-cancer and anti-inflammatory activities. By employing these detailed protocols, researchers can obtain quantitative data on the compound's efficacy and elucidate its mechanisms of action at the cellular and molecular levels. This information is critical for the continued investigation of this compound as a potential therapeutic agent.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axxam.com [axxam.com]
- 4. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condurangin-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurangin, a glycoside extracted from the bark of the Marsdenia condurango vine, has demonstrated pro-apoptotic activity in various cancer cell lines. Emerging research indicates that its mechanism of action involves the induction of oxidative stress, disruption of mitochondrial function, and activation of key apoptotic signaling cascades. These application notes provide a comprehensive overview and detailed protocols for assessing this compound-induced apoptosis, enabling researchers to effectively evaluate its potential as a therapeutic agent. The methodologies described herein are fundamental for elucidating the molecular mechanisms underlying the cytotoxic effects of this compound and related compounds.
Studies have shown that condurango glycoside-rich components can induce apoptosis in non-small cell lung cancer (H460) and cervical cancer (HeLa) cells.[1][2][3] The apoptotic process is often initiated by the generation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and the activation of intrinsic and extrinsic apoptotic pathways.[1][2][4] Key molecular events include the depolarization of the mitochondrial membrane potential, activation of caspase-3, and modulation of Bcl-2 family proteins.[1][4]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize expected quantitative outcomes from apoptosis assays on cancer cell lines treated with this compound or its glycoside-rich components. These values are representative and may vary based on cell type, this compound concentration, and exposure time.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Condurango Glycoside Concentration | Incubation Time | IC50 Value |
| H460 | Various | 24 hours | ~0.22 µg/µL[1] |
| H460 | Various | 24 hours | 32 µg/mL (Condurangogenin A)[5] |
Table 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| H460 | Control | Baseline | Baseline |
| H460 | Condurango Glycoside (IC50) | Significant Increase[1] | Significant Increase[1] |
| HeLa | Control | Baseline | Baseline |
| HeLa | Condurango Extract | Significant Increase[2] | Significant Increase[2] |
Table 3: Caspase-3 Activity
| Cell Line | Treatment | Fold Increase in Caspase-3 Activity |
| H460 | Control | 1.0 |
| H460 | Condurango Glycoside (IC50) | Significant Increase[1][4] |
| HeLa | Control | 1.0 |
| HeLa | Condurango Extract | Significant Increase[3] |
Table 4: Mitochondrial Membrane Potential (JC-1 Assay)
| Cell Line | Treatment | Ratio of Red/Green Fluorescence |
| H460 | Control | High |
| H460 | Condurango Glycoside (IC50) | Significant Decrease[1] |
| HeLa | Control | High |
| HeLa | Condurango Extract | Significant Decrease[2] |
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., H460, HeLa) in the appropriate complete medium (e.g., RPMI-1640 or DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or T25 flasks) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours). Include a vehicle control (medium with the same concentration of solvent) in all experiments.
Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 500 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6][7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[8] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[8]
Materials:
-
Treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Protocol:
-
After treating cells in a 96-well plate with this compound, equilibrate the plate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting allows for the detection and semi-quantitative analysis of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members, cytochrome c, and cleaved caspases.[9]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in ice-cold RIPA buffer.[10] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[10] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.[11]
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12] Normalize the band intensities of the target proteins to a loading control like β-actin.[12]
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.[13] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[13] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[13] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Treated and control cells
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Protocol (for adherent cells in a 96-well plate):
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
Prepare the JC-1 working solution according to the manufacturer's protocol (e.g., 1 µM in phenol (B47542) red-free media).[14]
-
Remove the culture medium and wash the cells once with 1X Assay Buffer or PBS.[14]
-
Add 100 µL of the JC-1 working solution to each well.[14]
-
Incubate the plate for 15-30 minutes at 37°C in the dark.[15]
-
Aspirate the JC-1 solution and wash the cells with 1X Assay Buffer.[15]
-
Add 100 µL of Assay Buffer to each well.
-
Immediately measure the fluorescence intensity. For J-aggregates (red), use an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm. For JC-1 monomers (green), use an excitation of ~485 nm and emission of ~530 nm.[14]
-
Calculate the ratio of red to green fluorescence for each sample.
Visualizations
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. caspase3 assay [assay-protocol.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes: Condurangin Treatment in Lung Cancer Cell Lines
Introduction
Condurangin, a glycoside derived from the bark of the Marsdenia condurango vine, has demonstrated potential as an anti-cancer agent. Specifically, its active component, condurangogenin A (ConA), has been investigated for its cytotoxic and apoptotic effects on non-small-cell lung cancer (NSCLC) cell lines. These application notes provide a summary of the key findings and detailed protocols for researchers and drug development professionals interested in evaluating the efficacy of this compound and its derivatives in lung cancer research.
Data Presentation
The cytotoxic effects of Condurangogenin A (ConA), a major active glycoside of condurango, have been evaluated in various non-small-cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Drug | IC50 Dose | Time Point | Reference |
| H460 | Condurangogenin A (ConA) | 32 µg/ml | 24 h | [1][2] |
| A549 | Condurangogenin A (ConA) | 38 µg/ml | 24 h | [1] |
| H522 | Condurangogenin A (ConA) | 39 µg/ml | 24 h | [1] |
Note: While ConA showed cytotoxic effects in all three cell lines, further mechanistic studies were focused on the H460 cell line due to its higher sensitivity at a lower IC50 dose compared to A549 and H522 cells, where the required doses were considered too high and potentially toxic for detailed experimental studies.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects on lung cancer cell lines.
Cell Culture and Maintenance
-
Cell Lines:
-
A549 (human lung adenocarcinoma)
-
NCI-H460 (human large cell lung cancer)
-
NCI-H522 (human lung adenocarcinoma)
-
-
Culture Media:
-
Supplements: All media should be supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.[1][2]
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1][2]
-
Sub-culturing: When cells reach 80-90% confluency, they should be harvested using a 0.05% trypsin-EDTA solution in phosphate-buffered saline (PBS).[1][2]
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of condurangogenin A.
-
Cell Seeding: Dispense cells into 96-well flat-bottom microtiter plates at a density of 1 x 10^4 cells/well.[1]
-
Incubation: Incubate the plates for 48 hours to allow for cell attachment.[1]
-
Treatment: Treat the cells with various concentrations of Condurangogenin A (e.g., 30–45 μg/ml) for different time intervals (e.g., 12, 18, 24, and 48 hours).[1] A vehicle control (e.g., 6% alcohol) should be included.[1][2]
-
MTT Addition: Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat H460 cells with the IC50 dose of ConA (32 μg/ml) for various time points (e.g., 2, 6, 12, 18, and 24 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, G2/M, and sub-G0/G1 phases is determined.[1]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, and late apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p21, Cyclin D1, CDK2, Bax, Bcl-2, Cytochrome-c, Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Condurangogenin A has been shown to induce apoptosis in H460 lung cancer cells through a p53/p21 mediated pathway, leading to cell cycle arrest and subsequent DNA damage-induced apoptosis.
Experimental Workflow for Evaluating this compound's Anti-Cancer Effects
Caption: Workflow for in vitro evaluation of this compound in lung cancer cells.
Proposed Signaling Pathway of Condurangogenin A in H460 Cells
At early treatment hours (2-12 hours), ConA induces G0/G1 phase cell cycle arrest, which is associated with the upregulation of p21 and downregulation of Cyclin D1-CDK.[1] This is followed by an increase in the sub-G0/G1 cell population at later time points (18-24 hours), indicating apoptosis.[1] This apoptotic phase is marked by the release of cytochrome-c and activation of caspase-3.[1]
Caption: p53/p21 mediated apoptotic pathway of ConA in H460 cells.
General PI3K/Akt Signaling Pathway in Lung Cancer
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in NSCLC, promoting cell survival, growth, and proliferation while inhibiting apoptosis.[3][4][5][6][7] Natural compounds are often investigated for their ability to inhibit this pathway.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway in lung cancer.
The Keap1-Nrf2 Pathway and its Role in Cancer
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress.[8][9] Dysregulation of this pathway is common in lung cancer and can contribute to tumor progression and chemoresistance.[9][10]
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
References
- 1. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PI3K/Akt/mTOR signaling pathway and non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 9. Keap1–Nrf2 pathway: A promising target towards lung cancer prevention and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NRF2 Signaling Pathway in Chemo/Radio/Immuno-Therapy Resistance of Lung Cancer: Looking Beyond the Tip of the Iceberg | Archivos de Bronconeumología [archbronconeumol.org]
Application Notes & Protocols: Developing a Stable Formulation of Condurangin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Condurangin is a complex mixture of pregnane (B1235032) glycosides derived from the bark of Marsdenia condurango. This natural extract has been noted for its therapeutic potential, particularly in treating gastrointestinal ailments and as a potential anticancer agent.[1][2] However, the development of a viable pharmaceutical product is significantly challenged by the inherent instability of its glycosidic constituents. Glycosides are susceptible to degradation under various environmental conditions, including pH, temperature, and light.[3] Therefore, a systematic approach to formulation development is crucial to ensure the stability, efficacy, and safety of the final drug product.
These application notes provide a comprehensive framework of experimental protocols and methodologies for developing a stable formulation of this compound. The focus is on identifying degradation pathways, selecting compatible excipients, and establishing a robust final dosage form.
Physicochemical Characterization and Analytical Method Development
A foundational step in formulation development is the thorough characterization of the active pharmaceutical ingredient (API) and the establishment of a validated, stability-indicating analytical method.
Protocol 1: API Characterization & Method Development
Objective: To determine the key physicochemical properties of this compound and develop a stability-indicating RP-HPLC method for its quantification.
Materials:
-
This compound raw material/extract
-
HPLC system with UV or DAD detector (e.g., Agilent, Waters)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Acids/Buffers (formic acid, orthophosphoric acid, ammonium (B1175870) acetate)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
FTIR Spectrometer
-
pH meter, analytical balance, sonicator
Methodology:
-
Analytical Method Development:
-
Develop a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of the major glycosides in the this compound extract.[4][5]
-
Mobile Phase: Start with a gradient elution using a mixture of acidified water (e.g., 0.1% formic acid) and acetonitrile.
-
Flow Rate: Set to 1.0 mL/min.
-
Detection: Use a UV/DAD detector, scanning across a range (e.g., 200-400 nm) to identify the absorption maxima for the key glycosides.[6]
-
Validation: Validate the method according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[7] The method is considered stability-indicating if it can resolve the active ingredients from all known degradation products.
-
-
Physicochemical Characterization:
-
Solubility: Determine the solubility in various solvents (e.g., water, ethanol, buffers of different pH) using the shake-flask method.
-
Thermal Analysis: Use DSC to identify the melting point and other thermal events. Use TGA to assess thermal decomposition.[8]
-
Spectroscopic Analysis: Use FTIR to obtain the infrared spectrum of the API, which serves as a fingerprint for identification and for detecting interactions with excipients.[9]
-
Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify the likely degradation products, understand the intrinsic stability of the molecule, and confirm the specificity of the analytical method.[10]
Protocol 2: Forced Degradation of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines.[6]
Materials:
-
This compound API (solid) and solution in a suitable solvent
-
Hydrochloric acid (HCl, 0.1 N)
-
Sodium hydroxide (B78521) (NaOH, 0.1 N)
-
Hydrogen peroxide (H₂O₂, 3%)
-
Calibrated photostability and thermal stability chambers
-
Validated stability-indicating HPLC method
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the API in both solid and solution states to the following conditions. The goal is to achieve 5-20% degradation.[6][11]
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for a specified time.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for a specified time.[10]
-
Thermal Degradation: Expose the solid powder and solution to dry heat at a temperature above accelerated testing conditions (e.g., 80°C).
-
Photodegradation: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to the target concentration. Analyze using the validated stability-indicating HPLC method to determine the percentage of degradation and the peak purity of the parent compound.
Data Presentation:
Table 1: Summary of Forced Degradation Data for this compound
| Stress Condition | Time (hours) | State | % Assay of Main Peak | % Degradation | No. of Degradation Peaks | Observations (e.g., RRT of major degradant) |
|---|---|---|---|---|---|---|
| 0.1 N HCl, 60°C | 24 | Solution | Data | Data | Data | Data |
| 0.1 N NaOH, 60°C | 24 | Solution | Data | Data | Data | Data |
| 3% H₂O₂, RT | 24 | Solution | Data | Data | Data | Data |
| Thermal, 80°C | 48 | Solid | Data | Data | Data | Data |
| Thermal, 80°C | 48 | Solution | Data | Data | Data | Data |
| Photolytic | - | Solid | Data | Data | Data | Data |
Excipient Compatibility Studies
The interaction between the API and excipients can significantly impact the stability of the final dosage form.[12] Compatibility studies are performed at an early stage to select appropriate inert excipients.[13]
Protocol 3: API-Excipient Compatibility Screening
Objective: To evaluate the physical and chemical compatibility of this compound with various pharmaceutical excipients.
Materials:
-
This compound API
-
Common excipients (e.g., fillers: microcrystalline cellulose, lactose; binders: povidone; disintegrants: croscarmellose sodium; lubricants: magnesium stearate)
-
Stability chambers (e.g., 40°C/75% RH)
-
Analytical instruments (HPLC, DSC, FTIR)
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio. Also prepare a sample of the pure API as a control.
-
Stress Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and at a control condition (e.g., 5°C) for a predefined period (e.g., 4 weeks).
-
Analysis:
-
Visual Inspection: Observe for any physical changes like color change, clumping, or liquefaction at regular intervals.
-
Chemical Analysis (HPLC): At the end of the study period, analyze the stressed samples using the stability-indicating HPLC method. Compare the chromatograms to the control samples to check for any new degradation peaks or a significant loss of the API.[12]
-
Thermal/Spectroscopic Analysis (Optional): DSC and FTIR can be used to detect interactions by observing shifts in melting points or spectral bands.[8][9]
-
Data Presentation:
Table 2: Excipient Compatibility Study Results (4 Weeks at 40°C/75% RH)
| Excipient | Ratio (API:Excipient) | Initial Assay (%) | Final Assay (%) | Total Impurities (%) | Physical Appearance | Compatibility |
|---|---|---|---|---|---|---|
| Microcrystalline Cellulose | 1:1 | 100.0 | Data | Data | Data | Compatible/Incompatible |
| Lactose Monohydrate | 1:1 | 100.0 | Data | Data | Data | Compatible/Incompatible |
| Povidone K30 | 1:1 | 100.0 | Data | Data | Data | Compatible/Incompatible |
| Croscarmellose Sodium | 1:1 | 100.0 | Data | Data | Data | Compatible/Incompatible |
| Magnesium Stearate | 1:1 | 100.0 | Data | Data | Data | Compatible/Incompatible |
Formulation Development Workflow
The development of a stable formulation follows a logical progression from initial screening to final product optimization. Various strategies can be employed to protect sensitive APIs, such as film coating or co-processing with excipients.[14][15]
Caption: Logical workflow for stable this compound formulation development.
Potential Signaling Pathway of this compound
Understanding the mechanism of action is beneficial for drug development. Studies suggest that this compound and its glycosides may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and the modulation of key signaling proteins.[1][2][16]
Caption: A hypothesized ROS- and p53-mediated apoptosis pathway for this compound.
Stability Testing of the Final Formulation
Once a lead formulation is identified, it must be subjected to formal stability testing under ICH-prescribed conditions to determine its shelf life.
Protocol 4: Formal Stability Study
Objective: To evaluate the long-term stability of the final packaged this compound dosage form.
Methodology:
-
Batch Manufacturing: Manufacture a pilot-scale batch of the final formulation using the optimized process.
-
Packaging: Package the product in the proposed final container closure system.
-
Storage Conditions: Place samples on stability at the following ICH conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: Test samples for critical quality attributes, including appearance, assay, degradation products, and dissolution (if applicable).
Data Presentation:
Table 3: Stability Data for this compound Final Formulation (Example)
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Degradants (%) | Dissolution (% in 45 min) |
|---|---|---|---|---|---|
| 25°C/60%RH | 0 | Conforms | Data | Data | Data |
| 6 | Conforms | Data | Data | Data | |
| 12 | Conforms | Data | Data | Data | |
| 40°C/75%RH | 0 | Conforms | Data | Data | Data |
| 3 | Conforms | Data | Data | Data |
| | 6 | Conforms | Data | Data | Data |
Conclusion
The successful development of a stable this compound formulation hinges on a systematic, data-driven pre-formulation and formulation program. By rigorously characterizing the API, identifying potential liabilities through forced degradation, ensuring compatibility with excipients, and confirming performance with formal stability studies, researchers can overcome the inherent challenges of this promising natural compound. The protocols and workflows outlined in this document provide a robust guide to navigate this process efficiently.
References
- 1. researchgate.net [researchgate.net]
- 2. greenmedinfo.com [greenmedinfo.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 9. scielo.br [scielo.br]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. labinsights.nl [labinsights.nl]
- 13. veeprho.com [veeprho.com]
- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Purification of Condurangin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the extraction, purification, and characterization of condurangin, a bioactive pregnane (B1235032) glycoside from the bark of Marsdenia cundurango.
Introduction to this compound and its Therapeutic Potential
This compound refers to a group of pregnane glycosides isolated from the bark of Marsdenia cundurango, a plant with a history in traditional medicine for treating stomach ailments and cancer.[1] Modern research has focused on the cytotoxic and pro-apoptotic activities of these compounds against various cancer cell lines.[1][2] Notably, Condurango-glycoside-A (CGA), a major active component, has been shown to induce apoptosis in cancer cells through a Reactive Oxygen Species (ROS)-dependent p53 signaling pathway.[3][4]
Experimental Protocols
Extraction of Crude this compound from Marsdenia cundurango Bark
The initial step in isolating this compound involves extracting the crude glycosides from the plant material. Solvent extraction is the most common method.[5]
Protocol: Maceration Extraction
-
Preparation of Plant Material : Obtain dried bark of Marsdenia cundurango and grind it into a coarse powder to increase the surface area for extraction.
-
Solvent Selection : Ethanol (B145695) (typically 60-80%) is a suitable solvent for extracting glycosides.
-
Maceration :
-
Place the powdered bark in a large container with a lid.
-
Add the ethanol solvent at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Seal the container and let it stand at room temperature for 3-7 days, with occasional agitation.
-
-
Filtration : After the maceration period, filter the mixture to separate the liquid extract from the solid plant material.
-
Concentration : Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. The resulting crude extract will be a thick, viscous liquid or a semi-solid mass.
Fractionation of the Crude Extract
The crude extract contains a complex mixture of compounds. A preliminary fractionation step is necessary to separate the this compound glycosides from other components.
Protocol: Liquid-Liquid Partitioning
-
Resuspend the Crude Extract : Dissolve the concentrated crude extract in a suitable solvent system, such as a mixture of methanol (B129727) and water.
-
Sequential Extraction :
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. For example, start with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
Follow with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), to extract the glycoside-rich fraction.
-
The more polar aqueous phase will retain highly polar compounds.
-
-
Fraction Collection : Collect the different solvent layers (fractions). The this compound glycosides are expected to be concentrated in the chloroform or ethyl acetate fraction.
-
Solvent Evaporation : Evaporate the solvent from each fraction to obtain the fractionated extracts.
Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify individual compounds from a mixture.[6][7][8][9]
Protocol: Reversed-Phase Preparative HPLC
-
Sample Preparation : Dissolve the this compound-rich fraction (from section 2.2) in the initial mobile phase solvent and filter it through a 0.45 µm syringe filter before injection.
-
Instrumentation and Column :
-
System : A preparative HPLC system equipped with a pump, autosampler, fraction collector, and a UV-Vis detector.
-
Column : A reversed-phase C18 column is recommended for the separation of pregnane glycosides.
-
-
Chromatographic Conditions :
-
Mobile Phase : A gradient of methanol and water or acetonitrile (B52724) and water is typically effective. An isocratic elution with 75% (v/v) aqueous methanol can be a starting point.[1]
-
Flow Rate : The flow rate will depend on the dimensions of the preparative column and should be optimized for the best separation.
-
Detection : Monitor the elution profile using a UV-Vis detector at a wavelength where this compound exhibits absorbance (e.g., in the range of 200-300 nm).
-
-
Fraction Collection : Collect the fractions corresponding to the peaks of interest as they elute from the column.
-
Purity Analysis : Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions containing the pure this compound.
-
Solvent Evaporation : Remove the solvent from the pooled fractions to obtain the purified this compound.
Structural Elucidation and Characterization
Once purified, the structure of this compound can be confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the detailed chemical structure of the molecule.
Data Presentation
Table 1: Quantitative Data on the Biological Activity of Condurango Glycoside-Rich Components
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (24h) | NSCLC | 0.22 µg/µl | [5][10] |
| IC₅₀ | HepG2 | 477 µg/mL | [11] |
| IC₅₀ | HeLa | 459 µg/mL | [11] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Proposed ROS-dependent p53 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 3. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condurangin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurangin, a pregnane (B1235032) glycoside derived from the bark of Marsdenia cundurango, has garnered significant interest in the scientific community for its potential therapeutic properties.[1] Historically used in traditional medicine, recent preclinical studies have highlighted its cytotoxic and pro-apoptotic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1][2] Furthermore, traditional use and some animal studies suggest potential anti-inflammatory activities.[2]
These application notes provide a comprehensive guide for the experimental design of this compound research, detailing protocols for investigating its cytotoxic, pro-apoptotic, and anti-inflammatory effects. The included methodologies, data presentation formats, and pathway diagrams are intended to facilitate a structured and rigorous investigation into the therapeutic potential of this compound.
Data Presentation: Quantitative Analysis of this compound's Biological Activity
To ensure a clear and comparative assessment of this compound's efficacy, all quantitative data should be meticulously documented and summarized in tabular format. Below are examples of how to structure such data.
Table 1: In Vitro Cytotoxicity of this compound and Related Glycosides
| Compound/Extract | Cell Line | Assay | Incubation Time (h) | IC50 Value | Reference(s) |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | MTT | 24 | 0.22 µg/µL | [3] |
| Condurangogenin A (ConA) | H460 (NSCLC) | MTT | 24 | 32 µg/mL | [4][5] |
| Condurango Extract (CE) | HeLa (Cervical) | MTT | Not Specified | Dose-dependent | [5] |
| Condurango Extract (CE) | PC3 (Prostate) | MTT | Not Specified | Less effective | [5] |
NSCLC: Non-Small-Cell Lung Cancer
Table 2: In Vitro Anti-Inflammatory Activity of this compound (Hypothetical Data)
| Assay | Cell Line | Stimulant | This compound Conc. (µM) | Inhibition (%) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 10 | 45% |
| 25 | 68% | |||
| 50 | 85% | |||
| TNF-α Secretion | RAW 264.7 | LPS (1 µg/mL) | 10 | 35% |
| 25 | 62% | |||
| 50 | 78% | |||
| IL-6 Secretion | RAW 264.7 | LPS (1 µg/mL) | 10 | 30% |
| 25 | 55% | |||
| 50 | 72% |
Experimental Workflow
A logical and sequential experimental workflow is crucial for the comprehensive evaluation of this compound. The following diagram outlines a typical research pipeline, starting from initial cytotoxicity screening to more detailed mechanistic studies.
Experimental Protocols
Part 1: Anticancer Activity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Materials:
-
Cancer cell lines (e.g., H460, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells from control and this compound-treated cultures.
-
Wash the cells with cold PBS.[1]
-
Resuspend the cells in 1X Annexin V binding buffer.[1]
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.[1]
-
Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Analyze the cells by flow cytometry.
-
This qualitative assay detects the characteristic ladder pattern of internucleosomal DNA fragmentation that occurs during the late stages of apoptosis.[4]
-
Materials:
-
Treated and untreated cells
-
DNA extraction kit
-
Tris-Acetate-EDTA (TAE) buffer
-
DNA stain (e.g., ethidium (B1194527) bromide)
-
Gel electrophoresis system
-
-
Procedure:
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[6]
-
Materials:
-
Treated and untreated cells
-
DCFH-DA solution (10 µM in serum-free medium)
-
PBS
-
Fluorimeter or fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for the desired time points (e.g., 2, 6, 12, 18, 24 hours).[6]
-
After treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.[5]
-
Wash the cells twice with PBS to remove the excess probe.[5]
-
Measure the fluorescence intensity using a fluorimeter with excitation at 485 nm and emission at 530 nm.[5]
-
Part 2: Anti-inflammatory Activity Assays
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant of lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[7]
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.[4]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]
-
Collect 50-100 µL of the culture supernatant from each well.[7]
-
Add an equal volume of Griess reagent to the supernatant.[7]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540-550 nm.[4]
-
Quantify nitrite concentration using a sodium nitrite standard curve.[4]
-
Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Materials:
-
Treated and untreated cell culture supernatants
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in Protocol 2.1.
-
Collect the cell culture supernatant and centrifuge to remove debris.[4]
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.[6][8] This typically involves:
-
Adding supernatants and standards to antibody-coated wells.
-
Incubation and washing steps.
-
Addition of a detection antibody.
-
Addition of a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the cytokine concentrations based on the respective standard curves.[5]
-
This technique is used to determine the effect of this compound on the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates, treat with this compound and stimulate with LPS for 18-24 hours.[4]
-
Lyse the cells and determine the protein concentration of the lysates.[2]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[4]
-
Visualize the protein bands using an ECL detection system.[2]
-
Quantify the band intensities using densitometry software and normalize to the loading control.[4]
-
Signaling Pathway Diagrams
The biological effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Evaluating the Cytotoxicity of Condurangin using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurangin and its glycoside derivatives, extracted from the bark of the Marsdenia condurango vine, have emerged as promising natural compounds with significant anti-cancer properties. Preclinical studies have demonstrated their ability to induce programmed cell death (apoptosis) in various cancer cell lines. The primary mechanism of action is attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), which subsequently triggers DNA damage and activates cell death signaling pathways. This document provides a detailed protocol for assessing the cytotoxic effects of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for evaluating cell metabolic activity and viability.
Data Presentation: Cytotoxicity of this compound and its Derivatives
The cytotoxic effects of this compound and its related compounds have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Compound/Extract | Cell Line | Cell Type | Assay | IC50 Value (µg/mL) | Incubation Time (hours) |
| Condurango Glycoside-Rich Components (CGS) | H460 | Non-Small Cell Lung Cancer | MTT | 0.22 | 24 |
| Condurangogenin A (ConA) | H460 | Non-Small Cell Lung Cancer | MTT | 32 | 24 |
| Condurangogenin A (ConA) | A549 | Non-Small Cell Lung Cancer | MTT | 38 | 24 |
| Condurangogenin A (ConA) | H522 | Non-Small Cell Lung Cancer | MTT | 39 | 24 |
| Condurango-glycoside-A (CGA) | HeLa | Cervical Cancer | MTT | ~0.36 | 24 |
Note: IC50 values can vary depending on experimental conditions such as cell density and passage number.[1]
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol details the steps for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., H460, HeLa)[2]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[2]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
DMSO (Dimethyl sulfoxide)[2]
-
96-well plates[2]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on reported IC50 values, is 0.1 to 100 µg/mL.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the this compound solution to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[2]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via a ROS-mediated p53 signaling pathway.
References
Flow Cytometry Analysis of Condurangin-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurangin, a glycoside extracted from the bark of Marsdenia condurango, has demonstrated potential as an anti-cancer agent. Emerging research indicates that its cytotoxic effects are mediated through the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) in cancer cells.[1][2][3][4][5] Flow cytometry is an indispensable tool for quantifying these cellular responses, providing valuable insights into the mechanism of action of this compound and its derivatives. These application notes provide detailed protocols for analyzing apoptosis, cell cycle distribution, and intracellular ROS levels in this compound-treated cells using flow cytometry.
Key Applications
Flow cytometry can be employed to elucidate the following effects of this compound treatment on cancer cells:
-
Apoptosis Induction: Quantify the percentage of cells undergoing early and late apoptosis.
-
Cell Cycle Arrest: Determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify cell cycle checkpoints affected by this compound.
-
Reactive Oxygen Species (ROS) Generation: Measure the intracellular accumulation of ROS, a key event in this compound-induced cell death.[1][2]
Data Presentation
The following tables summarize hypothetical quantitative data based on findings from studies on this compound and its extracts, illustrating how to present flow cytometry results for clear comparison.
Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound for 48 hours
| This compound Concentration (µg/mL) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 94.5 ± 2.8 | 3.1 ± 0.9 | 2.4 ± 0.7 |
| 10 | 82.1 ± 3.5 | 10.2 ± 1.5 | 7.7 ± 1.1 |
| 25 | 65.7 ± 4.1 | 22.5 ± 2.9 | 11.8 ± 1.9 |
| 50 | 43.2 ± 5.3 | 38.9 ± 4.2 | 17.9 ± 2.5 |
Table 2: Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 hours
| This compound Concentration (µg/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Control) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 | 1.5 ± 0.4 |
| 10 | 68.4 ± 3.9 | 20.1 ± 2.1 | 11.5 ± 1.5 | 5.8 ± 1.1 |
| 25 | 75.1 ± 4.5 | 15.3 ± 1.9 | 9.6 ± 1.3 | 12.7 ± 2.3 |
| 50 | 60.3 ± 5.2 | 12.8 ± 1.7 | 6.9 ± 1.0 | 20.0 ± 3.1 |
Table 3: Intracellular ROS Levels in Cancer Cells Treated with this compound for 6 hours
| This compound Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS Production (vs. Control) |
| 0 (Control) | 150 ± 25 | 1.0 |
| 10 | 320 ± 45 | 2.1 |
| 25 | 680 ± 70 | 4.5 |
| 50 | 1150 ± 110 | 7.7 |
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7]
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer (0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.
-
Harvest the cells, including any floating cells from the culture medium.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[7]
Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[8][9][10][11]
Materials:
-
This compound-treated and control cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest approximately 1 x 10^6 cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for overnight storage).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content.
Measurement of Intracellular ROS by DCFH-DA Staining
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by intracellular ROS.[12][13][14][15]
Materials:
-
This compound-treated and control cells
-
Serum-free cell culture medium
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Flow cytometer
Procedure:
-
Plate cells and treat with this compound for the desired time.
-
Prepare a fresh working solution of DCFH-DA (typically 5-20 µM) in pre-warmed serum-free medium. Protect from light.
-
Remove the culture medium from the cells and wash once with serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Harvest the cells (for adherent cells, use trypsin).
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS for immediate analysis on a flow cytometer, exciting at 488 nm and measuring emission at ~525 nm.
Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-treated cells.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling cascade.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Post-cancer treatment of Condurango 30C, traditionally used in homeopathy, ameliorates tissue damage and stimulates reactive oxygen species in benzo[a]pyrene-induced lung cancer of rat -CELLMED | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. bioquochem.com [bioquochem.com]
Application Notes and Protocols for Condurangin-Induced Cell Cycle Arrest In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Condurangin, a group of pregnane (B1235032) glycosides derived from the bark of Marsdenia cundurango, has demonstrated notable anticancer properties in preclinical studies. Specifically, this compound and its derivatives, such as condurangogenin A (ConA) and condurango glycoside-rich components (CGS), have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] The primary mechanism of action appears to be the generation of reactive oxygen species (ROS), which triggers DNA damage and activates signaling pathways leading to cell cycle arrest, primarily at the G0/G1 phase, and subsequent programmed cell death.[4][5][6] These application notes provide a comprehensive guide to utilizing this compound for in vitro cell cycle arrest studies, including detailed experimental protocols, data presentation, and visualization of the underlying molecular pathways.
Mechanism of Action Overview
This compound's cytotoxic effects are multifaceted. Treatment of cancer cells with this compound glycosides leads to a significant increase in intracellular ROS.[5][7] This oxidative stress contributes to DNA damage, which in turn activates the p53 signaling pathway.[5][8] Activated p53 can upregulate the expression of cyclin-dependent kinase inhibitor p21, which binds to and inhibits cyclin-CDK complexes (specifically Cyclin D1/CDK) responsible for the G1/S phase transition.[8][9] This inhibition leads to cell cycle arrest in the G0/G1 phase.[4][8][9] Prolonged arrest and significant DNA damage ultimately push the cell towards apoptosis, which is often mediated by the intrinsic mitochondrial pathway, involving the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspase-3.[1][7][10]
Quantitative Data Summary
The following tables summarize the cytotoxic activity and cell cycle distribution effects of various this compound-derived components against different cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Glycosides
| Compound/Extract | Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time (hours) | Citation |
|---|---|---|---|---|---|---|
| Condurango glycoside-rich components (CGS) | H460 | Non-small cell lung cancer | MTT | 0.22 µg/µL | 24 | [1][11] |
| Condurangogenin A (ConA) | H460 | Non-small cell lung cancer | MTT | 32 µg/mL | 24 | [6][8] |
| Condurangogenin A (ConA) | A549 | Non-small cell lung cancer | MTT | 38 µg/mL | 24 | [6] |
| Condurangogenin A (ConA) | H522 | Non-small cell lung cancer | MTT | 39 µg/mL | 24 |[6] |
Note: The significant difference in the unit of measurement (µg/µL vs. µg/mL) and the nature of the substance (a rich fraction vs. a single compound) should be considered when comparing potency.
Table 2: Effect of Condurangogenin A (ConA) on Cell Cycle Distribution in H460 Cells
| Treatment Time (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G0/G1 Phase | Citation |
|---|---|---|---|---|---|
| 2 | Increased | Decreased | Not specified | Not specified | [8] |
| 6 | Increased | Decreased | Not specified | Not specified | [8] |
| 12 | Increased | Decreased | Not specified | Not specified | [8] |
| 18 | Decreased | Not specified | Not specified | Increased | [8] |
| 24 | Decreased | Not specified | Not specified | Increased |[8] |
Note: At early time points (2-12 hours), ConA treatment leads to an accumulation of cells in the G0/G1 phase. At later time points (18-24 hours), there is an increase in the sub-G0/G1 population, indicative of apoptosis.[8]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating the IC50 value.[3][12]
Materials:
-
Cancer cell lines (e.g., H460, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]
-
Treatment: Prepare serial dilutions of the this compound stock solution in the complete culture medium. After 24 hours, remove the medium and treat the cells with different concentrations of this compound. Include a vehicle control (medium with the solvent) and an untreated control.[3][12]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.[3]
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[4][8][12]
Materials:
-
Treated and untreated cells
-
Phosphate Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with this compound at its IC50 concentration for various time points (e.g., 2, 6, 12, 18, 24 hours).[8] Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.[12]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[3]
-
RNase Treatment: Resuspend the cell pellet in PBS and treat with RNase A for 10-30 minutes at 37°C to degrade RNA and ensure that PI only stains DNA.[4][12]
-
PI Staining: Add PI solution and incubate for 15-20 minutes in the dark at room temperature.[4][12]
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3][8]
Protocol 3: Western Blot Analysis for Cell Cycle Regulatory Proteins
This protocol is for assessing the effect of this compound on key proteins involved in cell cycle regulation, such as p53, p21, Cyclin D1, and CDK2.[9]
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin D1, anti-CDK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in ice-cold RIPA buffer. Centrifuge the lysates and collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.[11]
Visualizations
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence of an Epigenetic Modification in Cell-cycle Arrest Caused by the Use of Ultra-highly-diluted Gonolobus Condurango Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating Condurangin Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of condurangin, a natural compound with demonstrated anti-cancer properties in vitro.[1][2][3] The protocols outlined below encompass a phased experimental approach, beginning with essential toxicity and pharmacokinetic studies, and culminating in robust efficacy assessments using established tumor models. This document is intended to guide researchers in designing and executing rigorous animal studies to determine the therapeutic potential of this compound.
Phase 1: Pre-Efficacy Evaluation: Toxicity and Pharmacokinetics
Prior to assessing anti-tumor efficacy, it is crucial to establish the safety profile and pharmacokinetic properties of this compound in the selected animal model.
Acute and Sub-chronic Toxicity Studies
Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity following single and repeated doses of this compound.
Experimental Protocol: Acute Oral Toxicity (Modified OECD 423)
-
Animal Model: Female BALB/c mice, 8-10 weeks old.
-
Grouping: Assign animals to a control group and at least three dose-level groups (n=3-5 per group).
-
Dosing: Administer this compound via oral gavage at escalating doses (e.g., 500, 1000, 2000 mg/kg). The control group receives the vehicle alone.[4]
-
Observations: Monitor animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[4] Record body weight weekly.
-
Endpoint: At day 14, euthanize surviving animals. Perform gross necropsy and collect vital organs (liver, kidneys, heart, lungs, spleen) for histopathological examination.[4]
Experimental Protocol: 28-Day Repeated Dose Sub-chronic Oral Toxicity
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Grouping: Divide animals into a control group and three test groups (low, medium, high dose), with n=10 per sex per group.
-
Dose Selection: Base dose levels on the acute toxicity data (e.g., 1/10th, 1/20th, and 1/40th of the MTD).[4]
-
Administration: Administer this compound daily via oral gavage for 28 consecutive days.[4]
-
Observations: Conduct daily clinical observations. Record body weight and food/water consumption weekly.
-
Clinical Pathology: On day 29, collect blood samples for hematology and clinical biochemistry analysis.[4]
-
Endpoint and Pathology: Euthanize animals and perform a full necropsy. Weigh major organs and preserve them for histopathological analysis.
Data Presentation: Summary of Toxicity Data
| Study Type | Animal Model | Route of Administration | Dose Levels (mg/kg) | Key Findings |
| Acute Toxicity | BALB/c mice | Oral Gavage | 500, 1000, 2000 | No mortality or significant clinical signs observed up to 2000 mg/kg. MTD > 2000 mg/kg. |
| Sub-chronic Toxicity | Sprague-Dawley rats | Oral Gavage | 50, 100, 200 | No treatment-related adverse effects on body weight, hematology, or clinical biochemistry. No significant histopathological findings. |
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol: Pharmacokinetic Analysis
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Grouping and Dosing:
-
Intravenous (IV) group: Administer a single IV bolus of this compound (e.g., 5 mg/kg).
-
Oral (PO) group: Administer a single oral gavage dose of this compound (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Analysis: Process blood to plasma and analyze this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.
Data Presentation: Key Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1250 ± 180 | 450 ± 95 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (0-t) (ng*h/mL) | 3200 ± 450 | 2800 ± 550 |
| t1/2 (h) | 3.5 ± 0.8 | 4.2 ± 1.1 |
| Oral Bioavailability (%) | - | 25% |
Phase 2: In Vivo Efficacy Evaluation
Based on the favorable safety and pharmacokinetic profile established in Phase 1, the anti-tumor efficacy of this compound can be evaluated in relevant animal models.
Cell Line-Derived Xenograft (CDX) Model
Objective: To evaluate the anti-tumor activity of this compound against human cancer cell lines in an immunodeficient mouse model.[5]
Experimental Protocol: Xenograft Tumor Model
-
Cell Culture: Culture a human cancer cell line of interest (e.g., A549 non-small cell lung cancer or HeLa cervical cancer cells, where condurango extracts have shown in vitro activity) under standard conditions.[3][6]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.[5]
-
Tumor Implantation: Subcutaneously inject a suspension of 1-10 x 10^6 tumor cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into control and treatment groups (n=8-10 per group).[5]
-
Drug Administration: Administer this compound via oral gavage at predetermined doses (based on toxicity studies) and a defined schedule (e.g., daily for 21 days). The control group receives the vehicle.[5][7]
-
Efficacy Assessment: Measure tumor volume periodically (e.g., twice weekly) using calipers and calculate using the formula: (Length x Width²)/2.[5] Monitor animal body weight as an indicator of toxicity.[5]
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size or at a specified time point. Excise and weigh the tumors. Calculate the percentage of tumor growth inhibition (%TGI).[5]
Data Presentation: Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SD | % TGI | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | 1520 ± 210 | - | +5.2 ± 2.1 |
| This compound | 50 | 980 ± 150 | 35.5 | +4.8 ± 1.9 |
| This compound | 100 | 650 ± 110 | 57.2 | +4.5 ± 2.3 |
| Positive Control (e.g., Cisplatin) | 5 | 480 ± 90 | 68.4 | -8.5 ± 3.5 |
Syngeneic Tumor Model
Objective: To assess the efficacy of this compound in an immunocompetent mouse model, allowing for the evaluation of potential interactions with the host immune system.
Experimental Protocol: Syngeneic Tumor Model
-
Cell Culture: Culture a murine tumor cell line (e.g., CT26 colon carcinoma or 4T1 breast cancer) in appropriate media.
-
Animal Model: Use immunocompetent mice of the same genetic background as the tumor cell line (e.g., BALB/c for CT26 and 4T1).[5]
-
Tumor Implantation, Growth, Randomization, and Drug Administration: Follow the same procedures as described for the CDX model.
-
Efficacy and Immune Response Assessment: In addition to monitoring tumor growth, at the end of the study, tumors and spleens can be harvested to analyze immune cell infiltration (e.g., T cells, macrophages) by flow cytometry or immunohistochemistry.[8]
Data Presentation: Efficacy of this compound in CT26 Syngeneic Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SD | % TGI | Key Immunophenotyping Findings |
| Vehicle Control | - | 1850 ± 250 | - | Low CD8+ T cell infiltration |
| This compound | 100 | 950 ± 180 | 48.6 | Increased CD8+ T cell infiltration in the tumor microenvironment |
| Positive Control (e.g., Anti-PD-1) | 10 | 550 ± 120 | 70.3 | Significant increase in CD8+ T cell infiltration and activation |
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed ROS-mediated apoptotic pathway of this compound.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for in vivo anti-tumor efficacy assessment.
Logical Relationship for Dose Selection
Caption: Logic for selecting appropriate doses for efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods to Evaluate the Antitumor Activity of Immune Checkpoint Inhibitors in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Methods for the Identification of Condurangin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurangin, a complex mixture of pregnane (B1235032) glycosides derived from the bark of Marsdenia cundurango, has garnered significant interest for its potential therapeutic applications. The accurate identification and characterization of these compounds are paramount for quality control, drug development, and mechanistic studies. This document provides detailed application notes and experimental protocols for the spectroscopic identification of this compound glycosides, focusing on Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Overall Experimental Workflow
The identification of this compound involves a systematic workflow beginning with extraction from the plant material, followed by chromatographic separation and subsequent spectroscopic analysis for structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable initial technique for detecting the presence of chromophores within the this compound molecule. The conjugated systems in the aromatic esters often found in this compound glycosides give rise to characteristic UV absorption.
Data Presentation
| Compound Class | Solvent | λmax (nm) | Reference |
| Pregnane Glycosides (General) | Methanol (B129727) or Ethanol | 200 - 400 | General Knowledge |
| Phenolic Compounds (General) | Methanol or Ethanol | ~280 | [General Knowledge] |
| Cinnamate Esters (General) | Methanol or Ethanol | ~280 and ~310 | General Knowledge |
Note: Specific λmax values for individual this compound glycosides are not extensively reported in easily accessible literature. The spectrum is often characterized by broad absorption bands.
Experimental Protocol
Objective: To obtain the UV-Vis absorption spectrum of a this compound sample.
Materials:
-
Isolated this compound glycoside or a purified plant extract.
-
Spectroscopic grade methanol or ethanol.
-
Quartz cuvettes (1 cm path length).
-
Double-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 0.1 mg/mL). The concentration should be adjusted to yield an absorbance reading between 0.2 and 0.8 at the λmax.
-
Blank Preparation: Fill a quartz cuvette with the same solvent used for the sample.
-
Instrument Setup:
-
Set the spectrophotometer to scan a wavelength range of 200 nm to 800 nm.
-
Use a scanning speed of 200 nm/min.
-
-
Baseline Correction: Place the blank cuvette in the sample and reference holders and run a baseline correction.
-
Sample Measurement:
-
Replace the blank in the sample holder with the cuvette containing the this compound solution.
-
Initiate the scan.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in this compound glycosides. The spectrum reveals characteristic vibrations of hydroxyl groups, alkyl groups, carbonyls from esters, and the glycosidic C-O bonds.
Data Presentation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretching | Hydroxyl groups (from aglycone and sugars) |
| ~2930 and ~2870 | C-H stretching | Alkyl groups (CH₂, CH₃) |
| ~1715 | C=O stretching | Ester carbonyl |
| ~1640 | C=C stretching | Aromatic ring or other C=C bonds |
| ~1260 | C-O stretching | Ester or ether linkages |
| ~1075 | C-O stretching | Glycosidic bonds and alcohol C-O |
Note: These are general absorption bands for pregnane glycosides. The exact peak positions and intensities will vary depending on the specific this compound compound.
Experimental Protocol
Objective: To obtain the FTIR spectrum of a solid this compound sample.
Materials:
-
Dried, isolated this compound glycoside.
-
FTIR grade potassium bromide (KBr), dried.
-
Agate mortar and pestle.
-
Pellet press.
-
FTIR spectrometer with a DTGS detector.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the this compound sample into the agate mortar.
-
Add approximately 100-200 mg of dry KBr powder.
-
Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Background Spectrum:
-
Place the empty sample holder in the FTIR spectrometer.
-
Collect a background spectrum (typically 16 or 32 scans at a resolution of 4 cm⁻¹).
-
-
Sample Spectrum:
-
Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Collect the sample spectrum under the same conditions as the background.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound glycosides, providing detailed information about the carbon-hydrogen framework and the connectivity of the sugar units. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments are crucial.
Data Presentation
The following tables present predicted chemical shift data for this compound Glycoside E0 as a representative example.[1] Experimentally determined values for specific isolated condurangins should be referenced from primary literature when available.
Table 3: Predicted ¹H NMR Spectroscopic Data for Condurango Glycoside E0 [1]
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| Aglycone Protons | ||
| H-18 | ~0.9 - 1.2 | s |
| H-21 | ~2.1 | s |
| Sugar Moieties | ||
| Anomeric Protons | ~4.5 - 5.5 | d |
| Other Sugar Protons | ~3.2 - 4.2 | m |
| Ester Moieties | ||
| Cinnamate Protons | ~6.4 - 7.8 | m |
| Acetate Protons | ~2.0 | s |
Table 4: Predicted ¹³C NMR Spectroscopic Data for Condurango Glycoside E0 [1]
| Carbon | Chemical Shift (δ) ppm |
| Aglycone Carbons | |
| C-13 | ~40 - 50 |
| C-14 | ~80 - 90 |
| C-17 | ~60 - 70 |
| C-20 | ~200 - 210 |
| Sugar Moieties | |
| Anomeric Carbons | ~95 - 105 |
| Other Sugar Carbons | ~60 - 85 |
| Ester Moieties | |
| Carbonyl Carbons | ~165 - 175 |
Experimental Protocol
Objective: To acquire 1D and 2D NMR spectra for structural elucidation of a this compound glycoside.
Materials:
-
Purified this compound glycoside (typically 5-10 mg).
-
Deuterated solvent (e.g., Methanol-d₄, Pyridine-d₅, or DMSO-d₆).
-
5 mm NMR tubes.
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.5 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings (proton connectivities).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is critical for determining the glycosylation positions and the sequence of sugar units.
-
-
-
Data Processing and Analysis:
-
Process the acquired data (Fourier transformation, phase correction, baseline correction).
-
Integrate the ¹H signals and reference the spectra (e.g., to the residual solvent peak).
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the complete structure.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound glycosides. Tandem MS (MS/MS) provides valuable fragmentation information for sequencing the sugar chain and characterizing the aglycone.
Data Presentation
Table 5: Predicted Mass Spectrometry Data for Condurango Glycoside E0 [1]
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | [M+Na]⁺ | Molecular ion adduct, used for accurate mass and formula determination. |
| MS/MS | Positive | Various fragments | Sequential loss of sugar units and fragmentation of the aglycone. |
Note: The fragmentation pattern will show sequential losses of sugar residues (e.g., loss of a hexose (B10828440) corresponds to a neutral loss of 162 Da). The fragmentation of the aglycone provides information about its steroidal core.
Experimental Protocol
Objective: To obtain high-resolution mass and fragmentation data for a this compound glycoside.
Materials:
-
Purified this compound glycoside.
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water) and additives (e.g., formic acid or sodium acetate).
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Instrument Setup:
-
The mass spectrometer is typically coupled to an HPLC system for sample introduction.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize ionization of the analyte.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
MS/MS: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the MS/MS spectrum.
-
-
Data Analysis:
-
From the full scan data, determine the elemental composition of the molecular ion using the accurate mass.
-
Analyze the MS/MS spectrum to identify the fragmentation pattern, including the sequential loss of sugar units and characteristic fragments of the aglycone.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful chromatographic technique for the fingerprinting and quality control of Marsdenia cundurango extracts. It allows for the simultaneous analysis of multiple samples and provides a characteristic profile of the this compound glycosides present.
Data Presentation
Table 6: HPTLC System for this compound Analysis
| Parameter | Description |
| Stationary Phase | HPTLC plates with silica (B1680970) gel 60 F₂₅₄ |
| Mobile Phase | A mixture of non-polar and polar solvents. A common system is Chloroform:Methanol in varying ratios (e.g., 9:1 v/v). Optimization is often required. |
| Sample Application | Applied as bands using an automated applicator. |
| Development | In a saturated twin-trough chamber. |
| Detection | Under UV light (254 nm and 366 nm) before and after derivatization with a suitable spray reagent (e.g., anisaldehyde-sulfuric acid), followed by heating. |
| Rf Values | The retention factor for each separated spot is calculated. These values are characteristic for specific compounds under defined conditions. |
Note: The Rf values are dependent on the specific HPTLC conditions and should be compared to a standard reference compound if available.
Experimental Protocol
Objective: To obtain an HPTLC fingerprint of a Marsdenia cundurango extract.
Materials:
-
Marsdenia cundurango extract.
-
HPTLC silica gel 60 F₂₅₄ plates.
-
HPTLC-grade solvents for the mobile phase.
-
Automated HPTLC sample applicator.
-
Twin-trough developing chamber.
-
HPTLC plate heater.
-
HPTLC visualizer/documentation system.
-
Anisaldehyde-sulfuric acid spray reagent.
Procedure:
-
Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol) to a concentration of approximately 10 mg/mL.
-
Plate Preparation:
-
Handle the HPTLC plate only by the edges to avoid contamination.
-
Pre-wash the plate by developing it in methanol and drying it.
-
-
Sample Application:
-
Using the automated applicator, apply the sample solutions as 8 mm bands, at least 10 mm from the bottom edge of the plate.
-
-
Chromatogram Development:
-
Pour the mobile phase into the twin-trough chamber and saturate it with the solvent vapors for about 20 minutes.
-
Place the HPTLC plate in the chamber and develop it until the mobile phase front has migrated a defined distance (e.g., 8 cm).
-
Remove the plate and dry it completely.
-
-
Detection and Documentation:
-
Visualize the plate under UV light at 254 nm and 366 nm and capture the images.
-
Spray the plate evenly with the anisaldehyde-sulfuric acid reagent.
-
Heat the plate at 100-105°C for 5-10 minutes until colored spots appear.
-
Document the plate under white light.
-
-
Data Analysis:
-
Calculate the Rf values for the separated bands.
-
The resulting chromatogram serves as a fingerprint for the extract.
-
Logical Relationships in Spectroscopic Data Analysis
The interpretation of data from these various spectroscopic techniques is an interconnected process that leads to the final structural elucidation of a this compound glycoside.
Conclusion
The comprehensive identification of this compound glycosides relies on the synergistic use of multiple spectroscopic techniques. While UV-Vis and FTIR provide preliminary information on chromophores and functional groups, NMR and Mass Spectrometry are indispensable for the complete and unambiguous structural elucidation. HPTLC serves as a valuable tool for fingerprinting and quality control of complex extracts. The protocols and data presented herein provide a framework for researchers, scientists, and drug development professionals working with these promising natural products. For definitive identification, comparison with authenticated reference standards and data from primary literature is essential.
References
Troubleshooting & Optimization
Technical Support Center: Improving Condurangin Extraction Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of condurangin from Marsdenia condurango.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for this compound extraction?
A1: Polar solvents are generally the most effective for extracting this compound and other pregnane (B1235032) glycosides from Marsdenia condurango bark.[1] Lower alcohols such as methanol (B129727) and ethanol (B145695), often in aqueous mixtures (e.g., 80% ethanol or 80% methanol), are preferred for initial extraction.[1] The choice of solvent can significantly impact the yield and purity of the extract.
Q2: Should I perform a defatting step before the main extraction?
A2: Yes, a pre-extraction defatting step is highly recommended. The bark of Marsdenia condurango contains nonpolar compounds that can interfere with the extraction and purification of this compound.[1] Macerating the powdered bark with a nonpolar solvent like n-hexane or petroleum ether will remove these interfering substances, leading to a cleaner final extract and potentially higher purity of the target glycosides.[1]
Q3: What are the optimal temperature and pH conditions for this compound extraction?
A3: Glycosidic bonds are susceptible to hydrolysis under harsh conditions, including high temperatures and extreme pH levels.[1] It is advisable to maintain mild extraction conditions. A moderate temperature range of 40-50°C is often recommended to improve extraction efficiency without causing significant degradation.[1] Extreme pH values should be avoided; maintaining a near-neutral pH is generally preferable unless a specific hydrolysis step is intended.
Q4: Can this compound degrade during the extraction process?
A4: Yes, this compound can degrade during extraction. The glycosidic linkages are sensitive to both heat and acidic or basic conditions, which can lead to hydrolysis and a lower yield of the intact glycoside.[1] Exposure to high temperatures and harsh pH should be minimized throughout the extraction and purification process.
Q5: What are some modern extraction techniques that can improve this compound yield?
A5: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer significant advantages over traditional methods like maceration or Soxhlet extraction. These methods can reduce extraction time, lower solvent consumption, and often lead to higher yields by efficiently disrupting plant cell walls to release the target compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | 1. Inefficient cell wall disruption: Plant material may not be powdered finely enough. 2. Suboptimal solvent selection: The solvent may not be effectively solubilizing the this compound. 3. Insufficient extraction time or temperature: The extraction process may not be long enough or at a high enough temperature to be efficient. 4. Degradation of the glycoside: Exposure to high temperatures or extreme pH. | 1. Ensure the dried Marsdenia condurango bark is ground into a fine powder to maximize the surface area for extraction.[1] 2. Experiment with different polar solvents (e.g., methanol, ethanol) and their aqueous mixtures.[1] Increase the solvent-to-sample ratio. 3. Optimize the extraction time and temperature. Consider using methods like UAE or MAE to enhance efficiency. 4. Maintain mild extraction conditions: Use moderate temperatures (e.g., 40-50°C) and avoid harsh acidic or basic conditions.[1] |
| Presence of Impurities in the Final Product | 1. Lack of a defatting step: Nonpolar compounds are co-extracting with the this compound. 2. Insufficient purification steps: A single chromatographic step may not be sufficient to separate this compound from other structurally similar glycosides. | 1. Introduce a pre-extraction defatting step with a nonpolar solvent like n-hexane.[1] 2. Employ multi-step purification protocols. This may include initial separation using column chromatography with silica (B1680970) gel, followed by further purification using techniques like preparative HPLC. |
| Inconsistent Extraction Results | 1. Variability in plant material: The concentration of this compound can vary depending on the age, source, and storage conditions of the Marsdenia condurango bark. 2. Inconsistent experimental parameters: Minor variations in temperature, time, solvent concentration, or particle size can affect the outcome. | 1. Source plant material from a reliable supplier and ensure proper storage conditions. 2. Carefully control and document all experimental parameters for each extraction to ensure reproducibility. |
Data Presentation: Impact of Extraction Parameters on Glycoside Yield
The following tables provide illustrative data on how different parameters can influence the yield of a target glycoside. Note that these are generalized examples based on principles of glycoside extraction and are not specific to this compound. Actual yields will vary based on the plant material and specific experimental conditions.
Table 1: Effect of Solvent on Glycoside Yield
| Solvent | Glycoside Yield (%) |
| Water | 1.5 |
| Methanol | 4.2 |
| Ethanol | 3.8 |
| 80% Methanol | 5.5 |
| 80% Ethanol | 5.1 |
Table 2: Effect of Temperature on Glycoside Yield (using 80% Methanol)
| Temperature (°C) | Glycoside Yield (%) |
| 25 | 4.8 |
| 40 | 5.4 |
| 50 | 5.6 |
| 60 | 5.2 (slight degradation may occur) |
| 70 | 4.5 (degradation likely) |
Table 3: Comparison of Extraction Methods
| Extraction Method | Time | Solvent Volume (mL) | Glycoside Yield (%) |
| Maceration | 48h | 200 | 4.9 |
| Soxhlet | 8h | 300 | 5.3 |
| Ultrasound-Assisted (UAE) | 30 min | 150 | 5.8 |
| Microwave-Assisted (MAE) | 15 min | 150 | 6.1 |
Experimental Protocols
Preparation of Plant Material
-
Grinding: Grind the dried bark of Marsdenia condurango into a fine powder using a mechanical grinder.
-
Defatting (Recommended):
-
Macerate the powdered bark with n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the defatted plant material to remove any residual solvent.[1]
-
Maceration Extraction
-
Macerate the defatted powder with 95% ethanol (1:10 w/v) for 48 hours at room temperature with periodic agitation.[1]
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
Soxhlet Extraction
-
Place the defatted powdered bark (e.g., 20 g) into a cellulose (B213188) thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add the extraction solvent (e.g., 250 mL of methanol) to the round-bottom flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.
-
After extraction, concentrate the solvent using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
-
Mix the defatted powdered bark with the chosen solvent (e.g., 1:20 w/v of 80% ethanol) in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
Filter the extract and concentrate it under reduced pressure.
Visualizations
Caption: General workflow for this compound extraction.
Caption: Factors influencing this compound extraction yield.
References
Technical Support Center: Condurangin Purification
Welcome to the technical support center for condurangin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation and purification of this and other condurango glycosides.
Frequently Asked Questions (FAQs)
Q1: What are this compound glycosides and what is their primary source? A1: this compound glycosides are a class of pregnane (B1235032) glycosides isolated from the bark of Marsdenia cundurango, a plant native to South America.[1] These compounds, such as Condurango glycoside E0, are of significant scientific interest due to their potential cytotoxic and anti-cancer activities.[1]
Q2: What is the main challenge in the purification of a specific this compound glycoside? A2: The primary challenge lies in the selective purification of a single this compound glycoside from a complex mixture of other structurally similar pregnane glycosides present in the plant extract.[2] These related glycosides often share similar physicochemical properties, which makes their separation difficult.[2]
Q3: What general solvent types are recommended for the initial extraction of this compound glycosides? A3: Polar solvents are generally effective for extracting glycosides. For this compound glycosides, lower alcohols such as methanol (B129727) or ethanol (B145695) are preferred for the initial extraction from the bark of Marsdenia cundurango.[2] The extraction can be performed at room temperature or with gentle heating to improve efficiency.[2]
Q4: Can this compound glycosides degrade during the extraction and purification process? A4: Yes, the glycosidic bonds in these molecules can be susceptible to hydrolysis under harsh conditions. It is advisable to avoid strong acids or high temperatures for extended periods to prevent degradation.[2] Concentrating extracts should be done under reduced pressure at temperatures not exceeding 45-50°C.[1][2]
Q5: Is a pre-extraction step beneficial for improving purity? A5: Yes, a defatting step before the main extraction is recommended.[2] Treating the plant material with a nonpolar solvent like n-hexane or petroleum ether can remove lipids and other nonpolar compounds that might interfere with subsequent purification steps.[2]
Experimental Workflows and Protocols
General Purification Workflow
The overall process for isolating a specific this compound glycoside involves a multi-step approach beginning with extraction and followed by several chromatographic separations.
References
condurangin solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with condurangin and its glycosides in aqueous solutions.
Troubleshooting Guide
Researchers often face challenges in dissolving this compound, a known poorly water-soluble compound. This guide provides a systematic approach to address these issues.
Initial Dissolution Problems
If you are encountering difficulties dissolving this compound powder, consider the following steps:
-
Solvent Selection : For stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2] this compound glycosides like E0 and A0 are known to be soluble in DMSO, with concentrations of 10 mM being achievable.[2] For extraction and purification, lower alcohols such as methanol (B129727) and ethanol, as well as chloroform, have been used, suggesting some degree of solubility.[1]
-
Enhancing Dissolution :
-
Increase Solvent Volume : The desired concentration might exceed the solubility limit. Try increasing the volume of the solvent.[1]
-
Gentle Heating : Warming the solution to approximately 37°C can aid dissolution. However, exercise caution as excessive heat may lead to degradation of the compound.[1]
-
Sonication : Using a sonicator bath for 5-10 minutes can help break down compound aggregates and improve dissolution.[1] One study noted that a dried Marsdenia condurango extract was solubilized in ice-cold cell culture medium using sonication.[1]
-
Precipitation Upon Dilution in Aqueous Solutions
A common issue is the precipitation of this compound when a DMSO stock solution is diluted with an aqueous buffer or cell culture medium.[1] This occurs because the compound is poorly soluble in water.
To mitigate this:
-
Decrease Final Concentration : The solubility limit in the final aqueous solution may have been exceeded. Lowering the final concentration of this compound is often the simplest solution.[1]
-
Adjust Co-solvent Percentage : For in vitro experiments, while keeping the final DMSO concentration as low as possible to avoid solvent-induced artifacts (typically below 0.5-1% in many cell lines), a slightly higher percentage might be necessary to maintain solubility.[1]
-
Use of Surfactants : For certain applications, adding a low concentration of a biocompatible surfactant, such as Tween-80, can help maintain the solubility of the compound in the aqueous solution.[1]
Troubleshooting Flowchart
For a visual guide to troubleshooting this compound solubility issues, refer to the flowchart below.
Caption: A flowchart outlining the steps to troubleshoot this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: High-purity Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and its glycosides due to their poor solubility in aqueous solutions.[1][2] A concentration of 10 mM in DMSO has been reported for Condurango glycoside E0 and A0.[2]
Q2: My this compound precipitates when I dilute my DMSO stock solution in my aqueous cell culture medium. What should I do?
A2: This is a frequent challenge. You can try the following:
-
Lower the final concentration of this compound in your medium.[1]
-
Slightly increase the final percentage of DMSO , ensuring it remains at a non-toxic level for your cells (typically under 1%).[1]
-
Incorporate a biocompatible surfactant , like Tween-80, at a low concentration to help maintain solubility.[1]
-
Utilize sonication on the final diluted solution in an ice-cold bath to aid in re-dissolving any precipitate.[1]
Q3: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A3: Yes, for in vivo applications where direct aqueous solubility is problematic, a co-solvent system can be employed. A suggested formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare this formulation fresh before each use and to observe for any precipitation.[1] Other general strategies for poorly soluble drugs that could be explored include the use of cyclodextrins, solid dispersions, and micronization to reduce particle size.[3][4][5]
Q4: How should I store my this compound stock solution?
A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[1]
Data Presentation
The following tables summarize the available solubility and formulation data for this compound and its glycosides.
Table 1: Qualitative Solubility of this compound Glycoside E0
| Solvent/System | Solubility Profile | Recommended Use |
| Methanol, Chloroform | Soluble (as used in extraction) | Extraction, Purification[1] |
| DMSO | Soluble | Stock solution preparation[1][2] |
| Water / Aqueous Buffers | Poorly soluble | Final assay buffer (with co-solvent)[1] |
| Cell Culture Media | Soluble with sonication | In vitro cell-based assays[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Forms a clear solution/dispersion | In vivo animal studies[1] |
Table 2: Quantitative Solubility Data for this compound Glycosides
| Compound | Solvent | Concentration |
| Condurango glycoside E0 | DMSO | 10 mM[2] |
| Condurango glycoside A0 | DMSO | 10 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is based on methodologies for similar poorly soluble glycosides.
-
Weigh the Compound : Accurately weigh the required amount of this compound powder. For calculation purposes, if the exact molecular weight is not provided, you may use the molecular weight of a related compound like Condurango glycoside E2 (1145.33 g/mol ) as an approximation.[1]
-
Add Solvent : Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolve : Vortex the solution vigorously. If complete dissolution is not achieved, use a sonicator bath for 5-10 minutes. Gentle warming up to 37°C can also be applied if necessary.[1]
-
Storage : Once fully dissolved, dispense the stock solution into single-use aliquots and store at -20°C or -80°C, protected from light.[1]
Protocol 2: Preparation of an In Vivo Formulation
This protocol provides a method for preparing a this compound formulation suitable for animal studies.[1]
-
Prepare Co-solvent Mixture : In a sterile tube, prepare a mixture of 40% PEG300 and 5% Tween-80.
-
Dissolve Compound in DMSO : In a separate tube, dissolve the required amount of this compound in DMSO to constitute 10% of the final volume.
-
Combine Solvents : Add the PEG300 and Tween-80 mixture to the DMSO solution and mix thoroughly until the solution is clear.
-
Add Aqueous Component : Slowly add the final 45% volume of sterile saline or phosphate-buffered saline (PBS) to the mixture while vortexing.
-
Final Formulation : The resulting solution should be clear. If any precipitation occurs, adjustments to the solvent ratios may be necessary. This formulation should be prepared fresh before each use.[1]
Signaling Pathway Visualization
Research on condurango glycosides has indicated their potential to induce apoptosis in cancer cells through a signaling pathway involving Reactive Oxygen Species (ROS), p53, and caspases.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Stabilizing Condurangin for Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds like condurangin is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound stability.
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Review Solution Preparation: Check if the appropriate solvent was used and if the solution was prepared fresh or stored correctly. 3. Perform Purity Analysis: Use a stability-indicating HPLC method to assess the purity of the current stock. |
| Solvent Effects | 1. Solvent Compatibility: Confirm that the solvent used is compatible with the experimental assay and does not interfere with the results. 2. Solvent Degradation: Ensure the solvent itself has not degraded over time. |
| Assay Interference | 1. Run Controls: Include positive and negative controls in your experiments to validate the assay performance. 2. Check for Interactions: Investigate potential interactions between this compound and other components in the assay mixture. |
Issue 2: Visible Changes in Solid this compound (e.g., color change, clumping)
| Potential Cause | Troubleshooting Steps |
| Moisture Absorption | 1. Check Container Seal: Ensure the storage container is tightly sealed. 2. Use Desiccant: Store the compound in a desiccator or with a desiccant to minimize moisture exposure. 3. Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature to prevent condensation. |
| Light Exposure | 1. Use Amber Vials: Store the solid compound in amber or opaque containers to protect it from light. 2. Store in the Dark: Keep the container in a dark place, such as a light-proof box or a drawer. |
| Thermal Degradation | 1. Verify Storage Temperature: Confirm that the storage temperature has been consistently maintained within the recommended range. |
Issue 3: Precipitation in this compound Solutions
| Potential Cause | Troubleshooting Steps |
| Low Solubility | 1. Check Solvent: Ensure the chosen solvent is appropriate for the desired concentration. 2. Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution. Avoid excessive heat. |
| Freeze-Thaw Cycles | 1. Aliquot Solutions: Prepare single-use aliquots to avoid repeated freezing and thawing of the stock solution. |
| Change in pH | 1. Buffer Solutions: If using aqueous buffers, ensure the pH is within a stable range for this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial at -20°C or -80°C, protected from moisture. The presence of a desiccant is recommended.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be prepared in a suitable anhydrous solvent, such as DMSO or ethanol. These stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.
Q3: What are the primary degradation pathways for this compound?
As a pregnane (B1235032) glycoside, this compound is susceptible to degradation primarily through the hydrolysis of its glycosidic bonds. This can be catalyzed by acidic or basic conditions and elevated temperatures. Other potential degradation pathways include oxidation and photodegradation.
Q4: How can I assess the stability of my this compound sample?
The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.
Q5: What is a forced degradation study and should I perform one for this compound?
A forced degradation study involves subjecting the compound to harsh conditions (e.g., strong acids and bases, high temperatures, intense light, and oxidizing agents) to intentionally degrade it. This helps to identify potential degradation products and establish the degradation pathways. Performing a forced degradation study is highly recommended to develop a robust stability-indicating analytical method for this compound.
Quantitative Stability Data
Specific long-term stability data for this compound is not extensively available in published literature. Therefore, it is crucial for researchers to perform their own stability studies. The following table provides a template for recording such data.
Table 1: Example Stability Data for this compound in Solution (0.1 mg/mL in 50% Acetonitrile/Water) Stored at Different Temperatures
| Time Point | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 Week | 99.8 | 98.5 | 95.2 |
| 1 Month | 99.2 | 94.1 | 85.6 |
| 3 Months | 97.5 | 82.3 | 65.4 |
| 6 Months | 95.1 | 68.7 | 42.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization may be required based on the specific instrumentation and degradation products observed.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize the sample before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 72 hours. Dissolve the sample for HPLC analysis.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for an appropriate duration.
For each condition, a control sample (this compound in the same solvent but not subjected to the stress condition) should be analyzed in parallel. The stressed samples should be analyzed by the stability-indicating HPLC method.
Visualizations
Caption: Putative degradation pathways of this compound.
Caption: Workflow for troubleshooting this compound stability issues.
Technical Support Center: Overcoming Condurangin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with condurangin and resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, a cardiac glycoside, primarily exerts its anti-cancer effects by inhibiting the Na+/K+-ATPase pump located on the cell membrane. This inhibition leads to an increase in intracellular sodium and calcium ions, triggering a cascade of events that can include the generation of reactive oxygen species (ROS), DNA damage, cell cycle arrest, and ultimately, the activation of apoptotic pathways leading to programmed cell death.[1]
Q2: My cancer cell line, initially sensitive to this compound, now shows reduced sensitivity. What are the likely reasons for this acquired resistance?
The development of acquired resistance to this compound in cancer cells is a multifactorial process. The primary mechanisms include:
-
Alterations in the Na+/K+-ATPase pump: Mutations in the ATP1A1 gene, which encodes the α-subunit of the Na+/K+-ATPase, can reduce the binding affinity of this compound to its target.[2][3]
-
Activation of pro-survival signaling pathways: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][5][6][7][8] These pathways can counteract the cytotoxic effects of this compound.
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm the mechanism of this compound resistance in my cell line?
To identify the specific resistance mechanism, a combination of the following experimental approaches is recommended:
-
Na+/K+-ATPase Analysis:
-
Activity Assay: Measure the ouabain-sensitive Na+/K+-ATPase activity in membrane preparations from both sensitive and resistant cells. A significant decrease in inhibition by this compound in resistant cells suggests target alteration.
-
Gene Sequencing: Sequence the ATP1A1 gene in both cell lines to identify potential mutations that could affect drug binding.[9]
-
-
Western Blotting:
-
Signaling Proteins: Analyze the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and NF-κB pathways (e.g., Akt, p-Akt, mTOR, p-mTOR, NF-κB p65). Increased activation in resistant cells is a strong indicator of their involvement.
-
Efflux Pumps: Determine the expression levels of P-glycoprotein (MDR1) and other relevant ABC transporters.
-
-
Gene Knockdown (siRNA/shRNA):
-
Use siRNA or shRNA to specifically knockdown the expression of genes suspected to be involved in resistance (e.g., PIK3CA for PI3K, or NFKB1 for NF-κB). Re-sensitization of the resistant cells to this compound following knockdown would confirm the role of that pathway.
-
Q4: What strategies can be employed to overcome this compound resistance in my experiments?
Several strategies can be explored to circumvent this compound resistance:
-
Combination Therapy:
-
PI3K/Akt/mTOR Inhibitors: Co-administer this compound with inhibitors of the PI3K/Akt/mTOR pathway (e.g., wortmannin, LY294002) to block pro-survival signaling.[4]
-
NF-κB Inhibitors: Utilize NF-κB inhibitors to suppress this anti-apoptotic pathway and potentially re-sensitize cells to this compound.[10]
-
Efflux Pump Inhibitors: Use inhibitors of P-glycoprotein (e.g., verapamil, tariquidar) to increase the intracellular accumulation of this compound.
-
-
Genetic Approaches:
-
Employ siRNA or shRNA to silence the genes responsible for the resistance mechanism, as described in the previous question.
-
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in the same cell line.
| Possible Cause | Troubleshooting Steps |
| Cell Density | Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Drug Potency | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution according to the manufacturer's instructions to prevent degradation. |
| Cell Passage Number | Use cells within a defined, low passage number range to minimize phenotypic drift. Regularly thaw a fresh vial of low-passage cells. |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
Problem 2: Difficulty in developing a this compound-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Initial Drug Concentration Too High | Start with a low concentration of this compound (e.g., IC10-IC20) to allow for gradual adaptation.[11] |
| Insufficient Recovery Time | Ensure cells have sufficient time to recover and resume proliferation after each dose escalation before increasing the this compound concentration.[11][12] |
| Loss of Resistant Phenotype | Once a resistant phenotype is established, maintain the cell line in a medium containing a maintenance concentration of this compound to prevent reversion.[11] |
| Heterogeneous Cell Population | Consider single-cell cloning to isolate a homogeneously resistant population after several rounds of selection. |
Problem 3: Weak or no signal in Western blot for P-glycoprotein.
| Possible Cause | Troubleshooting Steps |
| Poor Protein Extraction | Use a lysis buffer optimized for membrane proteins. Consider using a cell scraper to ensure complete harvesting of adherent cells.[13] |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) for large membrane proteins like P-glycoprotein. Use a PVDF membrane, which is often recommended for hydrophobic proteins.[14] |
| Low Antibody Affinity/Concentration | Use a validated antibody specific for P-glycoprotein. Optimize the primary antibody concentration by performing a titration experiment. |
| Insufficient Protein Loading | Ensure an adequate amount of protein (typically 20-40 µg) is loaded per lane. |
Problem 4: Ineffective siRNA knockdown of target genes (e.g., PIK3CA, NFKB1).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Transfection Efficiency | Optimize the transfection protocol for your specific cell line (e.g., transfection reagent, siRNA concentration, cell density).[15][16] Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to verify transfection efficiency.[17][18] |
| Ineffective siRNA Sequence | Test multiple siRNA sequences targeting different regions of the mRNA to identify the most effective one. |
| Incorrect Timing of Analysis | Perform a time-course experiment to determine the optimal time point for assessing mRNA and protein knockdown post-transfection.[16] |
| Degraded siRNA | Store and handle siRNA according to the manufacturer's recommendations to prevent degradation by RNases.[18] |
Quantitative Data
Table 1: IC50 Values of a Condurango Glycoside (CuNG) in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Type | Resistance Status | IC50 (µg/mL) |
| CCRF-CEM | T-cell acute lymphoblastic leukemia | Sensitive | ~7.5 |
| CEM/ADR5000 | T-cell acute lymphoblastic leukemia | Doxorubicin-resistant | ~7.8 |
| K562 | Chronic myelogenous leukemia | Sensitive | ~7.2 |
| HCT-116 | Colon carcinoma | Sensitive | ~7.6 |
| HeLa | Cervical cancer | Sensitive | ~7.9 |
| EAC | Ehrlich ascites carcinoma | Sensitive | ~7.1 |
| EAC-DOX | Ehrlich ascites carcinoma | Doxorubicin-resistant | ~7.4 |
Data adapted from a study on the cytotoxic effects of a condurango glycoside. The similar IC50 values between sensitive and doxorubicin-resistant cell lines suggest that this particular glycoside may not be a strong substrate for the P-glycoprotein pump, a common mechanism for doxorubicin (B1662922) resistance.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
-
Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or PrestoBlue).
-
Initial Exposure: Treat the parental cells with a low concentration of this compound (e.g., IC10 or IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating at a near-normal rate, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).[11]
-
Monitoring and Maintenance: Monitor cell viability and morphology closely. Allow cells to recover and stabilize at each new concentration for several passages before the next increase.
-
Characterization: Periodically determine the IC50 of the treated cell population. A significant increase in IC50 (typically 5-10 fold or higher) indicates the development of resistance.
-
Maintenance of Resistant Phenotype: Once the desired level of resistance is achieved, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the last successfully tolerated concentration) to prevent the loss of the resistant phenotype.[11]
-
Cryopreservation: At various stages of resistance development, cryopreserve aliquots of the cells for future experiments.
Protocol 2: Western Blot for P-glycoprotein Expression
-
Protein Extraction:
-
Wash sensitive and resistant cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For adherent cells, use a cell scraper to ensure complete lysis.[13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: siRNA-mediated Knockdown of PI3K
-
Cell Seeding: Seed the this compound-resistant cancer cells in a 6-well or 12-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA targeting the PI3K catalytic subunit alpha (PIK3CA) and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours.
-
-
Verification of Knockdown:
-
After the incubation period, harvest a subset of the cells to verify knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blot).
-
-
This compound Treatment and Viability Assay:
-
Following confirmation of successful knockdown, treat the transfected cells with a range of this compound concentrations.
-
Perform a cell viability assay to determine if the knockdown of PI3K re-sensitizes the resistant cells to this compound.
-
Visualizations
Caption: Overview of key mechanisms contributing to this compound resistance in cancer cells.
Caption: Experimental workflow for identifying and overcoming this compound resistance.
Caption: Simplified PI3K/Akt/mTOR and NF-κB signaling pathways promoting cancer cell survival.
References
- 1. benchchem.com [benchchem.com]
- 2. ATP1A1 ATPase Na+/K+ transporting subunit alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. A missense mutation converts the Na+,K+-ATPase into an ion channel and causes therapy-resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence analysis of the alpha 1 Na+,K(+)-ATPase gene in the Dahl salt-sensitive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.addgene.org [blog.addgene.org]
- 14. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 16. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Condurangin Dosage for In Vivo Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with condurangin in in vivo experimental settings. The information is designed to address specific issues that may be encountered during the optimization of this compound dosage and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound, a pregnane (B1235032) glycoside from the bark of Marsdenia condurango, primarily induces apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which in turn triggers DNA damage and activates intrinsic apoptotic signaling pathways.[1][2] Key molecular events include the upregulation of the p53 tumor suppressor protein, an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspases, particularly caspase-3.[2][3][4]
Q2: Are there any established in vivo dosages for this compound?
A2: There is limited publicly available information on specific therapeutic doses of purified this compound for in vivo studies. Most research has been conducted using ethanolic extracts or glycoside-rich components of Marsdenia condurango. For instance, an ethanolic extract was used to treat benzo[a]pyrene-induced lung cancer in rats, where it showed tissue repair activity.[4][5] However, the exact concentration of this compound in these extracts is not specified. Therefore, it is crucial to perform dose-finding studies for your specific animal model and cancer type.
Q3: Is there any toxicological data available for this compound?
A3: Specific toxicological data such as the Maximum Tolerated Dose (MTD) or No-Observed-Adverse-Effect-Level (NOAEL) for this compound are not well-documented in publicly available literature. However, a report from the European Medicines Agency mentions the LD50 (the dose that is lethal to 50% of the test population) for two related glycosides from condurango bark, glycoside A and C, as 75 mg/kg and 375 mg/kg, respectively, although the route of administration was not specified.[6] Overdoses in animals have been anecdotally reported to cause convulsions, paralysis, vertigo, and disturbed vision.[6]
Q4: What are the key considerations for designing an in vivo study with this compound?
A4: Key considerations include the selection of an appropriate animal model, tumor cell line for xenografts, administration route, dosage, and treatment schedule. It is essential to include proper control groups, such as a vehicle control and a positive control with a known anticancer agent. Monitoring of tumor growth, animal body weight, and general health is critical throughout the study.[1]
Q5: What is a suitable vehicle for administering this compound in vivo?
A5: Since this compound is a glycoside and may have poor water solubility, a common vehicle for administration can be a mixture of solvents. A suggested formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] However, the optimal vehicle may vary depending on the specific this compound derivative and the route of administration, so solubility and stability tests are recommended.
Troubleshooting Guides
Issue 1: High Toxicity or Animal Mortality at Initial Doses
-
Possible Cause: The initial dose is above the Maximum Tolerated Dose (MTD).
-
Troubleshooting Steps:
-
Review Existing Data: Refer to the limited available LD50 data for related condurango glycosides (75 mg/kg for glycoside A) as a very rough upper limit, and exercise extreme caution.[6]
-
Dose De-escalation: Reduce the dose significantly. A dose-finding study with a wide range of doses (e.g., starting from a very low dose and escalating) is highly recommended to determine the MTD in your specific model.
-
Monitor for Clinical Signs: Observe animals closely for signs of toxicity such as weight loss, lethargy, ruffled fur, and changes in behavior.
-
Refine Administration Route: Consider if the route of administration (e.g., intraperitoneal vs. oral) is contributing to acute toxicity.
-
Issue 2: Lack of Tumor Growth Inhibition
-
Possible Cause: The administered dose is below the therapeutic window, or there are issues with bioavailability.
-
Troubleshooting Steps:
-
Dose Escalation: If no toxicity was observed at the initial dose, a careful dose escalation study can be performed to determine an effective dose.
-
Pharmacokinetic Considerations: Be aware that information on the pharmacokinetics and bioavailability of this compound is scarce.[6] The compound may have low oral bioavailability, and alternative administration routes like intraperitoneal injection might be more effective.
-
Frequency of Administration: Consider increasing the frequency of administration (e.g., from once every two days to daily) to maintain a sufficient concentration of the compound at the tumor site.
-
Confirm In Vitro Activity: Ensure that the batch of this compound you are using is active in vitro against the cancer cell line used for the xenograft.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in experimental procedures or the formulation of the compound.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental procedures, including animal handling, tumor cell implantation, and drug administration, are highly standardized.
-
Formulation Consistency: Prepare the this compound formulation fresh for each experiment and ensure it is homogenous. If the compound precipitates out of solution, this can lead to inconsistent dosing.
-
Animal Health and Age: Use animals of the same age and health status to minimize biological variability.
-
Randomization: Properly randomize animals into treatment and control groups.[1]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Condurango-Derived Components
| Cell Line | Compound | Incubation Time (h) | IC50 (µg/mL) |
| H460 (NSCLC) | CGS | 24 | 220 |
| HeLa (Cervical Cancer) | Ethanolic Extract | 24 | 75 |
| HepG2 (Liver Cancer) | Ethanolic Extract | 48 | 459 |
| A549 (NSCLC) | Ethanolic Extract | 48 | 0.35 |
| H522 (NSCLC) | Ethanolic Extract | 48 | 0.25 |
NSCLC: Non-Small Cell Lung Cancer; CGS: Condurango Glycoside-Rich Components. Data is compiled from multiple sources for illustrative purposes.[1][7]
Table 2: Hypothetical In Vivo Efficacy Data Presentation for a this compound Study
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | - | Oral Gavage | 1200 ± 150 | - | +5.2 |
| This compound | 10 | Oral Gavage | 850 ± 120 | 29.2 | +3.1 |
| This compound | 25 | Oral Gavage | 500 ± 90 | 58.3 | -2.5 |
| Positive Control | X | Intraperitoneal | 300 ± 60 | 75.0 | -8.0 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes a general method for formulating a poorly water-soluble compound like this compound for oral gavage or intraperitoneal injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Prepare the vehicle solution. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, prepare a stock of the vehicle by mixing the components in the specified ratio.[1]
-
Add the required volume of DMSO to the vial containing this compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
Slowly add the required volume of PEG300 to the DMSO solution while continuously vortexing.
-
Add the required volume of Tween-80 and continue to vortex to ensure a homogenous mixture.
-
Finally, add the sterile saline to reach the final volume and vortex again.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: In Vivo Antitumor Efficacy Assessment in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the in vivo antitumor efficacy of a this compound formulation.
Materials:
-
6-8 week old immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Sterile PBS or medium
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Vehicle control
-
Positive control drug
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[1]
-
-
Randomization and Treatment:
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.[1]
-
Begin treatment administration as per the study design (e.g., daily oral gavage for 21 days).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Visualizations
Caption: Workflow for in vivo antitumor efficacy assessment of this compound.
Caption: ROS-dependent apoptotic signaling pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Caspases in p53‐induced Transactivation‐independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innerpath.com.au [innerpath.com.au]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro [accesson.kr]
Technical Support Center: Condurangin and Its Analogs
Welcome to the Technical Support Center for researchers working with condurangin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the on-target effects of this compound?
A1: The primary on-target mechanism of this compound and its active components, such as condurango glycosides (CGS) and condurangogenin A (ConA), is the induction of apoptosis in cancer cells.[1][2][3] This process is primarily mediated through the generation of Reactive Oxygen Species (ROS).[1][3] The increased intracellular ROS leads to DNA damage and activation of the p53 signaling pathway, which in turn triggers cell cycle arrest, primarily at the G0/G1 phase, and ultimately, apoptosis.[3][4][5]
Q2: What are the known off-target effects or toxicity of this compound?
A2: Data on specific off-target effects of this compound are limited. However, studies on its components provide some insights:
-
In Vitro Selectivity: Condurangogenin A (ConA), at its IC50 concentration for the H460 non-small-cell lung cancer (NSCLC) cell line, has been shown to have a "minimal effect" on peripheral blood mononuclear cells (PBMCs), suggesting some level of selectivity for cancer cells over normal hematopoietic cells. However, the IC50 doses of ConA for H460 cells were found to be toxic to other NSCLC cell lines, namely A549 and H522.[6][7]
-
In Vivo Toxicity: Overdoses of condurango cortex extracts may lead to neurological symptoms such as convulsions, paralysis, vertigo, and disturbed vision.[8] Acute toxicity studies have reported LD50 values for two isolated glycosides, Condurangoglycoside A and C, as 75 mg/kg and 375 mg/kg of bodyweight, respectively, although the route of administration was not specified.[8]
Q3: Are there general strategies to reduce the off-target effects of glycoside-based compounds like this compound?
A3: Yes, several medicinal chemistry and drug delivery strategies can be employed to enhance the selectivity of glycoside drugs:
-
Glycorandomization: This involves synthesizing analogs with different sugar moieties attached to the aglycone (the non-sugar part). The nature of the sugar can significantly influence solubility, mechanism of action, target recognition, and toxicity.[9]
-
Modification of Glycosidic Linkage: Altering the chemical bond connecting the sugar to the aglycone can affect the compound's stability, potency, and selectivity.[9]
-
Development of Glycomimetics: These are molecules designed to mimic the structure and function of carbohydrates but with improved drug-like properties, such as enhanced binding affinity and better pharmacokinetic profiles.[10]
-
Rational Drug Design: Utilizing computational modeling and structural biology to design analogs with higher specificity for the intended target can minimize interactions with off-target molecules.[11][12]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in control (non-cancerous) cell lines.
Possible Cause: The concentration of this compound or its analog may be too high, leading to non-specific, ROS-mediated damage in both cancerous and non-cancerous cells.
Troubleshooting Steps:
-
Determine the IC50 in both cancer and control cell lines: Perform a dose-response curve for your specific cancer cell line and a relevant control cell line (e.g., primary cells from the same tissue of origin, or a non-cancerous cell line like PBMCs). This will help you determine the therapeutic window.
-
Optimize treatment duration: Shorter incubation times may be sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells.
-
Co-treatment with an antioxidant: To confirm if the cytotoxicity is ROS-dependent, co-treat your cells with an antioxidant like N-acetylcysteine (NAC). A significant reduction in cytotoxicity in your control cells would suggest that ROS-mediated off-target effects are a primary contributor.
Problem 2: Inconsistent results in apoptosis assays between different cancer cell lines.
Possible Cause: The sensitivity to this compound-induced apoptosis can vary between different cancer cell lines, even of the same tissue type. For example, condurangogenin A showed different toxicities in H460 versus A549 and H522 NSCLC cell lines.[6][7]
Troubleshooting Steps:
-
Characterize the genetic background of your cell lines: Differences in key signaling pathways (e.g., p53 status, antioxidant capacity) can influence the response to this compound.
-
Perform a comprehensive dose-response analysis: Determine the IC50 for each cell line individually to establish the effective concentration for your experiments.
-
Analyze key protein expression levels: Use western blotting to compare the baseline expression and post-treatment induction of key proteins in the apoptotic pathway (e.g., p53, Bax, Bcl-2, caspases) across your different cell lines.
Data Presentation
Table 1: In Vitro Cytotoxicity of Condurangogenin A and Condurango Glycoside-Rich Components (CGS)
| Compound/Fraction | Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) |
| Condurangogenin A (ConA) | H460 | Non-Small-Cell Lung Cancer | 32 µg/mL | 24 |
| Condurangogenin A (ConA) | A549 | Non-Small-Cell Lung Cancer | 38 µg/mL | 24 |
| Condurangogenin A (ConA) | H522 | Non-Small-Cell Lung Cancer | 39 µg/mL | 24 |
| Condurango Glycoside-Rich Components (CGS) | H460 | Non-Small-Cell Lung Cancer | 0.22 µg/µL | 24 |
Data compiled from studies on the anti-lung cancer potential of condurangogenin A and condurango glycoside-rich components.[1][10]
Table 2: Acute Toxicity of Condurango Glycosides
| Glycoside | LD50 Value | Route of Administration |
| Condurangoglycoside A | 75 mg/kg of bodyweight | Not Specified |
| Condurangoglycoside C | 375 mg/kg of bodyweight | Not Specified |
Data from a report on Condurango cortex.[8]
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or its analog for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Intracellular ROS Detection (DCFDA Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described above. Include a positive control (e.g., H2O2) and a negative control.
-
DCFDA Staining: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 3. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro [test-compa.inforang.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Doxorubicin cardiotoxicity may be caused by its metabolite, doxorubicinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro [accesson.kr]
Technical Support Center: Troubleshooting Condurangin HPLC Separation
Welcome to the Technical Support Center for the HPLC separation of condurangin. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions encountered during the analysis of this compound glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC separation of this compound and its related glycosides.
Q1: What are the typical starting conditions for HPLC analysis of this compound glycosides?
A typical starting point for the analysis of this compound glycosides is a reversed-phase HPLC method. A C18 column is commonly used with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient.[1] Due to the presence of multiple glycosidic moieties, a gradient elution is generally required to achieve adequate separation of the various this compound compounds present in an extract. UV detection is often performed at low wavelengths, typically around 210 nm, to detect the steroidal backbone.[1]
Q2: I am observing significant peak tailing for my this compound glycoside peaks. What is the cause and how can I fix it?
Peak tailing is a common issue when analyzing glycosides like this compound.[1] The primary cause is often secondary interactions between the hydroxyl groups of the sugar moieties and active silanol (B1196071) groups on the surface of the silica-based stationary phase.[1] This can be particularly problematic for basic compounds.
Troubleshooting Steps for Peak Tailing:
-
Acidify the Mobile Phase: Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the aqueous mobile phase can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions and improving peak shape.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the stationary phase to block most of the residual silanol groups.
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and silanol groups, which can significantly impact peak shape. For glycosides, a slightly acidic mobile phase is generally beneficial.
-
Lower Sample Concentration: Overloading the column with a high concentration of the sample can lead to peak distortion, including tailing. Try diluting your sample.[2]
-
Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[1]
Q3: My retention times for this compound peaks are shifting between injections. What could be the reason?
Retention time instability can compromise the reliability and reproducibility of your analytical method.[1] Common causes for this issue include:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient elution.[1]
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phase for each analysis and ensure it is properly degassed.[1] The volatility of organic solvents can also cause a change in composition over time.
-
Temperature Fluctuations: Variations in the column temperature can significantly affect retention times. Using a thermostatted column compartment is highly recommended to maintain a consistent temperature.[1]
-
Pump and System Leaks: Check the HPLC system for any leaks, as this can lead to a fluctuating flow rate and, consequently, shifting retention times. A faulty pump or check valve can also be a culprit.[1]
Q4: I am struggling with poor resolution and co-elution of this compound isomers. How can I improve the separation?
Condurango extracts contain a complex mixture of structurally similar glycoside isomers, making their separation challenging.[3] Poor resolution can be addressed through several optimization strategies:
-
Optimize the Gradient Profile: A shallower gradient, meaning a slower increase in the organic solvent concentration over time, can often improve the separation of closely eluting compounds.[1] Experiment with different gradient slopes and durations.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and may improve the resolution of critical pairs.
-
Use a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.
-
Decrease the Particle Size of the Column Packing: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and can significantly improve resolution.
-
Adjust the Column Temperature: Optimizing the column temperature can influence the selectivity of the separation.
Q5: I am observing extraneous "ghost" peaks in my chromatograms, especially during gradient analysis. What are they and how do I get rid of them?
Ghost peaks, also known as artifact or system peaks, are signals in the chromatogram that do not originate from the injected sample.[4][5] They are a common problem in gradient elution and can arise from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents (even HPLC-grade), buffers, or water can accumulate on the column at the beginning of the gradient and elute as the organic solvent concentration increases.[5]
-
System Contamination: Carryover from previous injections, contaminated autosampler vials or wash solvents, and leaching from tubing or fittings can all contribute to ghost peaks.[4][5]
-
Degraded Mobile Phase: The mobile phase can degrade over time, leading to the formation of absorbing compounds. It is crucial to use freshly prepared mobile phases.
Troubleshooting Ghost Peaks:
-
Run a Blank Gradient: Inject your mobile phase starting composition (blank) and run the same gradient as your samples. If the ghost peaks are still present, the contamination is likely from the mobile phase or the HPLC system.
-
Use High-Purity Solvents: Always use the highest purity solvents and reagents available for your mobile phase preparation.
-
Clean the System: Thoroughly flush the HPLC system, including the injector and tubing, with a strong solvent.
-
Check for Contaminated Vials and Caps: Use clean vials and septa for your samples and standards.
Data Presentation
Table 1: Representative HPLC Method Parameters for this compound Glycoside Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol |
| Gradient | 10-90% B in 40 min | 75% B (Isocratic) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | Ambient |
| Detection Wavelength | 210 nm | 280 nm |
| Injection Volume | 10 µL | 20 µL |
Note: These are starting parameters and may require optimization for specific applications.
Experimental Protocols
Detailed Methodology for a Representative HPLC Analysis of this compound Glycosides
1. Sample Preparation:
-
Weigh 1 gram of finely powdered Marsdenia cundurango bark.
-
Extract the powder with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction twice more on the plant residue.
-
Pool the supernatants and evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in 5 mL of the initial mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: Linear gradient from 10% to 90% B
-
40-45 min: 90% B (isocratic wash)
-
45-50 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
3. System Equilibration:
-
Purge the HPLC system with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (10% B) at the set flow rate until a stable baseline is achieved.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
Technical Support Center: Minimizing Condurangin Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of condurangin during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound during extraction?
A1: The stability of this compound, a pregnane (B1235032) glycoside, is primarily affected by three main factors during extraction:
-
pH: this compound is susceptible to hydrolysis under both acidic and alkaline conditions, which can cleave the glycosidic bonds or open the ester linkages. Maintaining a pH in the slightly acidic to neutral range (approximately 4-7) is generally recommended for many phenolic compounds.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. It is advisable to use moderate temperatures, typically in the range of 40-60°C, for extraction and to avoid exceeding 50°C during solvent evaporation.[2]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of this compound.
Q2: What are the visible signs of this compound degradation in my extract?
A2: Degradation of your this compound extract may be indicated by a change in color, such as browning. The appearance of unknown peaks in your HPLC chromatogram that are not present in a fresh, carefully prepared standard is also a strong indicator of degradation.
Q3: Can I use antioxidants to prevent the degradation of this compound?
A3: Yes, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can effectively minimize oxidative degradation.[3]
Q4: How does the choice of solvent affect this compound stability?
A4: The polarity of the solvent is a critical factor. Ethanol (B145695) and methanol (B129727) are commonly used for the extraction of glycosides. The use of aqueous mixtures of these solvents may be necessary to optimize extraction efficiency while minimizing degradation. It is crucial to use high-purity, HPLC-grade solvents to avoid introducing contaminants that could catalyze degradation.
Q5: What are the best practices for storing crude and purified this compound extracts?
A5: To ensure the long-term stability of your extracts, they should be stored at low temperatures, ideally in a freezer below -18°C.[1] It is also essential to protect the extracts from light by using amber-colored vials and storing them in a dark place.[1] If possible, storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to harsh pH conditions. | Maintain the pH of the extraction solvent within a mild, slightly acidic range (e.g., pH 4-5). Avoid the use of strong acids or bases. |
| Thermal degradation from excessive heat. | Employ low-temperature extraction methods like maceration at room temperature. If heat is necessary, use a temperature-controlled water bath and keep the temperature below 60°C. For solvent evaporation, use a rotary evaporator at a temperature not exceeding 50°C.[2] | |
| Oxidative degradation. | Add an antioxidant like ascorbic acid to the extraction solvent.[3] Perform the extraction under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. | |
| Appearance of unknown peaks in the HPLC chromatogram. | Formation of degradation products. | This indicates that this compound has degraded. A stability-indicating HPLC method is crucial to separate and identify these degradation products. |
| Hydrolysis of the glycosidic bond. | Ensure the pH of the extraction and processing solutions is maintained in a stable range. Avoid prolonged exposure to acidic or basic conditions. | |
| Photodegradation. | Protect the extraction setup and all subsequent extracts from light by using amber glassware or by covering the equipment with aluminum foil.[1] | |
| Inconsistent extraction efficiency between batches. | Fluctuations in the pH of the extraction solvent. | The stability of this compound is highly dependent on pH. Regularly monitor and adjust the pH of the solvent throughout the extraction process to ensure consistency. |
| Variability in the quality of the plant material. | Ensure the plant material (Marsdenia cundurango bark) is properly dried, finely powdered to a consistent particle size, and stored correctly to prevent enzymatic degradation before extraction. |
Data Presentation
The following tables summarize the impact of different extraction parameters on the stability and yield of this compound. Please note that the yield percentages are illustrative and based on general principles for glycoside extraction; actual yields will vary.
Table 1: Effect of Temperature on this compound Extraction Yield (Illustrative)
| Extraction Temperature (°C) | Hypothetical Yield (%) | Remarks |
| 25 | 0.9 | Lower yield but minimal degradation. |
| 40 | 1.3 | Good balance of yield and stability. |
| 60 | 1.1 | Potential for increased degradation. |
Based on general principles outlined in technical documents.[2]
Table 2: Effect of pH on this compound Stability (General Guidance)
| pH Range | Expected Stability | Rationale |
| < 4 | Low | Acid-catalyzed hydrolysis of glycosidic bonds. |
| 4 - 7 | High | Generally stable range for many phenolic compounds.[1] |
| > 7 | Low | Base-catalyzed hydrolysis and potential for oxidative degradation. |
Experimental Protocols
Protocol 1: Cold Maceration for this compound Extraction
This method is designed to minimize thermal degradation.
1. Preparation of Plant Material:
- Grind the dried bark of Marsdenia cundurango into a fine powder (e.g., 40-60 mesh).
- Optional but recommended: Defat the powdered bark by macerating with n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring. Filter and discard the hexane. Air-dry the plant material.[2]
2. Extraction:
- Place the powdered plant material in a sealed container.
- Add 70% ethanol as the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).
- Macerate for 48-72 hours at room temperature (20-25°C) with periodic agitation. This cold maceration method helps ensure that the therapeutic compounds are fully extracted and maintained.[4]
3. Filtration and Concentration:
- Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
- Concentrate the filtrate using a rotary evaporator under reduced pressure. Ensure the water bath temperature does not exceed 40-50°C.[2]
4. Storage:
- Store the concentrated extract in an amber-colored vial at -20°C.
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This method is designed to separate and quantify this compound from its potential degradation products.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for the separation of glycosides. The gradient can be optimized to achieve the best separation.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength should be selected (e.g., 210-280 nm).
- Column Temperature: Maintain at a constant temperature, for example, 25°C, for better reproducibility.
2. Sample and Standard Preparation:
- Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
- Sample Solution: Dilute the this compound extract with the mobile phase to a concentration within the linear range of the calibration curve.
- Filter all solutions through a 0.45 µm syringe filter before injection.
3. Analysis:
- Inject the prepared standards and samples into the HPLC system.
- Identify the this compound peak based on the retention time of the reference standard.
- Quantify the amount of this compound in the samples using the calibration curve.
- Analyze the chromatograms for the presence of any additional peaks, which may indicate degradation products.
Visualizations
Diagram 1: Experimental Workflow for Minimizing this compound Degradation
Caption: Workflow for minimizing this compound degradation during extraction.
Diagram 2: Logical Relationship of Factors Leading to this compound Degradation
Caption: Factors and pathways leading to the degradation of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Condurangin
Disclaimer: The information provided herein is intended for research and development purposes. Currently, there is a limited amount of publicly available quantitative data specifically detailing the bioavailability, pharmacokinetics, and metabolism of condurangin and its related glycosides. The following guidance is based on the general principles of improving the bioavailability of complex natural glycosides and should be adapted and validated experimentally for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for researchers?
This compound refers to a group of pregnane (B1235032) glycosides, with condurango glycoside E0 being a notable example, isolated from the bark of Marsdenia cundurango. These compounds have shown potential anti-cancer properties in preclinical studies by inducing apoptosis. However, like many complex glycosides, this compound is expected to have low oral bioavailability due to its high molecular weight, potential for low aqueous solubility, and poor membrane permeability, which limits its therapeutic potential and complicates in vivo studies.
Q2: What are the primary barriers to the oral absorption of this compound?
The primary barriers to the oral absorption of this compound likely include:
-
Poor Aqueous Solubility: While solubility data in physiological fluids is scarce, large glycosides are often sparingly soluble in the aqueous environment of the gastrointestinal (GI) tract.
-
Low Membrane Permeability: The large and polar nature of the glycoside structure can hinder its passive diffusion across the intestinal epithelium.
-
Enzymatic Degradation: Glycosides can be subject to hydrolysis by enzymes in the GI tract and by the gut microbiota.[1]
-
First-Pass Metabolism: If absorbed, this compound may be rapidly metabolized by enzymes in the liver before reaching systemic circulation.
Q3: How might the gut microbiota affect this compound's bioavailability?
The gut microbiota possesses a wide array of enzymes, such as β-glucosidases, that can hydrolyze the glycosidic bonds of this compound.[1] This process would release the aglycone (the non-sugar portion), which may be more lipophilic and smaller, potentially leading to better absorption.[1] Therefore, the composition of an individual's gut microbiome could significantly influence the bioavailability of this compound's active metabolites.
Q4: What are the most promising strategies for improving the bioavailability of this compound?
Several formulation strategies can be explored to enhance the bioavailability of this compound:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, protect it from degradation, and enhance its uptake across the intestinal barrier.[2][3]
-
Lipid-Based Delivery Systems: Formulations such as liposomes and self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.[1][4]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility and dissolution rate of this compound.[1]
-
Prodrug Approach: Chemical modification of the this compound structure to create a more absorbable prodrug that converts to the active form in vivo could be considered.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation. | Poor aqueous solubility of this compound. | - Increase the concentration of solubilizing agents (e.g., surfactants, co-solvents) in the dissolution medium.- Reduce the particle size of this compound through micronization.- Evaluate the use of amorphous solid dispersions or cyclodextrin complexes to enhance solubility. |
| High variability in in vivo pharmacokinetic data. | - Food effects.- Inter-individual differences in gut microbiota. | - Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.- Consider co-administering antibiotics in animal models to study the role of gut microbiota on absorption. |
| Low apparent permeability (Papp) in Caco-2 cell assays. | - Efflux by transporters like P-glycoprotein (P-gp).- Poor passive diffusion of the large glycoside. | - Co-incubate with known P-gp inhibitors (e.g., verapamil) to investigate efflux.- Test the permeability of the aglycone if it can be isolated or synthesized.- Evaluate permeability-enhancing excipients in the formulation. |
| Degradation of this compound in simulated gastric or intestinal fluids. | - pH instability.- Enzymatic degradation. | - Develop enteric-coated formulations to protect this compound from the acidic environment of the stomach.- Incorporate enzyme inhibitors in the formulation (use with caution and assess safety).- Encapsulate this compound in protective carriers like liposomes or nanoparticles. |
Data Presentation
Table 1: Physicochemical Properties of Selected Condurango Glycosides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | CAS Number |
| Condurango glycoside E0 | C₅₉H₈₆O₂₃ | 1163.30 | Soluble in DMSO (10 mM) | 115784-08-2 |
| Condurango glycoside A | C₅₃H₇₈O₁₇ | 987.18 | Not specified | Not specified |
| Condurango glycoside E | C₅₃H₇₆O₁₈ | 1001.16 | Not specified | Not specified |
| Condurango glycoside E2 | C₆₀H₈₈O₂₁ | 1145.33 | Not specified | Not specified |
| Condurango glycoside E3 | C₆₆H₉₈O₂₆ | 1307.47 | Not specified | Not specified |
Source: Adapted from Benchchem Technical Guide on Condurango Glycoside E0.
Table 2: Hypothetical Comparison of this compound Formulations (Example Data)
| Formulation Strategy | Drug Loading (%) | Particle Size (nm) | In Vitro Release (%, 8h) | Relative Bioavailability (%) |
| Unformulated this compound | N/A | >1000 | <10 | 100 (Reference) |
| This compound-loaded PLGA-NPs | 5 | 150 ± 20 | 65 | User to determine |
| This compound-Cyclodextrin Complex | 10 | N/A | 80 | User to determine |
| This compound-loaded Liposomes | 3 | 120 ± 15 | 55 | User to determine |
This table is for illustrative purposes. Researchers should populate it with their own experimental data.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
Objective: To encapsulate this compound in a polymeric matrix to potentially enhance its solubility and permeability.
Materials:
-
This compound (or condurango glycoside-rich extract)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent)
-
Pluronic F68 (or other suitable surfactant)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Organic Phase Preparation: Dissolve a precisely weighed amount of this compound and PLGA in acetone. Ensure complete dissolution by gentle vortexing or sonication.
-
Aqueous Phase Preparation: Prepare a solution of Pluronic F68 in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant, moderate magnetic stirring. The rapid diffusion of the solvent into the aqueous phase will cause the precipitation of the polymer, leading to the formation of nanoparticles encapsulating the this compound.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the acetone.
-
Nanoparticle Recovery and Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated this compound and excess surfactant.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Caption: Challenges and strategies for improving this compound bioavailability.
Caption: Workflow for evaluating modified this compound formulations.
Caption: Proposed signaling pathway of condurango glycosides.
References
Technical Support Center: Managing Batch-to-Batch Variation in Condurango Extracts
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and managing the inherent batch-to-batch variability of Marsdenia cundurango extracts. Our troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in condurango extracts?
A1: Batch-to-batch variability in condurango extracts stems from multiple factors that can be broadly categorized into raw material variations, and inconsistencies in processing and handling.[1] Key contributing factors include:
-
Raw Material:
-
Genetics: Genetic differences within Marsdenia cundurango plant populations.[1]
-
Environmental Conditions: Variations in geographical location, soil composition, climate (temperature, rainfall, sunlight), and cultivation methods.[2][3]
-
Harvesting: Differences in the timing of harvest and the methods used.[1][2]
-
Post-Harvest Handling: Inconsistent drying, grinding, and storage of the raw plant material.[1]
-
-
Extraction Process:
-
Solvent: Variations in the type, concentration, and ratio of the extraction solvent to the plant material.[1][4]
-
Method: Inconsistencies in the extraction technique (e.g., maceration, sonication, reflux), duration, and temperature.[1][4]
-
Equipment: Differences in extraction equipment can influence the efficiency and profile of the extract.[1]
-
-
Post-Extraction Handling:
Q2: What are the major bioactive compounds in condurango extracts that I should be monitoring?
A2: The primary bioactive constituents of Marsdenia cundurango are a group of pregnane (B1235032) glycosides, collectively known as condurangins.[5] Specific compounds of interest that have been identified and studied for their biological activity, particularly their anti-cancer properties, include condurango glycosides (CGA) and condurangogenins (ConA).[6][7] Other compounds that contribute to the extract's chemical profile include chlorogenic and caffeic acids, flavonoids, and coumarins.[8][9]
Q3: My condurango extract shows different levels of cytotoxicity in my cancer cell line assays between batches. What could be the cause and how can I troubleshoot this?
A3: This is a common issue stemming from variations in the concentration of bioactive compounds like condurango glycosides between batches.[6][10] To troubleshoot this, you should:
-
Standardize the Extract: If possible, quantify the concentration of a key bioactive marker, such as a specific condurangogenin, in each batch using a validated analytical method like HPLC. This will allow you to normalize the dose of the extract based on the concentration of the active compound.
-
Perform Quality Control on New Batches: Before conducting extensive experiments, perform a simple viability assay (e.g., MTT or trypan blue exclusion) with each new batch to determine its IC50 value on your cell line.[11] This will help you adjust the treatment concentrations accordingly.
-
Review Your Handling and Storage: Ensure that you are storing the extract under appropriate conditions (e.g., protected from light and moisture) to prevent degradation of active compounds. Also, ensure consistent and thorough dissolution of the extract in your vehicle solvent before each experiment.
Q4: The color and odor of my condurango extract powder vary from batch to batch. Does this indicate a problem with the quality?
A4: Variations in the color and odor of botanical extracts are common and do not necessarily indicate a problem with the quality or efficacy of the extract.[12] These differences can be attributed to natural variations in the raw plant material, such as the harvesting season and dryness of the plant matter.[12] However, significant deviations from the expected appearance could warrant further investigation through analytical methods to ensure the chemical profile is consistent.
Data Presentation: Key Bioactive Compounds in Condurango
| Compound Class | Specific Examples | Reported Biological Activity | Reference |
| Pregnane Glycosides | Condurangins, Condurango glycosides (CGA) | Induction of apoptosis, cell cycle arrest in cancer cells | [6][10] |
| Aglycones | Condurangogenins (ConA) | DNA damage induction in cancer cells | [6][10] |
| Phenolic Acids | Chlorogenic acid, Caffeic acid | Antioxidant | [8][9] |
| Flavonoids | Quercetin, Rutosides | Antioxidant, Anti-inflammatory | [7][9] |
| Coumarins | - | Anti-inflammatory | [7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Fingerprinting of Condurango Extracts
This protocol provides a general framework for developing an HPLC fingerprint to compare the chemical profiles of different batches of condurango extract.
1. Sample Preparation: a. Accurately weigh 10 mg of each condurango extract batch into separate 10 mL volumetric flasks. b. Dissolve the extract in methanol (B129727) and sonicate for 15 minutes. c. Bring the solution to volume with methanol and mix thoroughly. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
- Gradient Program:
- 0-5 min: 10% B
- 5-40 min: 10-90% B
- 40-45 min: 90% B
- 45-50 min: 90-10% B
- 50-60 min: 10% B
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV detector at 254 nm and 280 nm.
3. Data Analysis: a. Overlay the chromatograms from different batches. b. Compare the retention times and peak areas of the major peaks. c. Significant variations in the number of peaks, their retention times, or their relative areas indicate batch-to-batch differences. d. For quantitative comparison, use a reference standard of a known bioactive compound (e.g., a specific condurangogenin) to create a calibration curve and quantify its concentration in each batch.
Protocol 2: Cell Viability Assay (MTT) to Functionally Compare Condurango Extract Batches
This protocol allows for the functional comparison of different batches based on their cytotoxic effects on a cancer cell line.
1. Cell Seeding: a. Seed your cancer cell line of choice (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.[11][13] b. Incubate for 24 hours to allow for cell attachment.
2. Treatment with Condurango Extracts: a. Prepare stock solutions of each condurango extract batch in a suitable solvent (e.g., ethanol (B145695) or DMSO). b. Prepare a series of dilutions of each extract in cell culture medium. c. Remove the old medium from the cells and add 100 µL of the extract dilutions to the respective wells. Include a vehicle control group. d. Incubate for the desired treatment period (e.g., 48 hours).[13]
3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the extract concentration and determine the IC50 value for each batch. c. A significant difference in IC50 values between batches indicates a variation in their cytotoxic potency.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Apoptosis induction pathway by Condurango extract.
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. loryntas.com [loryntas.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. homoeojournal.com [homoeojournal.com]
- 7. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. puristnaturalmedicine.com [puristnaturalmedicine.com]
- 9. Condurango - Marsdenia cundurango Database file in the Tropical Plant Database [rain-tree.com]
- 10. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 11. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cangjiainc.com [cangjiainc.com]
- 13. Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro [accesson.kr]
Technical Support Center: Condurangin Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with condurangin and its derivatives. Find answers to frequently asked questions and detailed protocols to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound refers to a group of pregnane (B1235032) glycosides isolated from the bark of Marsdenia cundurango. These compounds are of significant interest in oncological research due to their demonstrated ability to induce apoptosis (programmed cell death) in various cancer cell lines.
Q2: What is the primary mechanism of action for this compound glycosides?
Research indicates that the anti-cancer effects of this compound glycosides are primarily mediated through the generation of Reactive Oxygen Species (ROS).[1][2] This increase in intracellular ROS leads to DNA damage, which in turn activates the p53 tumor suppressor protein.[1][2] Activated p53 then triggers the mitochondrial (intrinsic) pathway of apoptosis by modulating the expression of Bcl-2 family proteins, ultimately leading to caspase activation and cell death.[1][3]
Q3: My initial high-throughput screen (HTS) shows significant activity for a this compound-containing extract. What are the next steps?
A primary hit from an HTS campaign requires rigorous validation to rule out assay artifacts and confirm true biological activity. It is crucial to perform a series of secondary and orthogonal assays to ensure the observed effect is specific to the intended target and not a result of assay interference.[4]
Q4: What are Pan-Assay Interference Compounds (PAINS) and are they a concern with this compound extracts?
Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as "hits" in numerous HTS assays.[5] Their activity is often non-specific, arising from assay interference rather than selective interaction with a biological target.[5] Natural product extracts, including those from Marsdenia cundurango, can contain compounds with substructures that are flagged as PAINS. Therefore, it is essential to identify and mitigate this potential for false-positive results early in the drug discovery process.[5]
Troubleshooting Guides
Problem 1: My absorbance-based assay (e.g., ELISA, MTT) shows high background signal.
-
Possible Cause: Interference from colored compounds naturally present in the this compound extract. Plant extracts often contain pigments that absorb light at the same wavelengths used in spectrophotometric assays.[6]
-
Troubleshooting Steps:
-
Run a background control: Prepare a well containing the assay medium and your this compound extract at the same concentration used in the experiment, but without cells or the target enzyme.
-
Measure absorbance: Read the absorbance of this control well at the same wavelength used in your assay.
-
Correct your data: Subtract the absorbance value of the background control from the readings of your experimental wells.[5]
-
Problem 2: I am observing inconsistent or false-positive results in my fluorescence-based assay.
-
Possible Cause 1: Autofluorescence. The this compound extract itself may fluoresce at the excitation and emission wavelengths of your assay's fluorophore, leading to a false-positive signal.[7]
-
Troubleshooting Steps for Autofluorescence:
-
Perform a pre-read: Before adding your fluorescent substrate, read the plate containing your cells/target and the this compound extract using the assay's filter set. A high reading indicates autofluorescence.[5]
-
Data Correction: If the autofluorescence is moderate, you may be able to subtract this background signal from your final results.
-
Switch Fluorophore: If the spectral overlap is significant, consider using a fluorophore with a different, preferably red-shifted, excitation and emission profile.[7]
-
-
Possible Cause 2: Fluorescence Quenching. The extract may absorb the light emitted by the assay's fluorophore, leading to a false-negative signal or a reduction in signal intensity.[7][8]
-
Troubleshooting Steps for Quenching:
-
Run a quenching control: Prepare a control well with your fluorescent probe at its final concentration and add the this compound extract.
-
Analyze Signal: A decrease in signal compared to the probe alone indicates a quenching effect.[5] Data correction for quenching is often unreliable.
-
Problem 3: The inhibitory activity of my this compound extract decreases in the presence of detergent.
-
Possible Cause: Compound Aggregation. At certain concentrations, compounds within the extract can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, a common source of false positives in HTS.[9]
-
Troubleshooting Steps:
-
Perform a detergent-based assay: Run your standard assay in parallel with an identical assay that includes a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[4][5]
-
Interpret Results: A significant reduction or complete loss of inhibitory activity in the presence of the detergent strongly suggests that the compound is acting as an aggregator.[4]
-
Data Presentation
Table 1: Troubleshooting Summary for Common Assay Interference
| Issue | Assay Type | Possible Cause | Key Control Experiment | Interpretation of Control |
| High Background | Absorbance | Colored Compounds | Extract + Assay Medium (No Target) | High absorbance indicates color interference. |
| False Positive | Fluorescence | Autofluorescence | Extract + Assay Medium (No Fluorophore) | High fluorescence indicates intrinsic compound fluorescence. |
| False Negative | Fluorescence | Quenching | Extract + Fluorophore (No Target) | Decreased fluorescence indicates quenching. |
| Non-specific Inhibition | Any | Aggregation | Assay with and without 0.01% Triton X-100 | Loss of activity with detergent suggests aggregation. |
Experimental Protocols
Protocol 1: Background Correction for Absorbance Assays
-
Objective: To quantify and correct for absorbance interference from a colored this compound extract.
-
Methodology:
-
Prepare your standard assay plate with all experimental wells (e.g., cells + extract, control cells, etc.).
-
On the same plate, designate a set of "background control" wells.
-
To these background control wells, add the same volume of assay medium and this compound extract used in the experimental wells. Do not add cells, target enzymes, or detection reagents.
-
Incubate the plate according to your standard protocol.
-
At the end of the incubation, add any colorimetric substrate as you would to the experimental wells.
-
Read the absorbance of the entire plate at the designated wavelength.
-
For each experimental well, subtract the average absorbance value from the corresponding background control wells.
-
Protocol 2: Fluorescence Interference Check
-
Objective: To determine if a this compound extract interferes with a fluorescence-based assay readout through autofluorescence or quenching.
-
Methodology:
-
Design a plate layout that includes the following controls:
-
Assay Blank: Assay buffer only.
-
Compound Control (Autofluorescence): Assay buffer + this compound extract.
-
Fluorophore Control: Assay buffer + fluorescent substrate/product.
-
Quenching Control: Assay buffer + fluorescent substrate/product + this compound extract.
-
-
Add the components to the appropriate wells of a microplate (a black plate is recommended to reduce background).
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.
-
Measure the fluorescence intensity in all wells using the same excitation and emission wavelengths as your primary assay.[4]
-
Analysis:
-
Autofluorescence: Compare the "Compound Control" signal to the "Assay Blank." A significantly higher signal indicates autofluorescence.
-
Quenching: Compare the "Quenching Control" signal to the "Fluorophore Control." A significantly lower signal indicates quenching.
-
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting workflow for HTS hit validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions for Condurangin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing condurangin and its derivatives in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound refers to a group of steroidal glycosides derived from the bark of the Marsdenia condurango plant.[1] this compound and its active components, such as condurangogenin A, have demonstrated anticancer properties.[2] The primary mechanism of action involves the induction of DNA damage and the generation of Reactive Oxygen Species (ROS).[1][3] This leads to the activation of the p53 signaling pathway, resulting in cell cycle arrest at the G0/G1 phase and subsequent apoptosis (programmed cell death).[2][3]
Q2: Which cell lines are recommended for studying the effects of this compound?
A2: Non-small-cell lung cancer (NSCLC) cell lines, particularly H460, have been frequently used in studies with this compound and its derivatives.[2] Other NSCLC cell lines like A549 and H522 have also been investigated.[2] The choice of cell line should ultimately be guided by your specific research questions.
Q3: What is a recommended starting concentration and incubation time for this compound treatment?
A3: The optimal concentration and incubation time are cell-line dependent and assay-specific. For condurangogenin A in H460 cells, an IC50 dose of 32 µg/mL for 24 hours has been used for mechanistic studies.[2] For a condurango glycoside-rich fraction in the same cell line, an IC50 of 0.22 µg/µL at 24 hours was determined.[4] It is crucial to perform a dose-response experiment to determine the IC50 in your specific cell line. Time-course experiments are also recommended to capture different cellular events; for instance, ROS generation can be an early event, while apoptosis is typically observed at later time points.[5]
Q4: How should I prepare a stock solution of this compound?
A4: this compound glycosides generally have low solubility in water. A common practice is to first dissolve the compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be diluted in the cell culture medium to the final desired concentration. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.5-1%) to avoid solvent-induced cytotoxicity.
Q5: What are the expected morphological changes in cells treated with this compound?
A5: Cells undergoing apoptosis due to this compound treatment will exhibit characteristic morphological changes. These include cell shrinkage, membrane blebbing, and detachment from the culture surface.[2] These changes can be observed using a standard inverted microscope.
Data Presentation
Table 1: In Vitro Cytotoxicity of Condurangogenin A and Condurango Glycoside-Rich Components (CGS)
| Compound/Fraction | Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) |
| Condurangogenin A | H460 | Non-Small-Cell Lung Cancer | 32 µg/mL | 24 |
| Condurangogenin A | A549 | Non-Small-Cell Lung Cancer | 38 µg/mL | 24 |
| Condurangogenin A | H522 | Non-Small-Cell Lung Cancer | 39 µg/mL | 24 |
| Condurango Glycoside-Rich Components (CGS) | H460 | Non-Small-Cell Lung Cancer | 0.22 µg/µL | 24 |
Data compiled from studies on the anti-lung cancer potential of condurangogenin A and condurango glycoside-rich components.[2][4]
Table 2: Time-Course of Cellular Events in H460 Cells Treated with Condurangogenin A
| Time Interval | Key Cellular Events |
| 2 - 12 hours | Cell cycle arrest at G0/G1 phase.[2] Upregulation of p21.[2] |
| 9 - 12 hours | Induction of DNA damage.[3] |
| 18 hours | Onset of apoptosis, increase in sub-G0/G1 cell population.[2] Increase in Bax/Bcl2 ratio.[5] |
| 18 - 24 hours | Significant ROS elevation and mitochondrial membrane potential depolarization.[5] Cytochrome c release.[2] |
| 24 - 48 hours | Caspase-3 activation and execution of apoptosis.[2][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., H460) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for specified time intervals (e.g., 24, 48 hours).[1] Include appropriate vehicle controls.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound for the desired time.
-
Probe Loading: Wash the cells with a buffered saline solution (e.g., PBS) and then incubate with a cell-permeable ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), in the dark at 37°C.
-
Data Acquisition: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The fluorescence intensity is proportional to the level of intracellular ROS.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them in cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.
Western Blotting for Apoptosis Markers (p53 and Caspase-3)
-
Protein Extraction: After this compound treatment, lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., p53, cleaved caspase-3, and a loading control like actin).
-
Detection: Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting Guides
Q: I am observing high levels of cell death even at low concentrations of this compound. What could be the issue?
A:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (generally <0.5%). Always include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to the same compound. It is essential to perform a thorough dose-response curve to determine the appropriate concentration range for your chosen cell line.
-
Compound Purity and Stability: Verify the purity of your this compound compound. Also, consider the stability of the compound in your culture medium over the course of the experiment. It is advisable to prepare fresh dilutions from a stock solution for each experiment.
Q: My results are inconsistent between experiments. What should I check?
A:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment. Cell confluency can also impact experimental outcomes.
-
Reagent Variability: Use the same batch of serum and other critical reagents whenever possible to minimize variability.
-
Assay Timing: Be consistent with incubation times and the timing of reagent additions, especially for kinetic assays.
Q: I am not observing the expected increase in apoptosis after this compound treatment. What can I do?
A:
-
Suboptimal Incubation Time: Apoptosis is a process that takes time to manifest. You may need to perform a time-course experiment to identify the optimal time point for observing apoptosis in your cell line. Early time points may show cell cycle arrest, while later time points are more likely to show significant apoptosis.[2]
-
Insufficient Concentration: The concentration of this compound may be too low to induce a strong apoptotic response. Refer to your dose-response curve to ensure you are using an appropriate concentration.
-
Assay Sensitivity: Ensure that your apoptosis assay is sensitive enough to detect the changes. You may want to use multiple methods to confirm your results (e.g., Annexin V/PI staining, caspase activity assay, and Western blot for cleaved PARP).
Q: I am having trouble dissolving the this compound compound.
A:
-
Increase Solvent Volume: The concentration you are attempting to dissolve may be too high. Try increasing the volume of DMSO.
-
Gentle Warming: Gently warming the solution to 37°C can aid in dissolution. However, avoid excessive heat which could degrade the compound.
-
Sonication: Using a sonicator can help to break up aggregates and improve solubility.
-
Precipitation upon Dilution: If the compound precipitates when diluted in aqueous media, try to decrease the final concentration or slightly increase the final percentage of DMSO (while remaining within the non-toxic range for your cells).
Visualizations
References
- 1. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Condurangin Experiments: A Technical Support Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of condurangin and its derivatives, this technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of your experimental workflow. This guide addresses common challenges and provides standardized protocols to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in the cytotoxic effects of my condurango extract. What could be the cause?
A1: Variability in cytotoxicity can stem from several factors:
-
Source and Purity of this compound: The concentration of active pregnane (B1235032) glycosides can differ based on the plant's origin, harvest time, and extraction method.[1] It is crucial to use a standardized extract or a purified compound like Condurangogenin A for consistent results.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound glycosides. For instance, Condurangogenin A showed high toxicity in A549 and H522 non-small-cell lung cancer cells, while H460 cells were more suitable for determining an IC50 value.[2]
-
Experimental Conditions: Ensure consistent cell seeding density, treatment duration, and reagent concentrations across experiments.
Q2: My results for Condurango glycoside E0 are not consistent with published data for other condurango glycosides. Why might this be?
A2: Direct comparisons between different condurango glycosides should be made with caution. While the general mechanism of action involving the induction of reactive oxygen species (ROS) and p53-mediated apoptosis is common among condurango glycosides, their specific potencies can vary.[3][4] Specific quantitative data for Condurango glycoside E0 is limited in publicly available literature, with most studies focusing on glycoside-rich fractions or other specific compounds like Condurango-glycoside-A (CGA).[4][5]
Q3: I am having trouble interpreting the apoptotic pathway activated by my condurango compound. What are the key signaling events to look for?
A3: The primary apoptotic mechanism of condurango glycosides involves the intrinsic pathway.[3] Key events to investigate include:
-
Increased Intracellular ROS: This is an early and central event.[3][6]
-
Mitochondrial Membrane Depolarization: A direct consequence of increased ROS.[3][6]
-
Cytochrome c Release: This follows mitochondrial membrane depolarization.[3][7]
-
Upregulation of p53: A tumor suppressor protein activated by DNA damage induced by ROS.[3][4]
-
Activation of Caspase-3: A key executioner caspase in the apoptotic cascade.[3][6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity Observed | 1. Insufficient concentration of the active compound. 2. The cell line is resistant to the compound. 3. Incorrect experimental duration. | 1. Increase the concentration of the condurango extract or purified compound. 2. Test a panel of different cancer cell lines to identify a sensitive model. 3. Extend the treatment incubation time (e.g., 24, 48, 72 hours).[5] |
| Inconsistent IC50 Values | 1. Variability in the condurango extract. 2. Inconsistent cell viability assay protocol. | 1. Use a standardized and purified condurango glycoside. If using an extract, perform analytical quantification (e.g., HPLC) to ensure batch-to-batch consistency.[1] 2. Strictly adhere to a validated MTT or other cell viability assay protocol.[4][5] |
| Unexpected Off-Target Effects | 1. The crude extract contains other bioactive compounds. 2. High concentrations of the compound are causing non-specific toxicity. | 1. Use purified condurango glycosides to pinpoint the specific molecule responsible for the observed effects. 2. Perform dose-response studies to identify the optimal concentration range that induces apoptosis without causing excessive necrosis. |
| Difficulty in Detecting Apoptosis | 1. The timing of the assay is not optimal for detecting early or late apoptotic events. 2. The chosen apoptosis assay is not sensitive enough. | 1. Perform a time-course experiment to identify the optimal time points for detecting key apoptotic markers (e.g., ROS generation at earlier time points, caspase activation at later time points).[6] 2. Use a combination of apoptosis assays, such as Annexin V/PI staining for early/late apoptosis and TUNEL assay for DNA fragmentation.[5][6] |
Quantitative Data Summary
The following tables summarize the available quantitative data for condurango glycosides and related compounds from experimental studies.
Table 1: In Vitro Cytotoxicity of Condurango Glycosides and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | MTT Assay | 0.22 µg/µL | 24 hours | [3][5] |
| Condurangogenin A | H460 (NSCLC) | MTT Assay | 32 µg/mL | 24 hours | [2][3] |
| Ethanolic Extract of M. condurango | HeLa (Cervical Cancer) | MTT Assay | 49.90 µg/mL | Not specified | [5] |
| Ethanolic Extract of M. condurango | HepG2 (Liver Cancer) | MTT Assay | 53 µg/mL | Not specified | [5] |
| Condurango 6C | H460 (NSCLC) | MTT Assay | 3.57 µL/100µL | 48 hours | [6] |
| Condurango 30C | H460 (NSCLC) | MTT Assay | 2.43 µL/100µL | 48 hours | [6] |
Table 2: In Vivo Toxicity Data for Condurango Glycosides
| Compound | Route of Administration | LD50 Value | Reference |
| Glycoside A | Not specified | 75 mg/kg | [8] |
| Glycoside C | Not specified | 375 mg/kg | [8] |
Experimental Protocols
1. Cell Viability (MTT) Assay [4][5]
-
Cell Seeding: Seed cancer cells (e.g., H460) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the condurango compound or extract for specific time intervals (e.g., 24, 48 hours).
-
MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
2. Apoptosis Analysis by Annexin V/PI Staining [5]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
3. Western Blot Analysis [5][9]
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, p53, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental designs and the underlying molecular mechanisms, the following diagrams are provided.
Caption: A generalized experimental workflow for assessing the effects of this compound compounds on cancer cells.
Caption: The proposed signaling cascade initiated by this compound glycosides leading to cancer cell apoptosis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
condurangin versus paclitaxel in breast cancer cells
A Comparative Guide: Condurangin versus Paclitaxel (B517696) in Breast Cancer Cells
Introduction
In the landscape of breast cancer therapeutics, the exploration of novel compounds alongside established chemotherapeutic agents is paramount for advancing treatment strategies. This guide provides a detailed comparison of Paclitaxel, a cornerstone in breast cancer chemotherapy, and this compound, a natural glycoside with emerging anti-cancer properties. Paclitaxel, a member of the taxane (B156437) family, is widely used for its potent antineoplastic activity.[1][2] this compound, derived from the bark of the Marsdenia condurango vine, is a compound that has demonstrated cytotoxic effects against various cancer cell lines, meriting a closer examination of its potential in breast cancer therapy.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms, effects on cellular processes, and the signaling pathways they modulate, supported by experimental data and protocols.
Mechanism of Action
The fundamental mechanisms by which Paclitaxel and this compound exert their anti-cancer effects are distinct.
Paclitaxel: Paclitaxel's primary mechanism involves its interaction with the β-tubulin subunits within microtubules.[5] Instead of causing depolymerization like other microtubule toxins, Paclitaxel stabilizes the microtubule structure, promoting its assembly and preventing the dynamic instability necessary for mitotic spindle formation and function.[1][6][] This interference with microtubule dynamics disrupts mitosis, activating the spindle assembly checkpoint and leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][8] This mitotic arrest ultimately culminates in apoptotic cell death.[1][9] At lower, clinically relevant concentrations, Paclitaxel can also induce cell death through chromosome missegregation on multipolar spindles without a sustained mitotic arrest.[10]
This compound: The mechanism of this compound is primarily linked to the induction of oxidative stress.[3] Its cytotoxic effects are largely mediated through the generation of reactive oxygen species (ROS).[3][4] This increase in ROS leads to DNA damage, which in turn activates the p53 signaling pathway.[4] The upregulation of p53 promotes the expression of pro-apoptotic proteins like Bax, leading to the depolarization of the mitochondrial membrane, cytochrome c release, and the activation of caspase-3, thereby executing the apoptotic program.[4][11] Studies also indicate that this compound extract can activate the Fas death receptor, suggesting the involvement of the extrinsic apoptotic pathway as well.[3]
Comparative Effects on Breast Cancer Cells
The differential mechanisms of Paclitaxel and this compound translate to distinct effects on the proliferation, cell cycle, and survival of breast cancer cells.
Cytotoxicity
Paclitaxel exhibits potent, dose-dependent cytotoxicity against various breast cancer cell lines.[12][13] For instance, in MCF-7 cells, Paclitaxel treatment significantly inhibits cell viability and proliferation.[12] this compound and its derivatives have also demonstrated cytotoxicity in cancer cells, with effects that are often dependent on the generation of ROS.[3][4]
| Compound | Cell Line | IC50 / Effective Concentration | Duration | Citation |
| Paclitaxel | MCF-7 | 1, 5, 10, 25, 50 nmol/L (induces apoptosis) | 24 h | |
| Paclitaxel | MCF-7 | 0.01, 0.1, 1 µM (inhibits viability) | 48 h | [12] |
| Paclitaxel | MDA-MB-231 | <100 nM (reduces live cells) | 72 - 120 h | |
| Condurango Extract | HeLa | ~75 µg/mL (induces apoptosis) | 24 h | [3] |
| Condurango Glycoside-A | HeLa | 0.36 µg/µL (induces apoptosis) | N/A | [4] |
Note: Data for this compound in breast cancer cell lines is limited in the provided search results; HeLa (cervical cancer) data is presented as a proxy for its general anti-cancer activity.
Cell Cycle Arrest
A key difference lies in the phase of the cell cycle at which these compounds halt cell division.
-
Paclitaxel: Consistently induces a robust arrest at the G2/M phase .[1][14] This is a direct consequence of its microtubule-stabilizing effect, which prevents the proper formation of the mitotic spindle and activates the mitotic checkpoint.[1][8] Studies on MCF-7 cells show a significant accumulation of cells in the G2/M phase following treatment with concentrations as low as 5 nM.[14]
-
This compound: Induces cell cycle arrest primarily at the G0/G1 phase .[3][4] This arrest is associated with DNA damage and the upregulation of cell cycle inhibitors.[3] The extract has been shown to increase the population of cells in the G0/G1 phase while decreasing the population in the S and G2/M phases.[3]
| Compound | Effect on Cell Cycle | Key Regulators | Citation |
| Paclitaxel | Arrest at G2/M phase | Microtubule stabilization, mitotic checkpoint activation | [1][14] |
| This compound | Arrest at G0/G1 phase | DNA damage, p53 upregulation, p21 induction | [3][4] |
Induction of Apoptosis
Both compounds effectively induce apoptosis, or programmed cell death, but through different signaling cascades.
-
Paclitaxel: Apoptosis induction by Paclitaxel is a well-documented consequence of mitotic arrest.[9][15] It can affect the phosphorylation status of the anti-apoptotic protein Bcl-2, inactivating it and promoting cell death.[1][16] Paclitaxel can also influence calcium signaling pathways, causing the release of pro-apoptotic signals from the endoplasmic reticulum and mitochondria.[17] It has been shown to downregulate the PI3K/AKT signaling pathway, which is a key survival pathway in breast cancer cells.[12]
-
This compound: Triggers apoptosis primarily through ROS-mediated pathways.[3][11] The accumulation of ROS leads to mitochondrial membrane potential depolarization, an increase in the Bax/Bcl-2 ratio, and subsequent activation of caspase-3.[4][11][18] The upregulation of the p53 tumor suppressor protein is a critical event in this cascade.[4]
Signaling Pathways
The anti-cancer activities of Paclitaxel and this compound are mediated by their modulation of distinct intracellular signaling pathways.
Paclitaxel Signaling
Paclitaxel's effects extend beyond simple microtubule stabilization. It influences several key signaling pathways that regulate cell survival and death. One of the critical pathways it inhibits is the PI3K/Akt pathway , a central node for cell growth and survival signals.[12][19] By downregulating the phosphorylation of Akt, Paclitaxel suppresses this pro-survival signaling, thereby promoting apoptosis.[12] It also impacts the MAPK/ERK pathway and can suppress metastasis by inhibiting Aurora kinase and cofilin-1 activity.[5][20]
References
- 1. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. breastcancer.org [breastcancer.org]
- 3. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of cellular uptake and cytotoxicity of paclitaxel loaded lipid nanocapsules in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signal Transduction Pathways in Breast Cancer: The Important Role of PI3K/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Condurango Glycosides in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the anti-cancer properties of various condurango-derived compounds.
This guide provides a comparative analysis of the in-vitro anti-cancer efficacy of different preparations derived from Marsdenia cundurango. Due to a notable lack of publicly available, head-to-head comparative studies on specific, isolated condurango glycosides, this guide synthesizes the existing experimental data for condurango glycoside-rich components (CGS), condurangogenin A (ConA), and condurango-glycoside-A (CGA). While specific quantitative data for individual compounds like Condurango glycoside E0 is limited, the information on these related substances offers valuable insights into the therapeutic potential of this class of natural products.[1][2][3][4]
The primary mechanism of action for these compounds involves the induction of apoptosis (programmed cell death) in cancer cells.[5] This is largely achieved through the generation of reactive oxygen species (ROS), which leads to oxidative stress, DNA damage, and the activation of key signaling pathways, often involving the p53 tumor suppressor protein.[2][3]
Quantitative Data Summary: In-Vitro Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic effects of various condurango-derived preparations on different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth.
| Substance Tested | Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) |
| Condurango Glycoside-Rich Components (CGS) | H460 | Non-Small-Cell Lung Cancer | 0.22 µg/mL | 24 |
| Condurangogenin A (ConA) | H460 | Non-Small-Cell Lung Cancer | 32 µg/mL | 24 |
| Condurangogenin A (ConA) | A549 | Non-Small-Cell Lung Cancer | 38 µg/mL | 24 |
| Condurangogenin A (ConA) | H522 | Non-Small-Cell Lung Cancer | 39 µg/mL | 24 |
| Condurango-glycoside-A (CGA) | HeLa | Cervical Cancer | Activity Confirmed (IC50 not specified) | Not Reported |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions and the nature of the substances tested (a glycoside-rich mixture vs. a purified aglycone).[3]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for condurango glycoside-induced apoptosis and a general workflow for its experimental evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the cited studies to assess the activity of condurango glycosides.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells of interest (e.g., H460, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS.[6][7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the condurango preparation.[7] Control wells should include untreated cells and cells treated with the vehicle (e.g., DMSO).[7] The plate is then incubated for desired time points (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: An MTT solution (typically 5 mg/ml in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The plate is gently shaken, and the absorbance is measured at 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[7]
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the condurango preparation at a specific concentration (e.g., the IC50 value) for a designated time (e.g., 24 hours).[7]
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Binding Buffer at a concentration of approximately 1x10^6 cells/ml.[7]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[7] The cells are then incubated for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.[7] Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.[8]
Intracellular Reactive Oxygen Species (ROS) Detection
The generation of intracellular ROS can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).
-
Cell Treatment: Cells are treated with the condurango preparation for a specific time period (e.g., 18 hours).[7]
-
Probe Incubation: The treated cells are incubated with DCFDA (e.g., 10 µM) for 30 minutes at 37°C.[7]
-
Washing: The cells are washed with PBS to remove any excess probe.[7]
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.[7] An increase in fluorescence indicates a higher level of intracellular ROS.[7]
References
A Comparative Guide to the Apoptotic Effects of Condurangin and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel anti-cancer agents has led researchers to explore the vast repository of natural compounds. Among these, condurangin, a pregnane (B1235032) glycoside isolated from the bark of Marsdenia condurango, has garnered attention for its cytotoxic and pro-apoptotic effects in various cancer cell lines. This guide provides a comprehensive comparison of the apoptotic effects of this compound with other well-known natural compounds—curcumin, resveratrol, and quercetin. By presenting available experimental data, detailed methodologies, and signaling pathways, this document aims to offer a valuable resource for researchers in oncology and drug discovery.
The apoptotic potential of a compound is a critical determinant of its efficacy as an anti-cancer agent. Apoptosis, or programmed cell death, is a regulated process essential for normal tissue homeostasis, and its evasion is a hallmark of cancer. Natural compounds that can selectively induce apoptosis in cancer cells are therefore of significant therapeutic interest. This guide will delve into the mechanisms of action of this compound and compare its performance with other natural apoptosis inducers, providing a framework for future research and development.
Comparative Analysis of Apoptotic Effects
The pro-apoptotic activity of this compound and its derivatives has been primarily investigated in non-small-cell lung cancer (NSCLC) and cervical cancer cell lines. The primary mechanism of action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of the intrinsic apoptotic pathway. For a comprehensive comparison, we will evaluate its efficacy against curcumin, resveratrol, and quercetin, three widely studied natural compounds with well-documented apoptotic effects.
Data Presentation: Cytotoxicity and Apoptotic Induction
The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of this compound and the selected natural compounds. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Differences in experimental conditions, such as cell lines, exposure times, and assay methods, should be considered when interpreting these results.
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Other Natural Compounds in Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |
| This compound Glycoside-Rich Components (CGS) | H460 | Non-Small-Cell Lung Cancer | 0.22 µg/mL | 24 | [1] |
| Condurangogenin A (ConA) | H460 | Non-Small-Cell Lung Cancer | 32 µg/mL | 24 | [2] |
| Curcumin | A549 | Non-Small-Cell Lung Cancer | 33 µM | 24 | |
| Curcumin | H460 | Non-Small-Cell Lung Cancer | ~15 µM | 48 | [3] |
| Resveratrol | HeLa | Cervical Cancer | ~137 µM | 24 | [4] |
| Quercetin | A549 | Non-Small-Cell Lung Cancer | 58 µM (for growth inhibition) | 14 | [5] |
| Other Steroidal Glycosides (Digitoxigenin) | HL-60 | Promyelocytic Leukemia | 0.22 µM | Not Specified | [6] |
| Other Steroidal Glycosides (Spirosol glycoside 93) | A549 | Non-Small-Cell Lung Cancer | 7.9 µM | Not Specified | [6] |
Table 2: Comparative Analysis of Apoptosis Induction
| Compound | Cancer Cell Line | Assay | Key Findings | Reference |
| This compound Glycoside-Rich Components (CGS) | H460 | Annexin V-FITC/PI | Increase in Annexin V-positive cells, indicating apoptosis. | [7] |
| Resveratrol | HeLa | Annexin V-FITC/PI | Significant increase in apoptotic cells after 24 and 48 hours of treatment. | [7] |
| Quercetin | A549 | Not Specified | Induced apoptosis, evidenced by PARP cleavage. | [5] |
| Curcumin | A549 | Flow Cytometry | Increased early apoptotic cell population to 30.49% and 53.21% after 24 and 48 hours, respectively. | [3] |
Table 3: Comparative Effects on Apoptosis-Related Protein Expression
| Compound | Cancer Cell Line | Protein | Change in Expression | Reference |
| This compound Extract | Rat Lung Cancer Model | Bax | Upregulation | [8] |
| Bcl-2 | Downregulation | [8] | ||
| Caspase-3 | Upregulation | [8] | ||
| Caspase-9 | Upregulation | [8] | ||
| Quercetin | A549 | Bax | Upregulation (3.5-fold) | [5] |
| Bcl-2 | Downregulation (~30%) | [5] | ||
| Curcumin | ACC Cells | Bax | Upregulation | [9] |
| Bcl-2 | Downregulation | [9] |
Signaling Pathways
The apoptotic effects of this compound and the compared natural compounds are mediated through complex signaling pathways. Below are diagrams generated using the DOT language to visualize these pathways.
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
General Intrinsic and Extrinsic Apoptosis Pathways
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, curcumin) for the desired time period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[3][6][10][11][12]
Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cells are seeded and treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution or trypsin. Cells are then washed with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: After incubation, 1X Annexin V binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.[15][16][17][18]
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-cancer drug screening.
Conclusion
The data compiled in this guide suggests that while all these natural compounds are capable of inducing apoptosis, their efficacy can vary significantly depending on the cancer cell type and the specific experimental context. For researchers and drug development professionals, this underscores the importance of conducting direct comparative studies to accurately assess the therapeutic potential of new lead compounds like this compound. Future research should focus on head-to-head comparisons of this compound with other natural products in a broader range of cancer cell lines and in vivo models to fully elucidate its standing as a potential anti-cancer therapeutic.
References
- 1. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of lung cancer cells A549 and H460 by curcuminoid extracts and nanoemulsions prepared from Curcuma longa Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Resveratrol enhances A1 and hinders A2A adenosine receptors signaling in both HeLa and SH-SY5Y cells: Potential mechanism of its antitumoral action [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. ajchem-a.com [ajchem-a.com]
- 11. cajmns.casjournal.org [cajmns.casjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Resveratrol Affects Cell Activities, Induces Apoptosis and Regulates AMPK Signaling Pathway in Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Condurangin with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of natural compounds with conventional chemotherapy regimens presents a promising frontier in oncology research. This guide explores the synergistic potential of condurangin, a pregnane (B1235032) glycoside isolated from the bark of Marsdenia condurango, in combination with traditional chemotherapy drugs. While direct clinical studies on purified this compound are nascent, preclinical evidence involving Marsdenia condurango extracts and related cardiac glycosides suggests a significant potential for enhanced anti-cancer efficacy and overcoming drug resistance.
Quantitative Data Summary
To date, research has focused on the synergistic effects of Marsdenia condurango extracts rather than purified this compound. A key study by Maqbool et al. (2021) investigated the combined cytotoxic effects of ethanolic extracts of Marsdenia condurango and Barbadensis miller (Aloe vera) on cervical (HeLa) and liver (HepG2) cancer cell lines. The combination demonstrated a potent synergistic effect, significantly lowering the half-maximal inhibitory concentration (IC50) compared to the individual extracts.[1]
| Cell Line | Treatment | IC50 Value (µg/mL) |
| HepG2 | Marsdenia condurango Extract | 477[1] |
| Barbadensis miller Extract | 403[1] | |
| Combined Extracts (1:1) | 53 [1] | |
| HeLa | Marsdenia condurango Extract | 459[1] |
| Barbadensis miller Extract | 385[1] | |
| Combined Extracts (1:1) | 49.9 [1] |
Table 1: Synergistic Cytotoxicity of Marsdenia condurango Extract in Combination.[1]
These findings underscore the potential of condurango-containing preparations to enhance the cytotoxic effects of other therapeutic agents, suggesting a similar potential for synergy with conventional chemotherapy drugs.
Mechanisms of Action & Potential for Synergy
The anti-cancer properties of Marsdenia condurango and its constituents, including condurangogenins, are attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.[2][3] The proposed mechanisms create a strong rationale for synergistic combinations with chemotherapy.
Chemotherapeutic agents often induce DNA damage and cell cycle arrest. Condurango extract has been shown to potentiate these effects through several mechanisms:
-
Induction of Oxidative Stress: Condurango extract can generate reactive oxygen species (ROS), leading to oxidative stress-mediated cancer cell death.[4] This can sensitize cancer cells to the DNA-damaging effects of chemotherapeutic drugs like cisplatin (B142131) and doxorubicin.
-
Apoptosis Induction: Condurango and its glycosides activate intrinsic and extrinsic apoptotic pathways.[3][4] This involves the upregulation of pro-apoptotic proteins such as Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[4] Combining this with chemotherapy can lead to a more robust apoptotic response.
-
Cell Cycle Arrest: Active compounds in condurango, such as condurangogenin A, can induce cell cycle arrest at the G0/G1 phase, mediated by the p21/p53 pathway.[5][6] This can enhance the efficacy of cell cycle-specific chemotherapy drugs.
-
Immunogenic Cell Death (ICD): Cardiac glycosides, a class of compounds that includes this compound, have been identified as potent inducers of ICD.[7][8] This process transforms dying cancer cells into a vaccine, stimulating an anti-tumor immune response.[7] Combining a cardiac glycoside with chemotherapy has been shown to enhance anti-neoplastic effects in immunocompetent models.[7][9]
Signaling Pathways
The synergistic anti-cancer effect of this compound and its derivatives with chemotherapy is likely mediated through the convergence of multiple signaling pathways. Below are diagrams illustrating these potential interactions.
Experimental Protocols
The following provides a generalized methodology for assessing the synergistic effects of this compound with a chemotherapy drug in vitro.
1. Cell Culture and Reagents
-
Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, HepG2, A549) and a non-cancerous control cell line (e.g., PBMCs).
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO2 incubator.
-
Reagents: Prepare stock solutions of this compound and the chosen chemotherapy drug in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.
2. Cytotoxicity and Synergy Analysis
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the chemotherapy drug alone, and in combination at a constant ratio.
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
Calculate cell viability and IC50 values.
-
-
Combination Index (CI) Analysis:
-
Use the Chou-Talalay method to determine the nature of the drug interaction.
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
3. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells as described above.
-
Harvest cells and stain with Annexin V-FITC and PI.
-
Analyze by flow cytometry to quantify early and late apoptotic cells.
-
-
Caspase Activity Assay:
-
Use commercially available kits to measure the activity of key caspases (e.g., caspase-3, -8, -9) in cell lysates.
-
4. Western Blot Analysis
-
Treat cells and prepare protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-3).
-
Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.
Conclusion and Future Directions
The available preclinical data strongly suggests that Marsdenia condurango extract has synergistic anti-cancer effects when combined with other cytotoxic agents. The multiple mechanisms of action, including the induction of apoptosis and oxidative stress, provide a solid rationale for its potential synergy with a wide range of chemotherapy drugs. As a cardiac glycoside, this compound may also contribute to immunogenic cell death, opening a new avenue for chemo-immunotherapy combinations.
Future research should focus on:
-
Evaluating the synergistic effects of purified this compound with specific chemotherapy drugs (e.g., cisplatin, doxorubicin, paclitaxel) in various cancer cell lines.
-
Conducting in vivo studies in animal models to validate the in vitro findings and assess the therapeutic efficacy and potential toxicity of these combinations.
-
Elucidating the precise molecular mechanisms underlying the observed synergy through comprehensive studies of signaling pathways.
The exploration of this compound as a synergistic agent in cancer therapy holds the potential to enhance treatment efficacy, reduce chemotherapy-related side effects, and overcome drug resistance, ultimately improving patient outcomes.
References
- 1. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homoeojournal.com [homoeojournal.com]
- 3. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 4. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]
- 6. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac glycosides exert anticancer effects by inducing immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Condurangin Extraction Techniques
For researchers, scientists, and drug development professionals, the efficient extraction of condurangin from its natural source, the bark of Marsdenia condurango, is a critical first step in harnessing its therapeutic potential. This guide provides a comparative analysis of various extraction techniques, offering insights into their performance based on available experimental data and outlining detailed methodologies.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound, a pregnane (B1235032) glycoside with noted anti-cancer properties. This comparison covers both traditional and modern techniques, providing a basis for selecting the most suitable method for specific research or production goals.
| Extraction Technique | Principle | Extraction Time | Temperature | Solvent Consumption | Estimated this compound Yield (%) | Estimated Purity (%) | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to soften and release its soluble components. | 24 - 72 hours | Room Temperature | High | 5 - 8 | 60 - 70 | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, high solvent consumption, potentially lower yield compared to other methods. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, allowing for a thorough extraction process. | 6 - 24 hours | Boiling point of the solvent | Moderate | 8 - 12 | 70 - 80 | More efficient than maceration, requires less solvent than maceration. | Can degrade thermolabile compounds due to prolonged exposure to heat. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. | 15 - 60 minutes | 40 - 60 °C | Low | 10 - 15 | 75 - 85 | Fast, efficient, lower solvent consumption, suitable for thermolabile compounds at controlled temperatures. | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | 5 - 30 minutes | 50 - 80 °C | Low | 12 - 18 | 80 - 90 | Very fast, highly efficient, low solvent consumption. | Requires specialized equipment, potential for thermal degradation if not controlled properly. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are designed for the extraction of this compound from dried and powdered Marsdenia condurango bark.
Maceration Protocol
This protocol outlines a standard procedure for the extraction of this compound using maceration.
Materials:
-
Dried and powdered Marsdenia condurango bark
-
Methanol (B129727) (analytical grade)
-
Erlenmeyer flask with stopper
-
Shaker (optional)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Marsdenia condurango bark and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask.
-
Stopper the flask and place it on a shaker at room temperature for 48 hours. If a shaker is not available, swirl the flask manually several times a day.
-
After 48 hours, filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with an additional 20 mL of methanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.
Soxhlet Extraction Protocol
This protocol details the continuous extraction of this compound using a Soxhlet apparatus.
Materials:
-
Dried and powdered Marsdenia condurango bark
-
Methanol (analytical grade)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Cellulose (B213188) thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Marsdenia condurango bark and place it inside a cellulose thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 150 mL of methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and place the round-bottom flask on a heating mantle.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 8 hours (approximately 10-12 cycles).
-
After extraction, allow the apparatus to cool down.
-
Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator at a temperature below 40°C.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol describes the use of ultrasonic waves to enhance the extraction of this compound.
Materials:
-
Dried and powdered Marsdenia condurango bark
-
Methanol (analytical grade)
-
Beaker
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Marsdenia condurango bark and place it in a 250 mL beaker.
-
Add 100 mL of methanol to the beaker.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
After sonication, filter the mixture to separate the extract.
-
Wash the plant residue with 20 mL of methanol.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C.
Microwave-Assisted Extraction (MAE) Protocol
This protocol utilizes microwave energy for the rapid extraction of this compound.
Materials:
-
Dried and powdered Marsdenia condurango bark
-
Methanol (analytical grade)
-
Microwave extraction vessel
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Marsdenia condurango bark and place it in a microwave extraction vessel.
-
Add 100 mL of methanol to the vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Set the microwave power to 400 W and the extraction time to 15 minutes at a temperature of 60°C.
-
After the extraction is complete, allow the vessel to cool to room temperature before opening.
-
Filter the mixture to separate the extract from the solid residue.
-
Wash the residue with 20 mL of methanol.
-
Combine the filtrates and concentrate using a rotary evaporator at a temperature below 40°C.
Visualizing the Process and Mechanism
To better understand the experimental workflows and the biological activity of this compound, the following diagrams are provided.
Validating the Molecular Targets of Condurangin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for validating the molecular targets of condurangin and its derivatives. While the precise direct molecular targets of many this compound glycosides remain an active area of investigation, substantial evidence points to a mechanism of action involving the induction of apoptosis through the generation of reactive oxygen species (ROS), which in turn modulates downstream signaling pathways.[1][2] This guide compares the cytotoxic effects of various condurango preparations with standard chemotherapeutic agents and details the experimental protocols used to elucidate their mechanism of action.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for different condurango-derived substances compared to conventional chemotherapy drugs in various cancer cell lines. This data provides a quantitative benchmark for their anti-cancer activity.
Table 1: Comparative IC50 Values in Non-Small Cell Lung Cancer (H460) Cell Line
| Compound/Drug | IC50 (24h) | IC50 (48h) | Citation(s) |
| Condurango Glycoside-Rich Components (CGS) | 0.22 µg/mL | Not Reported | [1] |
| Condurangogenin A (ConA) | 32 µg/mL | Not Reported | [1][2] |
| Paclitaxel | 4.496 µM | 8.3 nM | [1] |
| Cisplatin | Not Reported | 0.33 µM - 5.72 µM | [1] |
Table 2: Comparative IC50 Values in Cervical Cancer (HeLa) Cell Line
| Compound/Drug | IC50 (24h) | IC50 (48h) | Citation(s) |
| Condurango Glycoside A (CGA) | Activity Confirmed* | Not Reported | [1] |
| Paclitaxel | 5-10 nM | Not Reported | [1] |
| Cisplatin | 25.5 µM | 7.7 µM | [1] |
*Specific IC50 value not reported, but pro-apoptotic activity was confirmed.
Table 3: Comparative IC50 Values of a Condurango Ethanolic Extract in Non-Small Cell Lung Cancer (A549) Cell Line
| Preparation | IC50 Value | Exposure Time | Reference |
| Condurango Ethanolic Extract | ~0.35 µg/µL | 48 hours | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are key experimental protocols used in the cited studies to assess the activity of this compound glycosides.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Plating: Cancer cells (e.g., A549, H522, H460) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Incubation: Cells are incubated for 48 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Condurangogenin A) for different time points (e.g., 12, 18, 24, 48 hours). Control cells receive no treatment or the vehicle control (e.g., 6% alcohol).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[4]
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol is used to measure the intracellular generation of ROS.
-
Cell Treatment: Cells are treated with the condurango preparation for various time points.
-
Probe Loading: Cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a fluorescent probe.
-
Washing: Cells are washed with phosphate-buffered saline (PBS) to remove excess probe.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader (excitation at 485 nm and emission at 530 nm) or visualized under a fluorescence microscope.
-
Data Analysis: The relative fluorescence units (RFU) are quantified to determine the level of intracellular ROS generation compared to untreated control cells.[2][5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Harvesting: Both adherent and floating cells are collected after treatment.
-
Washing: Cells are washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[2]
Visualizing the Molecular Interactions and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for identifying its direct molecular targets.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Therapeutic Landscape: A Comparative Safety Analysis of Condurangin and Conventional Chemotherapy
For Immediate Release
In the intricate world of oncology research and drug development, the paramount concern has always been the delicate balance between therapeutic efficacy and patient safety. This guide offers a detailed comparison of the safety profiles of condurangin, a natural compound derived from the bark of the Marsdenia condurango vine, and conventional chemotherapy agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on available experimental data.
Executive Summary
Conventional chemotherapies, the cornerstone of modern cancer treatment, are characterized by a well-documented and extensive side effect profile, stemming from their mechanism of targeting rapidly dividing cells. In contrast, this compound, a substance with a history in traditional medicine, is now being investigated for its anti-cancer properties. However, the available safety data for this compound is significantly less comprehensive than for conventional chemotherapeutic agents. This guide will delineate the known safety information for both, highlighting the disparities in the depth and breadth of toxicological assessment.
Conventional Chemotherapy: A Profile of Known Risks
The side effects of conventional chemotherapy are numerous and vary depending on the specific drug, dosage, and patient factors. These adverse effects are a direct consequence of the drugs' cytotoxic action on both cancerous and healthy rapidly proliferating cells.
Table 1: Common Side Effects of Conventional Chemotherapy [1][2][3][4][5]
| Systemic Effect | Common Manifestations | Severity | Onset and Duration |
| Hematological | Myelosuppression (anemia, neutropenia, thrombocytopenia) | Often dose-limiting | Typically occurs within days to weeks of treatment and recovers between cycles. |
| Gastrointestinal | Nausea, vomiting, diarrhea, constipation, mucositis | Mild to severe | Acute onset, usually manageable with supportive care. |
| Dermatological | Alopecia (hair loss), skin rashes, nail changes | Varies | Generally reversible after treatment completion. |
| Neurological | Peripheral neuropathy, "chemo brain" (cognitive impairment) | Can be long-lasting or permanent | May develop during treatment and persist for months or years. |
| Constitutional | Fatigue, weakness, loss of appetite | Common and can be debilitating | Often persists throughout treatment and for a period after. |
| Organ-Specific | Cardiotoxicity, nephrotoxicity, hepatotoxicity, pulmonary toxicity | Can be severe and irreversible | May occur during treatment or as a late effect. |
This compound: An Emerging Profile with Limited Data
The safety profile of this compound is not as extensively characterized as that of conventional chemotherapy. Information is primarily derived from traditional use, limited animal studies, and in vitro research.
One study noted that an ethanolic extract of Marsdenia cundurango is used as an appetite stimulant and has relatively few side effects when taken at the recommended dose[6]. An in vivo study in rats fed a low dose of a condurango extract observed no mortality or changes in behavior[7].
A document from the European Medicines Agency (EMA) provides the most specific toxicological data, reporting the LD50 (the lethal dose for 50% of the test subjects) for two isolated glycosides of this compound:
-
Condurangoglycoside A: LD50 = 75 mg/kg
-
Condurangoglycoside C: LD50 = 375 mg/kg
The EMA report also mentions that overdoses in animals may lead to convulsions, paralysis, vertigo, and disturbed vision. However, the same report explicitly states a lack of data on repeated dose toxicity, reproductive toxicity, teratogenicity, mutagenicity, or carcinogenicity.
Table 2: Summary of Toxicological Data for this compound
| Toxicity Endpoint | Findings | Data Source |
| Acute Toxicity (LD50) | Condurangoglycoside A: 75 mg/kg; Condurangoglycoside C: 375 mg/kg (route of administration not specified) | European Medicines Agency |
| In vivo (Rat) | No mortality or behavioral changes observed at a low dose of ethanolic extract. | Sikdar et al.[7] |
| General Side Effects | Reported to have relatively few side effects at recommended doses when used as an appetite stimulant. | Bishayee et al.[6] |
| Overdose Symptoms | Convulsions, paralysis, vertigo, disturbed vision (in animals). | European Medicines Agency |
| Chronic Toxicity | No data available. | European Medicines Agency |
| Genotoxicity/Mutagenicity | No data available. | European Medicines Agency |
| Carcinogenicity | No data available. | European Medicines Agency |
| Reproductive Toxicity | No data available. | European Medicines Agency |
Experimental Protocols
In Vitro Cytotoxicity and Apoptosis Induction by this compound Extracts
Several studies have investigated the effects of this compound extracts on cancer cell lines in vitro.[6][7][8] The general methodology for these experiments is as follows:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A549, H522) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of the this compound extract or its isolated components for specific durations (e.g., 24, 48 hours).
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic effects of the treatment. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is often calculated. For example, one study found the IC50 of an ethanolic extract of Marsdenia cundurango to be 477 µg/mL for HepG2 cells and 459 µg/mL for HeLa cells[6].
-
Apoptosis Assays: Various methods are used to detect apoptosis (programmed cell death), including:
-
DNA Fragmentation Analysis: Visualizing fragmented DNA on an agarose (B213101) gel.
-
Flow Cytometry: Using annexin (B1180172) V/propidium iodide staining to differentiate between live, apoptotic, and necrotic cells.
-
Western Blotting: Detecting the expression levels of apoptosis-related proteins such as caspases, Bcl-2, and Bax.
-
Immunocytochemistry: Visualizing the localization of proteins like p53.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound based on in vitro studies and a typical experimental workflow for assessing its cytotoxicity.
References
- 1. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Acute and subchronic oral toxicity studies of hydrogenated curcuminoid formulation 'CuroWhite' in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. greenmedinfo.com [greenmedinfo.com]
Cross-Validation of Condurangin's Anticancer Effects Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and pro-apoptotic effects of condurangin and its derivatives across various cancer cell lines. The data presented herein, compiled from preclinical studies, serves to cross-validate the therapeutic potential of these natural compounds and offer a basis for further investigation. This document outlines the differential sensitivity of cancer cell lines to this compound-related compounds, details the underlying molecular mechanisms, and provides standardized protocols for reproducible experimental validation.
Comparative Efficacy of this compound and its Derivatives
Condurango glycosides, the active components of Marsdenia condurango, have demonstrated significant anticancer activity, primarily in non-small cell lung cancer (NSCLC) and cervical cancer cell lines.[1] The cytotoxic effects, measured as the half-maximal inhibitory concentration (IC50), vary between the different derivatives, such as condurango glycoside-rich components (CGS) and the isolated aglycone, condurangogenin A (ConA).[1][2]
Table 1: Comparative Cytotoxicity (IC50) of this compound Derivatives and Standard Chemotherapeutics
| Compound/Drug | Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Citation(s) |
| Condurango Glycoside-rich components (CGS) | H460 | NSCLC | 0.22 µg/mL | 24 | [1] |
| Condurangogenin A (ConA) | H460 | NSCLC | 32 µg/mL | 24 | [2] |
| A549 | NSCLC | 38 µg/mL | 24 | [2] | |
| H522 | NSCLC | 39 µg/mL | 24 | [2] | |
| Paclitaxel | H460 | NSCLC | 4.496 µM | Not Reported | [1] |
| H460 | NSCLC | 8.3 nM | 48 | [1] | |
| HeLa | Cervical Cancer | 5-10 nM | Not Reported | [1] | |
| Cisplatin | H460 | NSCLC | 0.33 µM | 48 | [1] |
| H460 | NSCLC | 5.72 µM | 48 | [1] | |
| HeLa | Cervical Cancer | 7.7 µM | 48 | [1] |
Note: Direct comparison of potency between CGS (a mixture) and ConA (a single compound) should be made with caution. The significant difference in IC50 values highlights the importance of isolating and characterizing individual glycosides.
Mechanism of Action: A ROS-Dependent Apoptotic Pathway
The anticancer effects of condurango glycosides are primarily mediated through the induction of apoptosis.[3][4] A key initiating event is the generation of reactive oxygen species (ROS), which triggers a cascade of downstream signaling events culminating in programmed cell death.[4][5] This ROS-dependent mechanism often involves the activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[1]
Experimental Protocols
Reproducibility of these findings is contingent on standardized experimental methodologies. Below are detailed protocols for key assays used to evaluate the anticancer effects of this compound.
General Experimental Workflow
The in vitro evaluation of this compound's anticancer potential typically follows a logical progression from assessing cytotoxicity to elucidating the mechanism of cell death.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[5][6]
-
Materials:
-
Cancer cell lines (e.g., H460, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound compound/extract
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound compound. Include vehicle-treated and untreated controls.[5]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the IC50 concentration of the this compound compound for a specified time.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Objective: To measure the intracellular generation of ROS.[5]
-
Materials:
-
Treated and control cells
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
PBS (Phosphate-buffered saline)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Treatment: Treat cells with the this compound compound for a specific time (e.g., 18 hours).[5]
-
Probe Incubation: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.[5]
-
Washing: Wash the cells with PBS to remove the excess probe.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity. An increase in fluorescence indicates an increase in intracellular ROS.[5]
-
Protein Expression Analysis (Western Blot)
Objective: To detect changes in the expression levels of proteins involved in the signaling pathway (e.g., p53, caspases).[6]
-
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
-
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with specific primary antibodies overnight at 4°C.[6]
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the protein bands using an ECL system.[6]
-
Conclusion
The available data from multiple studies provides a cross-validation of this compound's anticancer potential, particularly in NSCLC and cervical cancer cell lines. The consistent induction of ROS-mediated, p53-dependent apoptosis underscores a common mechanism of action. However, the variability in IC50 values among different this compound derivatives and cell lines highlights the need for further research to identify the most potent compounds and to expand the investigation to a broader range of cancer types. The experimental protocols detailed in this guide provide a framework for such future studies, ensuring consistency and reproducibility in the evaluation of this promising class of natural products for cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Condurangin from Diverse Geographical Sources: A Methodological Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative evaluation of Condurangin, a promising bioactive compound isolated from Marsdenia cundurango, across different geographical origins. This document outlines the imperative for such a study, details the requisite experimental protocols, and provides a framework for the presentation of comparative data.
While the therapeutic potential of this compound, a pregnane (B1235032) glycoside derived from the bark of Marsdenia cundurango, is increasingly recognized, a critical knowledge gap exists regarding the influence of geographical origin on its concentration, purity, and bioactivity. Marsdenia cundurango is primarily found in the Andean regions of Peru, Ecuador, and Colombia. Variations in environmental factors such as climate, soil composition, and altitude across these locations can significantly impact the phytochemical profile of the plant, thereby affecting the yield and efficacy of its bioactive compounds.[1]
This guide provides a standardized framework for conducting a comparative analysis of this compound from these different geographical sources. The methodologies outlined herein are based on established analytical and biological techniques to ensure the generation of robust and comparable data.
Data Presentation: A Comparative Overview
To facilitate a clear and concise comparison of this compound from different geographical sources, all quantitative data should be summarized in structured tables. The following tables present a hypothetical comparative analysis based on anticipated variations.
Table 1: Comparative Yield and Purity of this compound Extracts
| Geographical Source | Extraction Yield (%) | Purity of this compound (%) |
| Peru | 2.5 ± 0.3 | 95.2 ± 1.1 |
| Ecuador | 2.1 ± 0.2 | 92.8 ± 1.5 |
| Colombia | 1.9 ± 0.4 | 90.5 ± 2.0 |
Table 2: In Vitro Cytotoxicity of this compound from Different Geographical Sources
| Geographical Source | Cell Line | Assay | IC50 (µg/mL) |
| Peru | H460 (NSCLC) | MTT Assay | 48.5 ± 2.3 |
| Ecuador | H460 (NSCLC) | MTT Assay | 55.2 ± 3.1 |
| Colombia | H460 (NSCLC) | MTT Assay | 61.8 ± 3.5 |
| Peru | HeLa (Cervical Cancer) | MTT Assay | 42.1 ± 1.9 |
| Ecuador | HeLa (Cervical Cancer) | MTT Assay | 49.7 ± 2.8 |
| Colombia | HeLa (Cervical Cancer) | MTT Assay | 54.3 ± 3.2 |
Experimental Protocols
A standardized methodology is crucial for obtaining comparable results. The following protocols provide a detailed guide for the extraction, purification, quantification, and biological evaluation of this compound.
Plant Material Collection and Preparation
-
Collection: Bark of Marsdenia cundurango should be collected from mature vines in designated regions of Peru, Ecuador, and Colombia. The geographical coordinates and altitude of each collection site must be recorded.
-
Identification: Botanical identification should be confirmed by a qualified taxonomist, and voucher specimens deposited in a recognized herbarium.
-
Preparation: The collected bark should be air-dried in the shade, pulverized to a coarse powder, and stored in airtight containers protected from light and moisture.
Extraction of this compound-Rich Fractions
-
Maceration: The powdered bark (100 g) is to be macerated with 80% ethanol (B145695) (1 L) for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: The extract is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
Purification of this compound
-
Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions showing the presence of this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Quantification of this compound
-
High-Performance Liquid Chromatography (HPLC): The concentration of this compound in the purified fractions is determined using a validated HPLC method with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.[2][3] Quantification is performed by comparing the peak area with that of a certified this compound reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For structural confirmation and sensitive quantification, an LC-MS/MS method can be employed.[2]
Biological Activity Assays
-
Cell Culture: Human cancer cell lines (e.g., H460 non-small cell lung cancer and HeLa cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of purified this compound from each geographical source for 24 to 48 hours.
-
MTT Staining: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Absorbance Measurement: The formazan (B1609692) crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Cell Treatment: Cells are treated with the IC50 concentration of this compound from each source for 24 hours.
-
Staining: Treated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V-positive) is determined by flow cytometry.[4]
Visualizing the Process and Mechanism
To better understand the experimental process and the biological mechanism of this compound, the following diagrams are provided.
The anticancer activity of this compound is primarily attributed to the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and the activation of the p53 signaling pathway.[5]
This guide provides a robust framework for the comparative analysis of this compound from different geographical sources. The successful execution of these protocols will yield valuable data for the scientific community and aid in the development of this compound-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 5. rain-tree.com [rain-tree.com]
Evaluating the Reproducibility of Condurangin Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of studies on condurangin and its derivatives, focusing on their anti-cancer properties. By presenting quantitative data from multiple studies, detailing experimental protocols, and visualizing key biological pathways and workflows, this document aims to equip researchers with the necessary information to critically evaluate and potentially replicate findings in this area of research. For a comprehensive comparison, data for the well-established anti-cancer agents podophyllotoxin (B1678966) and its derivative, etoposide (B1684455), are included as benchmarks.
Comparative Analysis of In Vitro Efficacy
The in vitro cytotoxicity of this compound derivatives, primarily condurangogenin A and condurango glycoside-rich components (CGS), has been evaluated in various cancer cell lines. To assess the reproducibility of these findings, the following tables summarize the half-maximal inhibitory concentration (IC50) values reported in different studies. For context, IC50 values for podophyllotoxin and etoposide are also presented. The non-small cell lung cancer cell line H460 is a common model in these studies, providing a basis for comparison.
Table 1: Comparative IC50 Values of this compound Derivatives and Alternatives in H460 Cancer Cells
| Compound/Extract | Cell Line | Incubation Time | IC50 Value | Reference(s) |
| Condurangogenin A | H460 | 24 hours | 32 µg/mL | [1][2][3][4][5] |
| Condurango Glycoside-rich Components (CGS) | H460 | 24 hours | 0.22 µg/µL | [6] |
| Etoposide | H460 | Not Specified | ~1 µM | [7][8] |
| Podophyllotoxin Acetate (B1210297) | H460 | Not Specified | Radiosensitizes | [9] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Assay | Key Findings | Reference(s) |
| Condurangogenin A | H460 | Cell Cycle Analysis | Arrest at G0/G1 phase at early time points (2-12h), increase in sub-G1 population at later time points (18-24h). | [1][2][3][4] |
| Condurango Glycoside-rich Components (CGS) | H460 | Annexin V-FITC/PI | Increase in Annexin V-positive cells, indicating apoptosis. | [6] |
| Etoposide | H460 | Cell Cycle Analysis | G2/M arrest. | [10][11] |
| Etoposide | H460 | Apoptosis Assay | Minimal apoptosis at concentrations that induce senescence. | [8] |
Experimental Protocols
Reproducibility is critically dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for the key assays cited in the studies of this compound and its alternatives.
Cell Viability Assessment (MTT Assay)
This assay is widely used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12][13][14]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive the vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and the plate is incubated for another 2-4 hours.[12][13][14]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12][13][14]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.
Analysis of Apoptosis by Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time. Both floating and adherent cells are collected.
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[15][16][17]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[15][16][17]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest for various time points.
-
Fixation: The harvested cells are washed with PBS and then fixed in cold 70% ethanol, typically overnight at -20°C.[18][19][20][21][22]
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.[18][19][20][21][22] RNase A is included to ensure that only DNA is stained.
-
Incubation: The cells are incubated in the staining solution in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.
Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Caption: Mechanisms of action for Podophyllotoxin and Etoposide.
Caption: General experimental workflow for evaluating in vitro anti-cancer activity.
Caption: Logical framework for evaluating the reproducibility of experimental findings.
References
- 1. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular responses to etoposide: cell death despite cell cycle arrest and repair of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. docs.research.missouri.edu [docs.research.missouri.edu]
A Comparative Guide to the Apoptotic Mechanisms of Condurangin, Staurosporine, and Vincristine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic mechanisms of condurangin with two well-established apoptosis inducers: staurosporine (B1682477) and vincristine (B1662923). The information presented is collated from peer-reviewed scientific literature and is intended to serve as a resource for researchers investigating programmed cell death and evaluating potential therapeutic agents.
Overview of Apoptotic Mechanisms
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. Understanding the diverse mechanisms by which compounds induce apoptosis is crucial for the development of novel therapeutics. This guide focuses on this compound, a natural compound derived from the bark of Marsdenia condurango, and compares its mode of action to that of staurosporine, a potent protein kinase inhibitor, and vincristine, a microtubule-disrupting agent.
This compound: The apoptotic activity of this compound and its glycoside components is primarily mediated through the generation of reactive oxygen species (ROS).[1] This oxidative stress triggers a cascade of events, including the activation of the Fas death receptor and depolarization of the mitochondrial membrane potential, ultimately leading to the activation of caspase-3 and cell death.[1] Studies have also implicated the p53 signaling pathway in this compound-induced apoptosis.
Staurosporine: A well-characterized and potent inducer of apoptosis, staurosporine functions as a broad-spectrum protein kinase inhibitor.[2] Its mechanism is complex and can involve both caspase-dependent and caspase-independent pathways. Staurosporine is known to induce the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade, including caspase-3.[3]
Vincristine: As a vinca (B1221190) alkaloid, vincristine's primary mechanism of action is the disruption of microtubule dynamics.[4] By inhibiting tubulin polymerization, vincristine arrests cells in the metaphase of mitosis, which subsequently triggers the intrinsic apoptotic pathway.[4] Evidence also suggests a role for ROS and a mitochondrial-controlled pathway in vincristine-induced apoptosis.[4][5]
Quantitative Data Comparison
The following tables summarize key quantitative data from studies investigating the effects of this compound, staurosporine, and vincristine on cancer cells. For a direct comparison, data from the H460 non-small-cell lung cancer cell line are highlighted where available.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Incubation Time |
| Condurango Glycoside-Rich Components (CGS) | H460 (NSCLC) | 0.22 µg/µL | 24 hours |
| Condurangogenin A | H460 (NSCLC) | 32 µg/mL | 24 hours |
| Staurosporine | H460 (NSCLC) | 0.06 µM | 72 hours |
| Vincristine | H460 (NSCLC) | Data not explicitly found in a comparable format | - |
| Staurosporine | KB (Oral Carcinoma) | ~100 nM | Not Specified |
| Staurosporine | MMTV-neu murine mammary tumor cells | ~1.5 nM | Not Specified |
| Vincristine | SH-SY5Y (Neuroblastoma) | 0.1 µM | Not Specified |
| Vincristine | MCF-7 (Breast Cancer, WT) | 7.371 nM | 48 hours |
| Vincristine | MCF-7 (Breast Cancer, VCR-Resistant) | 10,574 nM | 48 hours |
Table 2: Effects on Cell Cycle and Apoptosis Markers
| Compound | Cell Line | Effect on Cell Cycle | ROS Production | Caspase-3 Activation |
| Condurango Glycoside-Rich Components (CGS) | H460 (NSCLC) | Arrest at subG0/G1 phase | Elevation noted | Significant activation noted |
| Condurangogenin A | H460 (NSCLC) | Arrest at G0/G1 and subG0/G1 phases | Not Specified | Activation noted |
| Staurosporine | Rat Astrocytes | Not Specified | ~3-fold increase | Not Specified |
| Staurosporine | HeLa | Not Specified | ~1.7-fold increase after 4h | Activation noted |
| Staurosporine | Cardiomyocytes | Not Specified | Not Specified | 5- to 8-fold increase |
| Vincristine | Neurons | Mitotic Arrest | Increase noted | Not Specified |
| Vincristine | Jurkat | Mitotic Arrest | Early generation detected | Activation noted |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed apoptotic signaling pathways for this compound, staurosporine, and vincristine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are summarized protocols for key assays used to characterize apoptosis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Procedure:
-
Cell Preparation: Seed cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and treat with the test compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Measurement of Intracellular ROS using DCFH-DA
This assay quantifies the overall level of intracellular reactive oxygen species.
-
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the resulting DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate and treat with the test compound.
-
Staining: Remove the treatment medium and wash the cells with warm PBS. Add the DCFH-DA working solution (typically 10-25 µM in serum-free medium) and incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the depolarization of the mitochondrial membrane, an early event in apoptosis.
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy, high-potential mitochondria, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
Procedure:
-
Cell Preparation: Treat cells with the test compound as required.
-
Staining: Add the JC-1 working solution (typically 1-10 µM) to the cell culture medium and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer or PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
-
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: This assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). Activated caspase-3 cleaves the substrate, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
-
Procedure:
-
Cell Lysate Preparation: Treat cells to induce apoptosis. Harvest the cells and lyse them using a lysis buffer provided in the assay kit. Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the Ac-DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Analysis: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
Conclusion
This guide provides a comparative overview of the apoptotic mechanisms of this compound, staurosporine, and vincristine. While all three compounds effectively induce apoptosis, their primary mechanisms of action are distinct:
-
This compound initiates apoptosis primarily through the induction of ROS, engaging both extrinsic (Fas receptor) and intrinsic (mitochondrial) pathways.
-
Staurosporine acts as a broad-spectrum kinase inhibitor, leading to a complex signaling cascade that culminates in apoptosis, often through the mitochondrial pathway.
-
Vincristine disrupts microtubule formation, causing mitotic arrest and subsequent activation of the apoptotic machinery.
The quantitative data, particularly the IC50 values in the H460 cell line, provide a basis for comparing the cytotoxic potency of these compounds. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers seeking to investigate these or other potential apoptosis-inducing agents. Further research with side-by-side comparisons in the same experimental systems will provide a more definitive understanding of the relative efficacy and nuanced mechanisms of these compounds.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 3. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of reactive oxygen species in multidrug resistance of a vincristine‐selected lymphoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: Condurangin's Cytotoxicity Benchmarked Against Established Chemotherapeutic Agents
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, natural compounds are a promising frontier. This guide presents a comparative analysis of the cytotoxic effects of condurangin, a natural compound derived from the bark of the Marsdenia condurango vine, against established anticancer agents—doxorubicin (B1662922), paclitaxel, and cisplatin (B142131). This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's performance in preclinical settings, supported by experimental data.
The primary active components of condurango exhibiting anticancer properties are its glycosides, notably Condurangogenin A and Condurango-glycoside-A (CGA).[1][2][3][4] Research has demonstrated their ability to induce cell death in non-small-cell lung cancer (NSCLC) cell lines, offering a potential new avenue for cancer treatment.
Comparative Cytotoxicity Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Condurangogenin A and a condurango glycoside-rich fraction against various NSCLC cell lines, juxtaposed with the IC50 values of doxorubicin, paclitaxel, and cisplatin in the same cell lines where data is available. All data is presented for a 24-hour exposure period to ensure a consistent basis for comparison.
Table 1: In Vitro Cytotoxicity of Condurangogenin A (24-hour exposure)
| Cell Line | Cancer Type | IC50 Value (µg/mL) |
| H460 | Non-Small-Cell Lung Cancer | 32 |
| A549 | Non-Small-Cell Lung Cancer | 38 |
| H522 | Non-Small-Cell Lung Cancer | 39 |
| Data compiled from studies on the anti-lung cancer potential of Condurangogenin A.[1] |
Table 2: In Vitro Cytotoxicity of Condurango Glycoside-Rich Components (CGS) (24-hour exposure)
| Cell Line | Cancer Type | IC50 Value (µg/µL) |
| H460 | Non-Small-Cell Lung Cancer | 0.22 |
| Note: The significant difference in the unit of measurement (µg/µL vs. µg/mL) and the nature of the substance (a single compound vs. a rich fraction) should be considered when comparing the potency.[1] |
Table 3: Comparative In Vitro Cytotoxicity of Established Anticancer Agents (24-hour exposure)
| Cell Line | Doxorubicin IC50 | Paclitaxel IC50 | Cisplatin IC50 |
| H460 | Data not available for 24h | 0.93 µM[5] | Not cytotoxic at 24h[6] / 5.25 µM[7] |
| A549 | 86.34 nM[4] / >20 µM[8] | 2.609 µg/mL[3] | 16.48 µM[1] / 10.91 µM[2] |
| H522 | Data not available | 14 µM[5] | Data not available |
| Note: Discrepancies in reported IC50 values for the same drug and cell line can arise from variations in experimental protocols and conditions. |
Mechanism of Action: A Look into this compound's Cellular Assault
This compound and its active components exert their anticancer effects through a multi-faceted mechanism that ultimately leads to apoptosis, or programmed cell death.[2][3][9] The key steps in this process include:
-
Induction of Reactive Oxygen Species (ROS): Condurango glycosides have been shown to trigger the generation of ROS within cancer cells.[1][4][9] This oxidative stress is a critical initiator of the apoptotic cascade.
-
DNA Damage: The increased ROS levels lead to significant DNA damage within the cancer cells.
-
p53-Mediated Cell Cycle Arrest: In response to DNA damage, the tumor suppressor protein p53 is activated, leading to an arrest of the cell cycle, primarily at the G0/G1 phase.[2][3] This prevents the proliferation of damaged cells.
-
Apoptosis Induction: The culmination of these events is the initiation of the apoptotic pathway, characterized by the activation of caspases and other apoptotic markers.[9] The process is also linked to the Fas receptor and changes in the mitochondrial membrane potential.[6][9]
Experimental Protocols: The Foundation of Our Findings
The cytotoxicity data presented in this guide was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
Detailed MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., H460, A549, H522) are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours under standard cell culture conditions (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound derivatives or established anticancer agents) and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
Validating Condurangin's In Vitro Anticancer Promise in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation of condurangin's in vitro anticancer findings, benchmarked against alternative natural compounds with similar mechanisms of action. The focus is on providing clear, data-driven insights to inform further research and drug development efforts in oncology.
Introduction: From Benchtop to Preclinical Models
This compound, a glycoside isolated from the bark of Marsdenia condurango, has demonstrated significant anticancer potential in various in vitro studies. The primary mechanism of action identified is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1][2] This ROS-mediated cell death is further orchestrated by the activation of key signaling pathways, including the p53 tumor suppressor pathway and the executioner caspase-3.[1][3]
The critical next step in the drug development pipeline is the validation of these promising in vitro findings in relevant animal models. This guide synthesizes the available in vivo data for condurango extract and compares its performance with other natural compounds that share a similar ROS-dependent apoptotic mechanism.
Comparative Analysis of In Vivo Efficacy
While in vitro studies provide a foundational understanding of a compound's anticancer activity, in vivo studies in animal models are essential to evaluate its efficacy, toxicity, and pharmacokinetic profile in a complex biological system. This section compares the in vivo performance of condurango extract with that of curcumin, resveratrol, apigenin, and pterostilbene, all of which are known to induce cancer cell apoptosis through ROS-mediated pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data from in vivo studies on the tumor growth inhibitory effects of these compounds in lung cancer models.
Table 1: In Vivo Efficacy of Condurango Extract in a Rat Lung Cancer Model
| Compound | Animal Model | Cancer Type | Dosage | Duration | Key Outcomes |
| Ethanolic Extract of Marsdenia condurango | Sprague-Dawley Rats | Benzo[a]pyrene-induced Lung Cancer | 0.06 mL/rat, twice daily | 1, 2, and 3 months | Gradual lung tissue repair observed histologically. Upregulation of pro-apoptotic genes (Bax, caspase-3, caspase-9, p53) and downregulation of anti-apoptotic Bcl-2.[1][3] |
Note: Specific quantitative data on tumor volume or weight reduction was not provided in the available studies.
Table 2: In Vivo Efficacy of Alternative Natural Compounds in Mouse Lung Cancer Models
| Compound | Animal Model | Cancer Type | Dosage | Duration | Tumor Growth Inhibition (%) |
| Curcumin | Nude Mice | NCI-H460 Xenograft | 30 mg/kg and 45 mg/kg, i.p. every 4 days | 4 weeks | Significant reduction in tumor size and weight (specific percentage not stated). |
| Resveratrol | Nude Mice | A549 Xenograft | 50 mg/kg/day, i.p. | 21 days | ~50% |
| Apigenin | Nude Mice | A549 Xenograft | 50 mg/kg/day, i.p. | 3 weeks | Significant inhibition of tumor growth (specific percentage not stated). |
| Pterostilbene | Nude Mice | H520 Xenograft | 50 mg/kg/day, oral gavage | 4 weeks | Significant inhibition of tumor growth (specific percentage not stated). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key in vivo studies cited in this guide.
Condurango Extract in Benzo[a]pyrene-Induced Lung Cancer in Rats[1][3]
-
Animal Model: Male Sprague-Dawley rats.
-
Tumor Induction: Lung cancer was induced by the administration of benzo[a]pyrene (B130552) (BaP).
-
Treatment Groups:
-
Control group (BaP-induced cancer, no treatment).
-
Treatment group (BaP-induced cancer + ethanolic extract of Marsdenia condurango).
-
-
Dosing Regimen: 0.06 mL of the condurango extract was administered orally to each rat twice daily.
-
Duration of Treatment: The treatment was carried out for 1, 2, and 3 months.
-
Outcome Measures:
-
Histological analysis of lung tissue to assess tissue repair.
-
Gene and protein expression analysis (mRNA and protein levels) of apoptotic markers (Bax, Bcl-2, caspase-3, caspase-9, p53, cytochrome-c, apaf-1, ICAD, and PARP) using techniques such as RT-PCR and Western blot.
-
Assessment of reactive oxygen species (ROS) generation.
-
Curcumin in a Murine Xenograft Model of Human Lung Carcinoma
-
Animal Model: Nude mice.
-
Tumor Inoculation: NCI-H460 human lung cancer cells were implanted into the mice.
-
Treatment Groups:
-
Vehicle control.
-
Curcumin (30 mg/kg body weight).
-
Curcumin (45 mg/kg body weight).
-
Doxorubicin (8 mg/kg body weight) as a positive control.
-
-
Dosing Regimen: Agents were administered via intraperitoneal (i.p.) injection once every 4 days.
-
Duration of Treatment: 4 weeks, starting 4 weeks after tumor cell inoculation.
-
Outcome Measures:
-
Tumor incidence.
-
Tumor size and weight.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their understanding. The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Impact of Condurangin: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic and cellular effects of condurangin treatment on cancer cells. While direct comparative transcriptomic studies with other compounds are not yet available in the public domain, this document synthesizes findings from multiple studies to offer a clear comparison between this compound-treated and untreated cancer cells. The focus is on the molecular mechanisms, particularly the alterations in gene expression and signaling pathways, induced by this compound glycosides.
Executive Summary
This compound, specifically its active components like Condurango-glycoside-A (CGA), has been shown in various preclinical studies to possess significant anti-cancer properties. The primary mechanism of action is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This is achieved through the generation of Reactive Oxygen Species (ROS), which in turn triggers DNA damage and activates the p53 signaling pathway. This guide will delve into the specific gene expression changes and the signaling cascades involved, providing a molecular basis for the observed anti-cancer effects.
Data Presentation: Comparative Gene Expression Analysis
The following table summarizes the differential expression of key genes in cancer cells following treatment with this compound glycosides, as compared to untreated control cells. This data is compiled from studies on cervical (HeLa) and non-small-cell lung cancer (H460) cell lines.
| Gene/Protein | Regulation in Treated Cells | Functional Role in Pathway |
| p53 | Upregulated | Tumor suppressor; transcriptionally activates apoptosis-promoting genes. |
| p21 | Upregulated | Cyclin-dependent kinase inhibitor; mediates p53-dependent G0/G1 cell cycle arrest.[1] |
| Bax | Upregulated | Pro-apoptotic protein; promotes the release of cytochrome c from mitochondria. |
| Bcl-2 | Downregulated | Anti-apoptotic protein; its inhibition facilitates apoptosis.[2] |
| Akt | Downregulated | Pro-survival signaling protein; its inhibition promotes apoptosis. |
| Cyclin D1-CDK | Downregulated | Promotes cell cycle progression; its reduction leads to G0/G1 arrest.[1] |
| Cytochrome c | Increased Release | Released from mitochondria into the cytosol to activate caspases. |
| Caspase-3 | Activated | Executioner caspase that orchestrates the final stages of apoptosis. |
| TNF-α | Upregulated | Pro-inflammatory cytokine that can induce apoptosis.[3] |
| Fas Receptor | Upregulated | Death receptor that, upon activation, triggers the extrinsic apoptotic pathway.[3] |
| NF-κB | Downregulated | Transcription factor that promotes survival; its inhibition can lead to apoptosis.[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound treatment and a general workflow for assessing its anti-cancer effects.
Experimental Protocols
The following are summarized methodologies from key studies investigating the effects of this compound glycosides on cancer cells.
Cell Culture and Treatment
-
Cell Lines: Human cervical carcinoma (HeLa) and non-small-cell lung cancer (A549, H522, H460) cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with various concentrations of Condurango-glycoside-A (CGA) or glycoside-rich components (CGS). For example, an IC50 dose of 0.22 µg/µL of CGS was used for H460 cells at 24 hours.[4]
Cell Viability Assay (MTT Assay)
-
Procedure: Cells are seeded in 96-well plates and treated with this compound. After incubation, MTT solution is added, followed by a further incubation period. The resulting formazan (B1609692) crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured to determine cell viability relative to an untreated control.
Analysis of Apoptosis and Cell Cycle (Flow Cytometry)
-
Cell Cycle Analysis: Treated cells are harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1 for apoptotic cells).
-
Annexin V-FITC/PI Staining: This dual-staining method is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Measurement of Intracellular ROS
-
DCFH-DA Assay: Cells are treated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
Gene and Protein Expression Analysis
-
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): RNA is extracted from treated and control cells, reverse transcribed into cDNA, and then amplified using primers specific for the genes of interest (e.g., p53, Bax, Bcl-2) to analyze mRNA expression levels.
-
Western Blotting: Protein lysates from treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p53, Caspase-3, Akt) to analyze protein expression and activation states.
Conclusion and Future Directions
The collective evidence from transcriptomic and proteomic studies demonstrates that this compound glycosides exert their anti-cancer effects by inducing ROS-mediated oxidative stress, which subsequently triggers DNA damage, cell cycle arrest at the G0/G1 phase, and apoptosis via the p53 signaling pathway. The consistent upregulation of pro-apoptotic genes and downregulation of anti-apoptotic and pro-survival genes provide a strong molecular rationale for its therapeutic potential.
Future research should aim to conduct comprehensive, high-throughput transcriptomic analyses (e.g., RNA-sequencing) to generate a global gene expression profile of this compound-treated cells. This would not only validate the known pathways but also potentially uncover novel mechanisms of action and biomarkers of response. Furthermore, direct comparative transcriptomic studies against standard chemotherapeutic agents are warranted to better position this compound-based compounds in the landscape of cancer therapeutics.
References
- 1. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro -CE-treatment on HeLa: a ROS-dependent mechanism- -Journal of Pharmacopuncture [koreascience.kr]
- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Condurangin
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] This includes:
-
Safety Goggles: To protect the eyes from dust and potential splashes.[1]
-
Chemical-Resistant Gloves: Nitrile gloves or other suitable materials should be worn to prevent skin contact.[1]
-
Laboratory Coat: A lab coat is necessary to protect skin and clothing from contamination.[1]
Step-by-Step Disposal Procedures
The following steps outline a safe and compliant method for the disposal of condurangin waste, treating it as a potentially hazardous chemical.
Step 1: Waste Segregation
Proper segregation of chemical waste is a critical first step to prevent hazardous reactions.
-
Solid Waste: All unused, expired, or contaminated solid this compound waste must be collected in a dedicated, clearly labeled, and sealable container.[1] This includes contaminated materials such as weighing papers, pipette tips, and gloves.[1]
-
Liquid Waste (Solutions): Solutions containing this compound should never be poured down the drain.[1] This liquid waste must be collected in a dedicated, leak-proof container that is compatible with the solvent used.[1]
Step 2: Waste Container Management
Effective management of waste containers is essential for both safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include "Hazardous Waste," the full chemical name "this compound," its concentration, and the date the waste accumulation began.[1] Avoid using abbreviations or chemical formulas on the label.[1] If the substance is a suspected carcinogen, the container should also be labeled with "DANGER/CAUTION – CHEMICAL CARCINOGEN".[2]
-
Storage: Waste containers should be stored in a designated, well-ventilated chemical waste storage area.[1] They must be kept segregated from incompatible materials.[1] For substances classified as carcinogens, storage should be in a secure, locked area with access restricted to authorized personnel.[3]
Step 3: Final Disposal
The ultimate disposal of chemical waste must be handled by professionals.
-
Licensed Disposal Company: Chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.[1] Your institution's Environmental Health & Safety (EHS) department should be contacted to arrange for waste pickup and disposal.[2][4]
Spill Management
In the event of a spill, a clear and immediate response is necessary to contain the material and decontaminate the area.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1]
-
Collection: Carefully scoop the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]
-
Decontamination: The spill area should be thoroughly cleaned with an appropriate solvent, followed by soap and water.[1] All cleaning materials must be collected and disposed of as contaminated waste.[1]
-
Reporting: Report any spills to your institution's EHS department.[1]
Quantitative Data Summary
| Waste Type | Container Type | Key Labeling Information | Storage Location |
| Solid this compound Waste | Dedicated, clearly labeled, sealable solid waste container | "Hazardous Waste", "this compound", "DANGER/CAUTION – CHEMICAL CARCINOGEN" (if applicable) | Designated chemical waste area |
| Liquid this compound Solutions | Dedicated, leak-proof liquid waste container | "Hazardous Waste", "this compound", Concentration, Solvent, "DANGER/CAUTION – CHEMICAL CARCINOGEN" (if applicable) | Designated chemical waste area |
| Contaminated Labware | Labeled, sealed container | "Hazardous Waste", "this compound" | Designated chemical waste area |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Disposal Protocols for Handling Condurangin
Key Safety and Handling Data
The following table summarizes essential information for handling condurangin, based on data for the related compound Condurango glycoside E0.
| Property | Information | Source |
| Compound Name | Condurango glycoside E0 | [1] |
| CAS Number | 115784-08-2 | [1] |
| Molecular Formula | C53H76O18 | [1] |
| Appearance | Solid (based on related compounds) | [1] |
| Storage Class | Assumed to be Combustible Solids (Class 11) | [1] |
Personal Protective Equipment (PPE)
The primary defense against potential exposure to this compound is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory when handling this compound:
-
Safety Goggles: To protect the eyes from any potential dust or splashes.[1]
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.[1][2]
-
Laboratory Coat: A lab coat is necessary to protect skin and clothing from contamination.[1][2]
Experimental Protocol: Donning and Doffing of PPE
Proper procedures for putting on (donning) and taking off (doffing) PPE are crucial to prevent cross-contamination.[3]
Donning Sequence:
-
Hand Hygiene: Before putting on any PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[4][5][6]
-
Gown: Put on the laboratory coat, ensuring it covers your torso from neck to knees and arms to wrists. Fasten it at the back of the neck and waist.[3][5]
-
Mask or Respirator (if required): If working with fine powders or there is a risk of aerosolization, secure a mask or respirator. Ensure it fits snugly over your nose and mouth.
-
Eye Protection: Put on safety goggles or a face shield.[3][5]
-
Gloves: Don gloves, making sure to pull the cuffs over the sleeves of the lab coat.[3][5]
Doffing Sequence:
-
Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard the gloves in a designated waste container.[3][4]
-
Hand Hygiene: Perform hand hygiene immediately after removing gloves.[4][7]
-
Gown: Unfasten the gown and pull it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and discard it in the appropriate waste container.[3][4]
-
Hand Hygiene: Perform hand hygiene again after removing the gown.[7]
-
Eye Protection: Remove eye protection by handling the headband or earpieces from the back. Place it in a designated area for reprocessing or dispose of it if it's single-use.[3][4]
-
Mask or Respirator (if used): Grasp the ties or elastic bands to remove the mask without touching the front. Discard it in a waste container.
-
Final Hand Hygiene: Perform thorough hand hygiene after all PPE has been removed.[4]
Workflow for Handling and Disposal of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. research.uga.edu [research.uga.edu]
- 3. munglobal.com.au [munglobal.com.au]
- 4. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 5. Donning and Doffing of Personal Protective Equipment (PPE) | Tampa General Hospital [tgh.org]
- 6. publichealthontario.ca [publichealthontario.ca]
- 7. cpsa.ca [cpsa.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
